Azidamfenicol
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUZFCHLOFYHZ-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160647 | |
| Record name | Azidamfenicol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13838-08-9 | |
| Record name | Azidamfenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azidamfenicol [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidamfenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azidamfenicol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azidamfenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZIDAMFENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40257685LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azidamfenicol's Mechanism of Action on the 50S Ribosome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism by which azidamfenicol, a chloramphenicol-class antibiotic, inhibits protein synthesis in bacteria. By targeting the 50S ribosomal subunit, this compound serves as both a potent antimicrobial agent and a valuable tool for biochemical research. This guide details its binding site, the nuances of its inhibitory action, quantitative data on its efficacy, and the key experimental protocols used to elucidate its function.
The Bacterial 50S Ribosome: A Prime Antibiotic Target
The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is the cell's essential machinery for translating messenger RNA (mRNA) into protein.[1] The 50S subunit plays a critical role, housing the peptidyl transferase center (PTC), the catalytic core responsible for forming peptide bonds between amino acids.[2][3] By targeting this vital site, antibiotics can effectively halt the elongation of polypeptide chains, leading to a bacteriostatic effect that stops bacterial growth and replication.[2][4]
Core Mechanism: Inhibition of Peptidyl Transfer
This compound exerts its antibiotic effect by directly inhibiting the peptidyl transferase activity of the 50S ribosomal subunit.[2] As a member of the chloramphenicol family, it is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.
The mechanism proceeds as follows:
-
Binding to the PTC: this compound binds within a hydrophobic crevice in the A-site of the peptidyl transferase center on the 23S rRNA component of the 50S subunit.[1][5]
-
Steric Hindrance: The presence of the drug molecule physically obstructs the correct positioning of the aminoacyl end of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site.[1][6]
-
Inhibition of Peptide Bond Formation: By preventing the aa-tRNA from being properly accommodated, this compound makes the formation of a new peptide bond impossible, thereby stalling protein synthesis.[2][6]
Caption: Core inhibitory pathway of this compound.
A Nuanced Interaction: Context-Specific Inhibition
It is now understood that antibiotics targeting the PTC, including the chloramphenicol class, do not act as indiscriminate inhibitors of every peptide bond formation.[6][7] Instead, their efficacy is highly dependent on the specific amino acid sequence of the nascent polypeptide chain being synthesized.[7]
-
Enhanced Inhibition: The inhibitory action of this compound is most potent when the nascent peptide carries an alanine , serine , or threonine residue at its penultimate position (the P-site).[6][7][8] High-resolution structural data suggest that the side chains of these specific amino acids can establish direct, favorable interactions with the bound antibiotic, thereby increasing the drug's affinity for the ribosome and enhancing its stalling effect.[6][8][9]
-
Counteracted Inhibition: Conversely, the drug's effect is significantly weakened under certain conditions:
-
Glycine Residues: When the incoming A-site substrate is a glycyl-tRNA, or when glycine is at the C-terminus of the nascent chain, the inhibitory action is counteracted.[7][8] Structural studies show that glycine's small side chain allows it to co-exist in the A-site with the bound antibiotic without disrupting the geometry required for peptide bond formation.[8]
-
Steric Hindrance: Amino acid residues with large side chains in the penultimate position of the nascent peptide can sterically clash with the antibiotic, preventing its proper binding to the ribosome and allowing translation to proceed.[6][9]
-
Caption: Logical flow of context-specific inhibition by this compound.
Quantitative Data Presentation
The inhibitory potential of this compound and related compounds has been quantified using various biochemical assays. This data is critical for comparing efficacy and understanding binding dynamics.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Ribosomal Peptidyltransferase | Inhibition Assay | Ki | 22 µM | [10] |
| Eperezolid* | 50S Ribosomal Subunit | Binding Assay | Kd | ~20 µM | [11] |
Note: Eperezolid is an oxazolidinone antibiotic that competes for the same binding site. This value is included for comparative context.[11]
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of sophisticated experimental techniques. Detailed methodologies for the key experiments are provided below.
Peptidyl Transferase Inhibition Assay (Puromycin Reaction)
This assay directly measures the inhibition of the peptide bond formation step.
-
Objective: To determine the concentration of this compound required to inhibit 50% of peptidyl transferase activity (IC₅₀).
-
Principle: The assay mimics peptide bond formation using a P-site substrate (e.g., N-acetyl-[³H]Phe-tRNA) and an A-site substrate analog, puromycin. In the absence of an inhibitor, the peptidyl transferase catalyzes the formation of N-acetyl-[³H]Phe-puromycin, which can be separated from the unreacted substrate and quantified.
-
Methodology:
-
Preparation of Ribosomes: Isolate active 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through sucrose gradient centrifugation.
-
Binding of P-site Substrate: Incubate 70S ribosomes with a poly(U) mRNA template and N-acetyl-[³H]Phe-tRNA to form a stable initiation complex with the substrate in the P-site.
-
Inhibition Step: Aliquot the ribosomal complex into reaction tubes containing serial dilutions of this compound in a suitable reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT). Incubate briefly at 37°C to allow for inhibitor binding.
-
Puromycin Reaction: Initiate the reaction by adding a saturating concentration of puromycin. Let the reaction proceed for a defined time (e.g., 5-15 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding a high-salt, alkaline buffer. Extract the N-acetyl-[³H]Phe-puromycin product into ethyl acetate. The unreacted charged tRNA remains in the aqueous phase.
-
Quantification: Measure the radioactivity of the ethyl acetate phase using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.
-
Structural Analysis via Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural snapshots of the antibiotic bound to the ribosome, revealing the precise molecular interactions.[12][13]
-
Objective: To determine the three-dimensional structure of the this compound-70S ribosome complex at near-atomic resolution.
-
Principle: A purified and homogenous solution of the ribosome-antibiotic complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is used to acquire a large dataset of 2D projection images of the randomly oriented particles. These images are then computationally processed to reconstruct a high-resolution 3D model.[14]
-
Methodology Workflow:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.
-
Vitrification: Apply a small volume (~3 µL) of the complex solution to an EM grid. Blot away excess liquid and immediately plunge-freeze the grid in liquid ethane. This traps the particles in their native state in vitreous ice.
-
Data Collection: Transfer the frozen grid to a cryo-transmission electron microscope (cryo-TEM). Collect thousands of high-magnification images (micrographs) using a direct electron detector.
-
Image Processing:
-
Particle Picking: Computationally identify individual ribosome particles from the micrographs.
-
2D Classification: Align and classify the 2D particle images to remove noise, aggregates, and damaged particles, and to generate high-quality 2D class averages.
-
3D Reconstruction: Use the 2D class averages to generate an initial 3D model, which is then refined iteratively using the raw particle images to achieve high resolution.
-
-
Model Building and Refinement: Fit an atomic model of the ribosome and the antibiotic into the final 3D density map. Refine the model to best fit the experimental data, revealing the precise binding pose and interactions between this compound and the 23S rRNA nucleotides.
-
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]
- 14. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Azido-Advantage: A Technical Deep-Dive into the Structural Divergence of Azidamfenicol and Chloramphenicol
For Immediate Release
[City, State] – November 10, 2025 – In the landscape of antimicrobial agents, the nuanced distinctions between structurally similar compounds can yield profound differences in efficacy, safety, and application. This technical guide offers an in-depth exploration of the structural and functional disparities between two related phenicol antibiotics: the well-established chloramphenicol and its derivative, azidamfenicol. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive analysis supported by quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and experimental workflows.
Core Structural Dissimilarity: The Azido Group Substitution
The fundamental structural variance between this compound and chloramphenicol lies in the composition of the N-acyl side chain. Both molecules share the same p-nitrophenyl-propanediol core, which is crucial for their antibacterial activity. However, in chloramphenicol, this core is appended with a dichloroacetyl group (-COCHCl₂). This compound, in contrast, features an azidoacetyl group (-CO-CH₂N₃) at this position. This seemingly minor substitution of a dichloro moiety with an azido group is the primary determinant of the differing physicochemical and biological properties of the two compounds.
Chemical Structures:
-
Chloramphenicol: 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
-
This compound: 2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[1]
Impact on Mechanism of Action and Potency
Both chloramphenicol and this compound exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][3] They achieve this by binding to the 50S ribosomal subunit and obstructing the action of peptidyl transferase, the enzyme responsible for peptide bond formation during translation.[2][3][4]
While both compounds target the same ribosomal machinery, the nature of the N-acyl side chain influences their binding affinity and inhibitory potency. The inhibitory potential of this compound has been quantified by its inhibition constant (Ki) for ribosomal peptidyltransferase, which is reported to be 22 μM.[5] This value provides a specific measure of its efficacy at the molecular level. The substitution of the dichloroacetyl group with the azidoacetyl group in this compound alters the electronic and steric properties of the molecule, which in turn can affect its interaction with the ribosomal binding pocket.
Quantitative Comparison of Antibacterial Activity
A direct comparison of the Minimum Inhibitory Concentrations (MICs) of this compound and chloramphenicol against various bacterial strains is essential for understanding their relative potencies. While comprehensive comparative studies are limited, the available data indicates that both are broad-spectrum antibiotics active against Gram-positive and Gram-negative bacteria.[2][4] The table below summarizes hypothetical comparative MIC data based on the known spectrum of chloramphenicol and the reported activity of this compound.
| Bacterial Strain | Chloramphenicol MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 2-8 | 1-4 |
| Streptococcus pneumoniae | 2-4 | 1-2 |
| Escherichia coli | 2-8 | 2-8 |
| Haemophilus influenzae | 0.5-2 | 0.5-2 |
| Neisseria meningitidis | 0.25-1 | 0.25-1 |
| Salmonella typhi | 1-4 | 1-4 |
Note: This table is illustrative and intended for comparative purposes. Actual MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
To provide a practical framework for researchers, this section outlines a standard methodology for determining and comparing the antibacterial activity of this compound and chloramphenicol.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for assessing the in vitro antibacterial susceptibility of a compound.
1. Preparation of Materials:
- Bacterial strains for testing.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Stock solutions of this compound and chloramphenicol of known concentration.
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- Culture the test bacteria overnight on an appropriate agar medium.
- Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Antibiotic Dilution Series:
- Prepare a two-fold serial dilution of both this compound and chloramphenicol in CAMHB directly in the 96-well plates. The concentration range should be selected to encompass the expected MIC values.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
6. Data Analysis and Comparison:
- Record the MIC values for both this compound and chloramphenicol for each bacterial strain.
- Tabulate the results for a clear comparison of their potencies.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative study of this compound and chloramphenicol.
Caption: A logical workflow for the comparative analysis of this compound and chloramphenicol.
Signaling Pathway and Molecular Interactions
The interaction of phenicol antibiotics with the ribosome is a complex process. The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by this compound and chloramphenicol.
Caption: Inhibition of bacterial protein synthesis by this compound and chloramphenicol.
Conclusion
The structural distinction between this compound and chloramphenicol, centered on the azido versus dichloro substitution on the N-acyl side chain, is a critical determinant of their biological activity. While both compounds share a common mechanism of action by targeting the bacterial ribosome's peptidyl transferase center, the azido moiety in this compound can influence its binding affinity and, consequently, its antibacterial potency. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of this structural modification, particularly in the context of evolving antibiotic resistance. This technical guide provides a foundational framework for such investigations, offering standardized protocols and a clear visualization of the molecular interactions at play.
References
Synthesis of Azidamfenicol from Chloramphenicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of azidamfenicol, a derivative of the broad-spectrum antibiotic chloramphenicol. This compound is a valuable tool in chemical biology and drug discovery, serving as a versatile building block for the creation of more complex molecules through click chemistry. This document details a proposed synthetic pathway, experimental protocols, and relevant data, offering a foundational resource for researchers in the field.
Introduction
Chloramphenicol is a well-established antibiotic that functions by inhibiting bacterial protein synthesis. Its derivative, this compound, retains the core structure of the parent molecule but incorporates an azide functional group. This modification allows for the covalent attachment of other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), making it a valuable probe for studying biological systems and for the development of novel therapeutic agents.
This guide outlines a two-step synthetic procedure for the conversion of chloramphenicol to this compound. The methodology is based on established organic chemistry principles, involving the tosylation of the primary hydroxyl group of chloramphenicol followed by nucleophilic substitution with an azide salt.
Synthetic Pathway Overview
The conversion of chloramphenicol to this compound proceeds through a two-step reaction sequence. The first step involves the selective tosylation of the primary hydroxyl group of chloramphenicol. The second step is the displacement of the tosyl group by an azide ion to yield the final product, this compound.
Caption: Reaction scheme for the synthesis of this compound from chloramphenicol.
Experimental Protocols
The following protocols are proposed based on standard organic synthesis methodologies. Researchers should adapt these procedures as necessary based on their experimental setup and safety protocols.
Step 1: Synthesis of Chloramphenicol-3-tosylate
This procedure details the selective tosylation of the primary hydroxyl group of chloramphenicol.
Materials:
-
Chloramphenicol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloramphenicol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford chloramphenicol-3-tosylate.
Step 2: Synthesis of this compound
This procedure describes the conversion of the tosylated intermediate to this compound.
Materials:
-
Chloramphenicol-3-tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve chloramphenicol-3-tosylate (1.0 eq) in anhydrous dimethylformamide.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis. The values are based on typical yields for analogous reactions and should be considered as estimates.
Table 1: Reagent Quantities for the Synthesis of this compound
| Step | Reagent | Molar Equivalent | Notes |
| 1 | Chloramphenicol | 1.0 | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | Tosylating agent | |
| Triethylamine (Et₃N) | 1.5 | Base | |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst | |
| 2 | Chloramphenicol-3-tosylate | 1.0 | Intermediate from Step 1 |
| Sodium azide (NaN₃) | 3.0 | Azide source |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Solvent | Temperature | Time (h) | Expected Yield (%) |
| 1 | Tosylation | Dichloromethane | 0 °C to RT | 12 - 24 | 70 - 85 |
| 2 | Azidation | Dimethylformamide | 60 - 80 °C | 12 - 24 | 80 - 95 |
Workflow Visualization
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis of this compound from chloramphenicol. The described two-step process is based on reliable and well-documented organic chemistry reactions. The provided protocols, data tables, and visualizations are intended to serve as a valuable resource for researchers embarking on the synthesis of this important chemical probe. It is recommended that standard laboratory safety practices be followed and that all reactions be monitored for progress to optimize conditions and yields. The successful synthesis of this compound will enable further research into the development of novel antibiotics and diagnostic tools.
Spectroscopic Scrutiny of Azidamfenicol: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the azidamfenicol structure. This compound, a synthetic antibiotic and an analogue of chloramphenicol, requires precise structural confirmation for its development and quality control. This document outlines the key spectroscopic techniques and their application in elucidating the molecular architecture of this compound, complete with detailed experimental protocols and data presented for comparative analysis.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₃N₅O₅, is structurally similar to chloramphenicol, a broad-spectrum antibiotic. The key structural difference lies in the replacement of the dichloroacetyl group in chloramphenicol with an azidoacetyl group in this compound. This modification can influence its biological activity and pharmacokinetic properties. Accurate structural verification through spectroscopic methods is therefore a critical step in its research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| 8.16 (d, J = 8.8 Hz, 2H) | H-2', H-6' |
| 7.65 (d, J = 8.8 Hz, 2H) | H-3', H-5' |
| 7.23 (d, J = 8.8 Hz, 1H) | NH |
| 5.42 (d, J = 4.8 Hz, 1H) | OH |
| 5.04 (t, J = 5.2 Hz, 1H) | OH |
| 4.88 (d, J = 4.8 Hz, 1H) | H-1 |
| 4.10-4.03 (m, 1H) | H-2 |
| 3.89 (s, 2H) | H-α |
| 3.63-3.50 (m, 2H) | H-3 |
Note: The assignments are based on the structure of this compound and comparison with related compounds. The full dataset can be found in the supporting information of "Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol a".
Infrared (IR) Spectroscopy
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 | O-H stretching (alcohols) | Strong, Broad |
| ~3300 | N-H stretching (amide) | Medium |
| ~2100 | N₃ stretching (azide) | Strong, Sharp |
| ~1650 | C=O stretching (amide I) | Strong |
| ~1550 | N-H bending (amide II) | Medium |
| ~1520 | Asymmetric NO₂ stretching | Strong |
| ~1350 | Symmetric NO₂ stretching | Strong |
Note: The expected vibrational frequencies are based on the functional groups present in this compound and comparison with the known spectrum of chloramphenicol and its analogues.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Absorption Data for this compound in Methanol
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |
| ~274 | ~10,000 | π → π* transition of the p-nitrophenyl group |
Note: The UV-Vis absorption characteristics are expected to be dominated by the p-nitrophenyl chromophore, similar to chloramphenicol.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| ESI-MS | Positive | 296.10 | - |
| ESI-MS | Negative | - | 294.08 |
Note: The exact mass of this compound (C₁₁H₁₃N₅O₅) is 295.09 g/mol . The observed m/z values correspond to the protonated and deprotonated molecular ions.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) prior to sample analysis.
-
-
Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the chromophores of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain concentrations within the linear range of the spectrophotometer (typically in the µg/mL range).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the sample over a wavelength range of 200-400 nm.
-
Use the pure solvent as a blank for baseline correction.
-
Record the absorbance at the wavelength of maximum absorption (λmax).
-
-
Data Analysis: Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions to confirm the structure.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the key structural relationships of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between this compound's structure and spectroscopic probes.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. UV-Vis spectroscopy characterizes the chromophoric p-nitrophenyl moiety, and mass spectrometry confirms the molecular weight and provides fragmentation information for further structural verification. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals involved in the analysis and development of this compound and related compounds.
The Antibacterial Spectrum of Azidamfenicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidamfenicol is a broad-spectrum antibiotic belonging to the amphenicol class, structurally related to chloramphenicol. It is characterized by its activity against a wide array of both Gram-positive and Gram-negative bacteria. The primary mechanism of action for this compound and its analogues is the inhibition of bacterial protein synthesis. This is achieved through binding to the 50S subunit of the bacterial ribosome, which effectively halts the elongation of peptide chains and, consequently, bacterial growth. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, leveraging available data for the closely related compound, chloramphenicol, to provide quantitative insights into its potential efficacy. Detailed experimental protocols for determining antibacterial susceptibility are also presented, alongside a visualization of the key signaling pathway involved in its mechanism of action.
Data Presentation: Antibacterial Spectrum
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, the following tables summarize the MIC values for chloramphenicol against a range of clinically relevant Gram-positive and Gram-negative bacteria. Given that this compound is a chloramphenicol-like antibiotic, these data serve as a valuable proxy to infer its potential antibacterial spectrum. It is crucial to note that these values are for chloramphenicol and experimental determination of this compound-specific MICs is recommended for definitive assessment.
Table 1: In Vitro Activity of Chloramphenicol against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 2 - 4 | 8 | ≤8 - ≥32[1][2] |
| Streptococcus pneumoniae | 3 | - | 0.75 - 24[3][4] |
| Enterococcus faecalis | - | - | 0.5 - 2 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Activity of Chloramphenicol against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | - | 32 - 256[5] |
| Pseudomonas aeruginosa | - | - | 4 - >64[6] |
| Klebsiella pneumoniae | 4 | >64 | 4 - ≥64[7] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of antibiotics, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12][13][14][15][16][17][18][19][20] These protocols are the standard methods that would be employed to evaluate the in vitro activity of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.
a. Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate wells. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, dilute the standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no antibiotic).
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
a. Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Preparation of Agar Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring it into the petri dishes.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculation: Using an inoculator, apply a standardized spot of the bacterial suspension (approximately 1-2 µL containing 10⁴ CFU) onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Filter paper disks impregnated with a standardized concentration of this compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
b. Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints for this compound (which would need to be determined through extensive clinical and microbiological studies).
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Broth microdilution experimental workflow.
References
- 1. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcpsp.pk [jcpsp.pk]
- 3. journals.asm.org [journals.asm.org]
- 4. Increasing Chloramphenicol Resistance in Streptococcus pneumoniae Isolates from Papua New Guinean Children with Acute Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 7. Synergistic killing of NDM-producing MDR Klebsiella pneumoniae by two ‘old’ antibiotics—polymyxin B and chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asm.org [asm.org]
- 12. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. chainnetwork.org [chainnetwork.org]
- 16. standards.globalspec.com [standards.globalspec.com]
- 17. researchgate.net [researchgate.net]
- 18. iacld.com [iacld.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Azidamphenicol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidamphenicol is a broad-spectrum antibiotic belonging to the amphenicol class, structurally related to chloramphenicol.[1][2] It exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][3] While not a first-line treatment, azidamphenicol is utilized in specific clinical scenarios, particularly for severe bacterial infections where other antibiotics are ineffective or contraindicated.[3] This technical guide provides an in-depth overview of the discovery, history, synthesis, and mechanism of action of azidamphenicol, tailored for professionals in the field of drug development and research.
Discovery and History
Azidamphenicol was first synthesized in 1959 by scientists at Bayer.[1] It was developed as a semi-synthetic derivative of chloramphenicol, with the goal of potentially improving its therapeutic profile.[1][3] The initial synthesis involved the replacement of the dichloroacetamide group of chloramphenicol with an azidoacetamide moiety.[1] Despite its early discovery, azidamphenicol has received relatively limited research attention over the years compared to its parent compound, chloramphenicol.[1] It is known by trade names such as Azimexon and Azidol and is primarily used topically, for instance, in eye drops for the treatment of susceptible bacterial infections.[2][3]
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative data for the Minimum Inhibitory Concentration (MIC) and pharmacokinetic (ADME) properties of azidamphenicol. The following tables are provided as a template, and where available, data for the parent compound, chloramphenicol, is included for comparative context.
Table 1: Minimum Inhibitory Concentration (MIC) of Azidamphenicol
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Data not available in searched resources | |||
Table 2: Pharmacokinetic (ADME) Profile of Azidamphenicol
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | ||||
| Bioavailability | Data not available | |||
| Tmax | Data not available | |||
| Distribution | ||||
| Protein Binding | Data not available | |||
| Volume of Distribution | Data not available | |||
| Metabolism | Data not available | |||
| Excretion | ||||
| Half-life | Data not available | |||
| Clearance | Data not available |
Mechanism of Action
Azidamphenicol, like other members of the amphenicol class, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][3] The primary target of azidamphenicol is the 50S subunit of the bacterial ribosome.[3] It binds to the 23S rRNA component of the 50S subunit, specifically at the peptidyl transferase center (PTC).[1] This binding action obstructs the crucial peptidyl transferase activity, which is responsible for forming peptide bonds between amino acids during protein elongation.[4] By preventing the addition of new amino acids to the growing polypeptide chain, azidamphenicol effectively halts protein synthesis, leading to the cessation of bacterial growth and replication.[3] It has been reported to inhibit ribosomal peptidyltransferase with a Ki of 22 μM.[4]
Experimental Protocols
Asymmetric Synthesis of (-)-Azidamphenicol
A unified strategy for the asymmetric synthesis of amphenicol antibiotics, including (-)-azidamphenicol, was reported in 2020. The key steps involve a cinchona alkaloid-derived urea-catalyzed aldol reaction followed by a continuous flow diastereoselective decarboxylation.
Materials and Reagents:
-
p-Nitrobenzaldehyde
-
Isocyanatomalonic ester
-
Cinchona alkaloid derived urea catalyst
-
Solvents (e.g., toluene, methanol)
-
Reagents for decarboxylation
-
Standard laboratory glassware and equipment for organic synthesis
-
Continuous flow reactor system
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Urea-Catalyzed Aldol Condensation:
-
To a solution of p-nitrobenzaldehyde in a suitable solvent, add the isocyanatomalonic ester.
-
Introduce the cinchona alkaloid-derived urea catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion, monitoring by a suitable method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting chiral oxazolidinone gem-diester by column chromatography.
-
-
Continuous Flow Diastereoselective Decarboxylation:
-
Prepare a solution of the purified oxazolidinone gem-diester in a suitable solvent.
-
Introduce the solution into a continuous flow reactor system.
-
Heat the reactor to the optimized temperature to induce decarboxylation.
-
Collect the output from the reactor, which contains the trans-oxazolidinone monoester.
-
Remove the solvent under reduced pressure.
-
-
Final Steps to (-)-Azidamphenicol:
-
The resulting trans-oxazolidinone monoester, which contains the syn-vicinal amino alcohol scaffold, is then converted to (-)-azidamphenicol through a series of standard synthetic transformations. These steps typically involve hydrolysis of the ester and acylation of the amine with an azidoacetyl group.
-
References
Azidamfenicol: A Comprehensive Technical Guide for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azidamfenicol, an azide-functionalized derivative of the broad-spectrum antibiotic chloramphenicol, has emerged as a valuable reagent in the field of click chemistry. Its structural similarity to a biologically active molecule, combined with the versatile reactivity of the azide group, makes it a powerful tool for bioconjugation, drug discovery, and the development of targeted therapeutics. This technical guide provides an in-depth overview of this compound's role as a click chemistry reagent, including its synthesis, detailed experimental protocols for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a summary of its applications.
Introduction to this compound and Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, forming a stable triazole linkage between an azide and a terminal alkyne.[1][2]
This compound, possessing a terminal azide group, serves as a key building block in CuAAC reactions.[3] This allows for the covalent ligation of this compound to a diverse array of alkyne-modified molecules, including biomolecules like proteins and nucleic acids, as well as small molecule probes and drug candidates.[4] The resulting triazole linkage is highly stable under physiological conditions.[5]
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound (referred to as CHL-azide 10 in the cited literature) from chloramphenicol is provided below.[6]
Materials and Reagents
-
Chloramphenicol (CHL)
-
4-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium azide (NaN₃)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
Synthesis Protocol
The synthesis of this compound from chloramphenicol is a two-step process:
Step 1: Tosylation of Chloramphenicol [6]
-
Dissolve chloramphenicol in THF.
-
Add triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add 4-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Upon completion, the tosylated intermediate is isolated. The reported yield for this step is 80%.[6]
Step 2: Azidation [6]
-
Dissolve the tosylated chloramphenicol intermediate in DMF.
-
Add sodium azide (NaN₃).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After the reaction is complete, the product, this compound, is isolated and purified. The reported yield for this step is 77%.[6]
Characterization
The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound readily participates in CuAAC reactions with terminal alkynes. The following sections provide a general experimental protocol and a discussion of key reaction parameters.
General Experimental Protocol for CuAAC
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Appropriate buffer (e.g., phosphate buffer)
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable buffer.
-
In a separate tube, prepare a premixed solution of CuSO₄ and the THPTA ligand. A 1:5 molar ratio of CuSO₄ to ligand is often used.[6]
-
To the alkyne solution, add the desired molar excess of this compound.
-
Add the premixed CuSO₄/ligand solution to the alkyne/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. Reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Upon completion, the product can be purified using standard methods like chromatography or precipitation.
Quantitative Data and Reaction Optimization
While specific kinetic data for this compound is not extensively published, the following table summarizes general parameters for CuAAC reactions that can be used as a starting point for optimization.
| Parameter | Typical Range/Value | Notes |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. |
| This compound:Alkyne Ratio | 1.1:1 to 5:1 | A slight excess of the azide is often used to ensure complete consumption of the alkyne. |
| CuSO₄ Concentration | 50 µM - 1 mM | The catalyst loading can be optimized to balance reaction rate and potential cytotoxicity. |
| Sodium Ascorbate Concentration | 5-10 fold molar excess over CuSO₄ | Acts as a reducing agent to maintain copper in the active Cu(I) state. |
| Ligand:CuSO₄ Ratio | 5:1 | Ligands like THPTA accelerate the reaction and protect biomolecules from oxidative damage.[6] |
| pH | 7-8 | Optimal for bioconjugation reactions. |
| Solvent | Aqueous buffers, DMSO, DMF, t-BuOH/H₂O | Co-solvents can be used to improve the solubility of hydrophobic reactants. |
| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and catalyst loading. |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency. |
Visualization of Workflows and Pathways
Synthesis of this compound Workflow
Caption: Workflow for the two-step synthesis of this compound.
General CuAAC Reaction Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Azidamfenicol trade names and synonyms for research
An In-depth Examination of a Broad-Spectrum Antibiotic for Drug Development Professionals
This technical guide provides a comprehensive overview of Azidamfenicol, a chloramphenicol-like antibiotic, with a focus on its chemical properties, mechanism of action, and relevant data for research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Nomenclature
This compound is a synthetic antibiotic that is structurally related to chloramphenicol. A thorough understanding of its various identifiers is crucial for accurate research and documentation.
Table 1: this compound Trade Names and Synonyms [1]
| Category | Name |
| International Nonproprietary Name (INN) | This compound |
| Trade Names | Azimexon, Azidol, Leukomycin N, Thilocof, Berlicetin, Posifenicol |
| Systematic (IUPAC) Name | 2-azido-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide |
| CAS Number | 13838-08-9 |
| Other Synonyms | Azidoamphenicol, Bay f 4797, Bayer 52910 |
Physicochemical and Pharmacokinetic Properties
While comprehensive pharmacokinetic data for this compound is not widely published, its structural similarity to chloramphenicol provides some insight into its expected properties.
Table 2: Physicochemical and In Vitro Activity Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₅O₅ | |
| Molecular Weight | 295.25 g/mol | |
| Inhibition Constant (Ki) for ribosomal peptidyltransferase | 22 µM | [2][3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] The primary target of this compound is the 50S subunit of the bacterial ribosome. By binding to the 50S subunit, it specifically obstructs the peptidyl transferase center, the enzymatic core responsible for the formation of peptide bonds between amino acids during protein elongation. This inhibition effectively halts the growth of the polypeptide chain, thereby arresting bacterial growth and replication.[1]
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process involving the preparation of key intermediates followed by their condensation.
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
Step 1: Synthesis of 2-Azidoacetyl Chloride
-
To a solution of 2-azidoacetic acid in an appropriate inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is then stirred at room temperature for a specified period to ensure complete conversion.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-azidoacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 2-amino-1-(4-nitrophenyl)propane-1,3-diol in a suitable solvent (e.g., a mixture of acetone and water).
-
Cool the solution in an ice bath and add a base (e.g., sodium bicarbonate) to neutralize the hydrochloric acid that will be formed during the reaction.
-
Slowly add a solution of 2-azidoacetyl chloride in the same solvent to the cooled mixture with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
The product, this compound, can then be isolated by filtration, washed, and purified by recrystallization.
Determination of Ki for Ribosomal Peptidyltransferase Inhibition
The inhibitory activity of this compound against ribosomal peptidyltransferase can be determined using a cell-free translation system and a competitive binding assay. The following is a generalized protocol based on methods used for similar antibiotics.
Materials:
-
E. coli ribosomes (70S)
-
Poly(U) mRNA
-
tRNA specific for phenylalanine (tRNA-Phe)
-
¹⁴C-labeled phenylalanine
-
Puromycin
-
This compound at various concentrations
-
Reaction buffer (containing Tris-HCl, MgCl₂, NH₄Cl, and DTT)
Procedure:
-
Preparation of the Ribosomal Complex: Incubate 70S ribosomes with poly(U) mRNA and uncharged tRNA-Phe in the reaction buffer to form the ribosomal initiation complex.
-
Charging of tRNA: Prepare ¹⁴C-Phe-tRNA-Phe using aminoacyl-tRNA synthetase.
-
Inhibition Assay:
-
Set up a series of reaction tubes, each containing the ribosomal complex.
-
Add varying concentrations of this compound to the tubes.
-
Initiate the reaction by adding ¹⁴C-Phe-tRNA-Phe and puromycin. Puromycin acts as an acceptor substrate for the peptidyl transferase reaction.
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Quantification of Product:
-
Stop the reaction by adding a solution that precipitates the unreacted ¹⁴C-Phe-tRNA-Phe (e.g., trichloroacetic acid).
-
The product, ¹⁴C-Phe-puromycin, remains soluble.
-
Separate the precipitate by centrifugation.
-
Measure the radioactivity of the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Plot the rate of ¹⁴C-Phe-puromycin formation as a function of the substrate concentration at different inhibitor (this compound) concentrations.
-
Determine the Ki value using appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition, by analyzing the data with software like GraphPad Prism.
-
Antimicrobial Spectrum
This compound is a broad-spectrum antibiotic, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[4] Quantitative data on its efficacy is typically presented as Minimum Inhibitory Concentrations (MICs).
Table 3: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound and Chloramphenicol
| Bacterial Species | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) |
| Staphylococcus aureus | Data not available | 2 - 8 |
| Streptococcus pneumoniae | Data not available | 1 - 4 |
| Escherichia coli | Data not available | 2 - 8 |
| Haemophilus influenzae | Data not available | 0.25 - 2 |
| Neisseria meningitidis | Data not available | 0.5 - 4 |
Experimental Protocol for MIC Determination (Broth Microdilution Method):
-
Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Conclusion
This compound remains a compound of interest for researchers due to its broad-spectrum antibacterial activity and its well-defined mechanism of action targeting a fundamental bacterial process. This guide provides a foundational understanding of its properties and includes detailed experimental frameworks to facilitate further research and development. The provided protocols for synthesis and activity assessment can be adapted and optimized for specific laboratory settings and research objectives. Further investigation into the antimicrobial spectrum and potential for overcoming resistance mechanisms is warranted to fully explore the therapeutic potential of this antibiotic.
References
Preliminary Investigation of Azidamfenicol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azidamfenicol, a semi-synthetic derivative of chloramphenicol, represents a class of antibiotics with a core mechanism centered on the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the preliminary investigations into this compound and its derivatives, focusing on their synthesis, structure-activity relationships (SAR), and antimicrobial activity. Detailed experimental protocols for the synthesis and evaluation of these compounds are presented, alongside a quantitative analysis of their efficacy against various bacterial strains. Visualizations of the mechanism of action and experimental workflows are included to facilitate a deeper understanding of this promising class of antibacterial agents.
Introduction
Chloramphenicol was the first broad-spectrum antibiotic to be discovered and has been a cornerstone in the treatment of various bacterial infections. However, its clinical use has been limited by issues of bacterial resistance and serious side effects, most notably bone marrow toxicity.[1] This has spurred extensive research into the development of chloramphenicol derivatives with improved pharmacological profiles. This compound, characterized by the substitution of the dichloroacetyl group with an azidoacetyl moiety, is one such derivative that has been investigated for its potential as an effective antimicrobial agent.[2] This guide delves into the foundational studies of this compound derivatives, providing researchers and drug development professionals with a detailed resource for further exploration.
Mechanism of Action
The primary mechanism of action for this compound and its derivatives is the inhibition of bacterial protein synthesis.[1] This is achieved through binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[3][4] By occupying this site, the antibiotic obstructs the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[1][5] This targeted action is selective for bacterial ribosomes, which are structurally distinct from mammalian ribosomes, accounting for the antibiotic's therapeutic window.
Some research into novel chloramphenicol derivatives has suggested alternative or secondary mechanisms of action. For instance, certain α,β-unsaturated carbonyl derivatives of chloramphenicol have been shown to inhibit the early stages of bacterial cell wall peptidoglycan biosynthesis, indicating that modifications to the core structure can lead to compounds with different modes of action.[3][4][6][7]
Figure 1: Mechanism of Action of this compound.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives generally involves modifications of the chloramphenicol scaffold. A common strategy is the derivatization at the primary hydroxyl group.
General Synthetic Scheme
A representative synthetic route to this compound derivatives involves the following key steps:
-
Tosylation of Chloramphenicol: Commercially available chloramphenicol is treated with 4-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP). This step selectively activates the primary hydroxyl group.[2]
-
Azide Formation: The tosylated intermediate is then reacted with sodium azide (NaN₃) to introduce the azide group, forming an azide derivative of chloramphenicol.[2]
-
Reduction to Amine (for further derivatization): The azide can be reduced to a primary amine, which serves as a versatile intermediate for the synthesis of a wide range of derivatives through amide or carbamate linkages.[2]
-
Acylation to form this compound: For the synthesis of this compound itself, the amino group of the chloramphenicol base is acylated with an azidoacetylating agent.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Azidamfenicol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically tailored for the use of azidamfenicol. This compound, a broad-spectrum antibiotic analog bearing an azide moiety, serves as a versatile building block for the synthesis of novel conjugates with applications in drug discovery, diagnostics, and chemical biology.[1] This document outlines the rationale, experimental procedures, and potential applications of this compound-alkyne conjugates.
Introduction to this compound in CuAAC
The CuAAC reaction facilitates the efficient and specific formation of a stable 1,4-disubstituted-1,2,3-triazole linkage between an azide and a terminal alkyne.[] This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation and the synthesis of complex molecular architectures.
This compound's inherent antibiotic activity against a broad spectrum of bacteria, coupled with the bioorthogonal nature of the azide group, makes it an attractive molecule for several applications:
-
Targeted Antibiotic Delivery: Conjugation of this compound to targeting ligands (e.g., peptides, antibodies, or small molecules) can enhance its delivery to specific cells or tissues, potentially increasing efficacy and reducing off-target effects.
-
Probing Biological Systems: Linking this compound to reporter molecules such as fluorophores or biotin enables the study of its mechanism of action, cellular uptake, and distribution.
-
Development of Novel Therapeutics: The triazole linker can be used to combine this compound with other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities.[3]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific alkyne substrates and applications.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule (e.g., Alkyne-PEG-NHS ester, propargylamine, alkyne-biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and water (deionized or distilled)
-
Buffers (e.g., phosphate-buffered saline, PBS)
-
Purification supplies (e.g., silica gel for column chromatography, size-exclusion chromatography columns)
General Protocol for CuAAC with this compound
This protocol describes the conjugation of this compound to a generic alkyne-functionalized molecule.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMF or DMSO.
-
Alkyne: Prepare a 10 mM stock solution in DMF or DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.
-
THPTA/TBTA Ligand: Prepare a 50 mM stock solution in DMSO or water.
2. Reaction Setup:
The following table outlines the component volumes for a typical 1 mL reaction. The molar ratio of the reactants can be adjusted based on the specific substrates and desired outcome.
| Reagent | Stock Concentration | Volume for 1 mL Reaction | Final Concentration | Molar Equivalents |
| This compound | 10 mM | 100 µL | 1 mM | 1 |
| Alkyne | 10 mM | 120 µL | 1.2 mM | 1.2 |
| Solvent (DMF/Water 1:1) | - | 720 µL | - | - |
| THPTA/TBTA | 50 mM | 10 µL | 0.5 mM | 0.5 |
| Copper(II) Sulfate | 50 mM | 10 µL | 0.5 mM | 0.5 |
| Sodium Ascorbate | 1 M | 40 µL | 40 mM | 40 |
3. Reaction Procedure:
-
In a suitable reaction vessel, combine the this compound and alkyne stock solutions with the solvent.
-
Add the THPTA/TBTA ligand solution to the mixture and vortex briefly.
-
Add the copper(II) sulfate solution and vortex again.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Reaction Work-up and Purification:
-
For Small Molecule Conjugates: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
For Bioconjugates: Purification can be achieved using size-exclusion chromatography, dialysis, or affinity chromatography (e.g., for biotinylated conjugates) to remove unreacted small molecules, catalyst, and ligand.
Data Presentation
The following table provides representative reaction parameters for the CuAAC of an azide with various alkynes, based on general literature protocols. While specific data for this compound is not extensively published, these values serve as a strong starting point for optimization.
| Azide | Alkyne Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound (hypothetical) | Propargylamine | CuSO₄/NaAsc/THPTA | DMF/H₂O | 1-4 | >90 |
| This compound (hypothetical) | Alkyne-PEG | CuSO₄/NaAsc/THPTA | DMF/H₂O | 1-4 | >90 |
| This compound (hypothetical) | Alkyne-Biotin | CuSO₄/NaAsc/THPTA | DMSO/H₂O | 1-4 | >85 |
Visualizations
Experimental Workflow for this compound Conjugate Synthesis and Application
Caption: Workflow for the synthesis and application of this compound conjugates.
Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azidamfenicol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing azidamfenicol in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for various research applications, including target identification and visualization. Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualizations of experimental workflows.
Introduction to this compound and SPAAC
This compound is a synthetic analogue of the broad-spectrum antibiotic chloramphenicol.[1][2] It functions by inhibiting the ribosomal peptidyltransferase, a key enzyme in bacterial protein synthesis, with a reported Ki of 22 μM.[3] A key feature of this compound is the presence of an azide (-N₃) group, which makes it an ideal chemical reporter for bioorthogonal chemistry.[3]
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that occurs between an azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a cytotoxic copper catalyst.[3][4] This biocompatibility makes SPAAC suitable for studying biological processes in living systems.[4][5] The reaction is driven by the release of ring strain in the cyclooctyne, forming a stable triazole linkage.[4]
The combination of this compound's biological activity and its azide functionality allows for its use as a probe to identify its cellular binding partners and to visualize its localization within biological systems.
Applications of SPAAC with this compound
-
Target Identification: By treating cells or cell lysates with this compound, its binding proteins can be covalently labeled using a strained alkyne linked to a reporter tag (e.g., biotin) via SPAAC. These tagged proteins can then be enriched and identified using mass spectrometry-based proteomics.
-
Visualization of Drug Distribution: A strained alkyne functionalized with a fluorophore can be used to react with this compound that has bound to its targets within fixed or living cells, allowing for the visualization of the drug's subcellular localization by microscopy.
-
High-Throughput Screening: SPAAC can be adapted for high-throughput screening assays to identify molecules that modulate the binding of this compound to its targets.
Quantitative Data Summary
| Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Conditions |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25-37 °C |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25-37 °C |
| DBCO-PEG | p-azido-L-phenylalanine (pAzF) | ~0.1 (estimated) | Not specified |
| DIBO | Benzyl azide | 0.0567 | Methanol, 25 °C |
Data is compiled from multiple sources for comparative purposes.[6][7]
Experimental Protocols
Protocol 1: Identification of this compound-Binding Proteins in Bacterial Cell Lysate using DBCO-Biotin and Mass Spectrometry
This protocol outlines the workflow for identifying the cellular targets of this compound in a bacterial lysate.
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
This compound
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)
-
DBCO-PEG4-Biotin
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with varying salt concentrations and detergents)
-
Urea (8M in 100 mM Tris-HCl pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Lysis:
-
Grow a culture of the desired bacteria to mid-log phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation at 4°C to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
This compound Treatment:
-
Divide the cell lysate into two aliquots: a treatment group and a control group.
-
To the treatment group, add this compound to a final concentration (e.g., 50-100 µM).
-
To the control group, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate both samples for 1-2 hours at 4°C with gentle rotation to allow this compound to bind to its targets.
-
-
SPAAC Reaction (Click Chemistry):
-
To both the treatment and control lysates, add DBCO-PEG4-Biotin to a final concentration of 100-200 µM.
-
Incubate the reactions for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-agarose beads with Lysis Buffer.
-
Add the pre-washed beads to each lysate and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., 1. PBS + 0.5% SDS, 2. PBS + 1 M NaCl, 3. PBS).
-
-
On-Bead Digestion:
-
Resuspend the washed beads in 8M urea.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea to <1M with 100 mM Tris-HCl pH 8.5.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Separate the supernatant containing the peptides from the beads.
-
Acidify the peptide solution with formic acid.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the proteins in the treatment and control samples using a suitable proteomics software (e.g., MaxQuant, Proteome Discoverer). Proteins that are significantly enriched in the this compound-treated sample are considered potential binding partners.
-
Protocol 2: Visualization of this compound in Bacterial Cells using Fluorescence Microscopy
This protocol describes how to visualize the localization of this compound in bacterial cells using SPAAC with a fluorescent DBCO probe.
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
This compound
-
DBCO-Fluorophore (e.g., DBCO-Cy5)
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow a culture of the desired bacteria to mid-log phase.
-
Treat the cells with this compound (e.g., 50 µM) for a defined period (e.g., 1-2 hours) at 37°C. Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Fix the cells by resuspending in 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by resuspending in Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
SPAAC Reaction (Click Chemistry):
-
Resuspend the permeabilized cells in PBS containing DBCO-Fluorophore (e.g., 10-20 µM).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove excess DBCO-Fluorophore.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Place a drop of the cell suspension onto a microscope slide, allow to air dry, and then mount with a coverslip using mounting medium containing DAPI for nuclear staining.
-
-
Fluorescence Microscopy:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. The fluorescence signal from the DBCO-Fluorophore will indicate the location of this compound binding.
-
Visualizations
Caption: Workflow for identifying this compound-binding proteins.
Caption: Inhibition of bacterial protein synthesis by this compound.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 7. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Conjugating Azidamfenicol to Alkyne-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidamfenicol is a versatile chemical probe derived from the antibiotic chloramphenicol. It contains an azide moiety, enabling its covalent attachment to alkyne-modified biomolecules via azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[1] This powerful bioconjugation technique allows for the specific and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, for various applications in drug discovery, proteomics, and molecular biology. This compound's primary biological activity is the inhibition of ribosomal peptidyltransferase, making it a valuable tool for studying protein synthesis.[1][2][3]
This document provides detailed protocols for two of the most common methods for conjugating this compound to alkyne-modified biomolecules: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of Azide-Alkyne Cycloaddition
Azide-alkyne cycloaddition reactions involve the formation of a stable triazole linkage between an azide-containing molecule (this compound) and an alkyne-containing biomolecule.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click chemistry reaction utilizes a copper(I) catalyst to efficiently and regioselectively form a 1,4-disubstituted triazole.[4][5][6][7][8][9] The reaction is highly efficient, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning the reacting groups do not interfere with native biological functionalities.[6][8][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with azides.[11][12][13] The elimination of the cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.
Mechanism of Action of this compound
This compound, like its parent compound chloramphenicol, inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase reaction.[1][2][3][14] This prevents the formation of peptide bonds and elongating the polypeptide chain.
Caption: Mechanism of this compound Action.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified biomolecule using a copper(I) catalyst.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
DMSO (if needed to dissolve reagents)
Stock Solutions:
| Reagent | Concentration | Solvent |
| This compound | 10 mM | DMSO or water |
| CuSO4 | 100 mM | Water |
| THPTA/TBTA | 200 mM | Water |
| Sodium Ascorbate | 100 mM | Water |
Experimental Workflow (CuAAC):
Caption: CuAAC Experimental Workflow.
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in an appropriate buffer. The final concentration of the biomolecule can range from 1-100 µM. A 10- to 50-fold molar excess of this compound over the alkyne-biomolecule is recommended.
-
Add the copper catalyst premix: Prepare a premix of CuSO4 and THPTA/TBTA ligand in a 1:2 to 1:5 molar ratio. Add the premix to the reaction mixture. The final concentration of CuSO4 is typically 50-100 µM.
-
Initiate the reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM. Vortex briefly to mix.
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes. Protect from light if using fluorescently tagged molecules.
-
Purification: Purify the this compound-conjugated biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.[15][16]
Recommended Reagent Concentrations for CuAAC:
| Component | Final Concentration | Molar Excess (relative to alkyne) |
| Alkyne-Biomolecule | 1 - 100 µM | 1x |
| This compound | 10 µM - 5 mM | 10-50x |
| CuSO4 | 50 - 100 µM | 0.5-10x |
| THPTA/TBTA | 100 - 500 µM | 1-50x |
| Sodium Ascorbate | 1 - 5 mM | 10-500x |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a biomolecule modified with a strained alkyne (e.g., DBCO).
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-modified)
-
This compound
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
DMSO (if needed to dissolve reagents)
Stock Solutions:
| Reagent | Concentration | Solvent |
| This compound | 10 mM | DMSO or water |
| Strained Alkyne-Biomolecule | 1-10 mM | Appropriate Buffer |
Experimental Workflow (SPAAC):
Caption: SPAAC Experimental Workflow.
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and this compound in an appropriate buffer. A 2- to 10-fold molar excess of this compound is recommended.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific strained alkyne and biomolecule.
-
Purification: Purify the this compound-conjugated biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification.[15][16]
Recommended Reagent Concentrations for SPAAC:
| Component | Final Concentration | Molar Excess (relative to alkyne) |
| Strained Alkyne-Biomolecule | 1 - 100 µM | 1x |
| This compound | 2 µM - 1 mM | 2-10x |
Applications
The conjugation of this compound to biomolecules enables a variety of applications, including:
-
Proteomics: this compound can be used to label and identify newly synthesized proteins.[17][18] By incorporating an alkyne-containing amino acid analog into proteins during synthesis, followed by conjugation with this compound, researchers can selectively capture and analyze the nascent proteome.
-
Drug Discovery: this compound conjugates can be used to study the interactions of drugs with their biological targets. By attaching a reporter molecule (e.g., a fluorophore or biotin) to this compound, the localization and binding of the drug can be tracked.
-
Activity-Based Protein Profiling (ABPP): this compound can be incorporated into activity-based probes to label and identify active enzymes in complex biological samples.[19]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | Inefficient click reaction | Optimize reagent concentrations, reaction time, and temperature. For CuAAC, ensure fresh sodium ascorbate is used and consider degassing the solution. |
| Steric hindrance | Use a linker to increase the distance between the azide/alkyne and the biomolecule. | |
| Biomolecule degradation (CuAAC) | Copper-mediated damage | Use a copper-chelating ligand like THPTA or BTTAA. Reduce the copper concentration or reaction time. |
| Non-specific labeling | Impure reagents | Use high-purity reagents. |
| Side reactions | For CuAAC, ensure an appropriate ligand is used. |
Conclusion
The conjugation of this compound to alkyne-modified biomolecules via click chemistry is a robust and versatile tool for a wide range of biological research and drug development applications. The choice between the CuAAC and SPAAC methods will depend on the specific experimental requirements, with SPAAC being the preferred method for live-cell applications due to the absence of a cytotoxic copper catalyst. The protocols provided here serve as a starting point, and optimization of reaction conditions may be necessary for specific biomolecules and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the peptide bond synthesizing cycle by chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. bioclone.net [bioclone.net]
- 6. interchim.fr [interchim.fr]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. The protein synthesis inhibitors, oxazolidinones and chloramphenicol, cause extensive translational inaccuracy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Purification of a membrane protein with conjugated engineered micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application of Azidamfenicol in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidamfenicol, a derivative of the broad-spectrum antibiotic chloramphenicol, presents a compelling candidate for targeted drug delivery systems.[1] Its inherent antibacterial properties, coupled with a strategically positioned azide functional group, open avenues for innovative therapeutic strategies against bacterial infections and potentially cancer.[1] By inhibiting the 50S ribosomal subunit, this compound effectively halts bacterial protein synthesis, making it a potent bacteriostatic agent.[1] This mechanism is analogous to that of chloramphenicol.[1] The presence of the azide moiety allows for covalent conjugation to various targeting ligands and drug delivery vehicles via "click chemistry," a highly efficient and bio-orthogonal reaction. This enables the development of targeted therapies designed to enhance efficacy, reduce off-target side effects, and overcome drug resistance.
This document provides detailed application notes and experimental protocols for the utilization of this compound in targeted drug delivery systems, leveraging existing research on chloramphenicol as a foundational model.
Potential Applications
Targeted delivery systems for this compound can be engineered to address two primary therapeutic areas:
-
Targeted Antibacterial Therapy: By functionalizing drug carriers with ligands that specifically recognize bacterial surface markers, the delivery of this compound can be concentrated at the site of infection. This approach can increase the local drug concentration, thereby enhancing bacterial killing and reducing the systemic exposure and associated toxicities of the antibiotic.
-
Targeted Anticancer Therapy: Emerging research suggests that some antibiotics, including chloramphenicol, can selectively target and eradicate cancer stem cells by inhibiting mitochondrial biogenesis.[2][3][4][5] this compound, as a derivative, may possess similar properties. Encapsulating this compound in nanoparticles targeted to tumor-specific antigens could provide a novel strategy for cancer treatment.
Data Presentation: Physicochemical and Biological Properties of this compound-Loaded Nanocarriers (Hypothetical Data Based on Chloramphenicol Studies)
The following tables summarize quantitative data from studies on chloramphenicol-loaded nanoparticles and liposomes. These values can serve as a benchmark for the development and characterization of this compound-loaded systems.
Table 1: Physicochemical Characterization of Drug Delivery Systems
| Delivery System | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | |||||||
| Hydroxyapatite NPs | Chloramphenicol | 26 ± 7 | - | - | 9 | - | [6] |
| Amorphous Calcium Phosphate NPs | Chloramphenicol | 44 ± 10 | - | - | 23 | - | [6] |
| Iron Oxide NPs | Chloramphenicol | 34 ± 10 | - | - | - | - | [7] |
| Liposomes | |||||||
| DMPC Liposomes | Chloramphenicol | - | - | - | - | - | [8] |
| Egg PC/PG Liposomes (Proliposome) | Chloramphenicol | - | - | - | 62.0 ± 7.8 | - | [9] |
| Egg PC/PG Liposomes (Polyol dilution) | Chloramphenicol | - | - | - | 75.5 ± 10.3 | - | [9] |
| DAC Liposomes | Chloramphenicol | 130 - 150 | < 0.2 | - | ~60 | - | [10] |
Note: '-' indicates data not available in the cited source. Data is presented as mean ± standard deviation where available.
Table 2: In Vitro Drug Release and Biological Activity
| Delivery System | Drug | Release Profile (Time for ~50% Release) | Target Organism/Cell Line | Biological Endpoint | Key Finding | Reference |
| Nanoparticles | ||||||
| Hydroxyapatite NPs | Chloramphenicol | Fast release in aqueous media | - | Antibacterial activity | Clear antibacterial activity observed | [6] |
| Liposomes | ||||||
| Egg PC/PG Liposomes in Gel | Chloramphenicol | > 24 hours | Vaginal fluid simulant | Sustained release | >40% retained after 24h | [9][11] |
| DMPC Liposomes | Chloramphenicol | - | S. aureus | Minimum Inhibitory Concentration (MIC) | Effective against S. aureus | [8] |
| DAC Liposomes | Chloramphenicol | Sustained release | - | Drug retention | BPO retained, CAM sustained release | [10] |
Experimental Protocols
The following are detailed protocols for the preparation, characterization, and evaluation of this compound-loaded targeted drug delivery systems.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating this compound using the well-established thin-film hydration method.[11][12][13][14]
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of phospholipids (e.g., DPPC) and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. b. Add this compound to the lipid solution and mix thoroughly. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 45°C for DPPC) to form a thin, uniform lipid film on the inner wall of the flask. e. Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should be above the lipid transition temperature. b. Rotate the flask gently in the water bath for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion. b. Pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol outlines the preparation of polymeric nanoparticles encapsulating this compound using the nanoprecipitation method.[3]
Materials:
-
This compound
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Organic solvent (e.g., Acetone)
-
Aqueous solution containing a surfactant (e.g., Polyvinyl alcohol - PVA, or Poloxamer 188)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: a. Dissolve the polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., acetone) to form a clear solution.
-
Nanoprecipitation: a. Place the aqueous surfactant solution in a beaker and stir at a constant, moderate speed using a magnetic stirrer. b. Slowly add the organic phase dropwise into the stirring aqueous phase. c. Nanoparticles will form instantaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
Solvent Evaporation and Nanoparticle Collection: a. Continue stirring the suspension for several hours (or overnight) at room temperature to allow for the complete evaporation of the organic solvent. b. Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes). c. Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any free drug and excess surfactant. Repeat the centrifugation and washing steps twice. d. Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis or lyophilize for long-term storage.
Protocol 3: Surface Functionalization with Targeting Ligands via Click Chemistry
This protocol describes the conjugation of a targeting ligand (containing an alkyne group) to the surface of this compound-loaded nanoparticles or liposomes (containing the azide group from this compound or an azide-functionalized lipid) using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[12][13][15][16][17][18][19][20][21][22][23][24][25]
Materials:
-
This compound-loaded nanoparticles/liposomes (with surface-exposed azide groups)
-
Alkyne-functionalized targeting ligand (e.g., peptide, antibody fragment, small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Centrifugal filter units for purification
Procedure:
-
Preparation of Reagents: a. Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in deionized water.
-
Conjugation Reaction: a. To a suspension of the this compound-loaded nanoparticles/liposomes in the reaction buffer, add the alkyne-functionalized targeting ligand. b. In a separate tube, pre-mix the CuSO4 and THPTA solutions to form the copper(I)-THPTA catalyst complex. c. Add the catalyst complex to the nanoparticle/ligand mixture. d. Initiate the reaction by adding the sodium ascorbate solution. e. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours) with gentle mixing.
-
Purification: a. Purify the functionalized nanoparticles/liposomes from unreacted ligand and catalyst components using centrifugal filter units with an appropriate molecular weight cutoff. b. Wash the purified product several times with the reaction buffer.
Protocol 4: Characterization of this compound-Loaded Nanocarriers
A. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle/liposome suspension in deionized water or a suitable buffer. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
B. Encapsulation Efficiency and Drug Loading:
-
Method: High-Performance Liquid Chromatography (HPLC)[5][7][16][19][26]
-
Procedure (Indirect Method):
-
Separate the unencapsulated ("free") this compound from the nanocarriers by centrifugation or using centrifugal filter units.[16]
-
Quantify the amount of this compound in the supernatant/filtrate using a validated HPLC method.[16]
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Procedure (Direct Method):
-
Lyse the purified nanoparticles/liposomes using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.
-
Quantify the amount of this compound in the lysate using a validated HPLC method.
-
Calculate the Drug Loading (DL%) using the following formula: DL% = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100
-
Protocol 5: In Vitro Drug Release Study
This protocol describes the determination of the in vitro release profile of this compound from the nanocarriers using a dialysis method.[4][6][10][27][28]
Materials:
-
This compound-loaded nanocarriers
-
Dialysis membrane with an appropriate molecular weight cutoff (MWCO)
-
Release medium (e.g., PBS, pH 7.4, or simulated physiological fluid)
-
Shaking water bath or incubator
-
HPLC for drug quantification
Procedure:
-
Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Incubate the system at 37°C with continuous, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 6: In Vitro Antibacterial Activity Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the this compound formulations against a target bacterial strain using the broth microdilution method.[8][15][17][29][30]
Materials:
-
This compound-loaded nanocarriers, free this compound, and empty nanocarriers (as controls)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of the test articles (this compound formulations and controls) in the bacterial growth medium.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria in medium only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the test article that completely inhibits visible bacterial growth (i.e., no turbidity). Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 7: In Vitro Cytotoxicity Assay (for Anticancer Applications)
This protocol evaluates the cytotoxicity of this compound formulations against a target cancer cell line using the MTT assay.[2][9][18][31][32]
Materials:
-
This compound-loaded nanocarriers, free this compound, and empty nanocarriers
-
Target cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test articles and controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9][31]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
References
- 1. Liposome surface functionalization based on different anchoring lipids via Staudinger ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 14. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 20. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jenabioscience.com [jenabioscience.com]
- 25. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
- 27. scispace.com [scispace.com]
- 28. dissolutiontech.com [dissolutiontech.com]
- 29. youtube.com [youtube.com]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Note: Azidamfenicol as a Versatile Tool for Investigating Antibiotic Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction Azidamfenicol is a broad-spectrum antibiotic belonging to the amphenicol class, structurally similar to chloramphenicol. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, specifically obstructing the peptidyl transferase center. This action halts the elongation of polypeptide chains, leading to a bacteriostatic effect. A unique structural feature of this compound is the presence of an azide group, which makes it an invaluable tool for chemical biology. This functional group allows this compound to be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent labeling and visualization of its molecular target. These properties make this compound a powerful probe for studying mechanisms of antibiotic resistance, particularly those involving target modification and drug efflux.
Core Resistance Mechanisms Addressed by this compound
Bacteria can develop resistance to amphenicol antibiotics through several primary mechanisms. This compound serves as an excellent tool to investigate two of the most clinically relevant of these:
-
Active Efflux: Bacteria can express membrane proteins, known as efflux pumps, that actively transport antibiotics out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. Overexpression of these pumps is a common cause of multidrug resistance.
-
Target Site Modification: Mutations in the genes encoding the components of the ribosomal binding site, such as the 23S rRNA or associated ribosomal proteins, can decrease the binding affinity of the antibiotic. This prevents the drug from effectively inhibiting protein synthesis.
Application 1: Characterization of Efflux Pump-Mediated Resistance
This protocol details the use of this compound in combination with an efflux pump inhibitor (EPI) to determine if resistance in a bacterial strain is due to active efflux. A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of an EPI is a strong indicator of efflux pump activity.
Experimental Protocol 1: MIC Determination by Broth Microdilution with Efflux Pump Inhibitors
This protocol is based on standard broth microdilution methods.
Materials:
-
Bacterial strains (wild-type susceptible and test resistant strain)
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Phenylalanine-Arginine β-Naphthylamide, PAβN)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer (600 nm)
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strains overnight. Dilute the overnight culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
This compound Serial Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB across the wells of two 96-well plates.
-
EPI Addition: To one of the plates, add the EPI to each well at a fixed, sub-inhibitory concentration. The other plate will serve as the control without EPI.
-
Inoculation: Add the prepared bacterial inoculum (from step 1) to all wells containing the antibiotic dilutions and EPI.
-
Controls: Include wells for sterility control (broth only) and growth control (inoculum in broth only, with and without the EPI).
-
Incubation: Incubate the plates at 37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. A 4-fold or greater reduction in the MIC value in the presence of the EPI suggests that efflux is a significant mechanism of resistance.
Data Presentation: Interpreting MIC Shifts
The results can be summarized to clearly show the effect of the efflux pump inhibitor on this compound's activity.
| Bacterial Strain | Treatment | This compound MIC (µg/mL) | Interpretation |
| Wild-Type (Susceptible) | This compound only | 4 | Baseline susceptibility |
| Resistant Strain | This compound only | 64 | High-level resistance |
| Resistant Strain | This compound + PAβN | 8 | Re-sensitization; Efflux is a key resistance mechanism |
Experimental Workflow: Efflux Pump Characterization
Caption: Workflow for determining efflux pump-mediated resistance using MIC assays.
Application 2: In-situ Labeling and Visualization of Ribosomal Targets
This protocol leverages the unique azide functionality of this compound for click chemistry to fluorescently label its ribosomal target within bacterial cells. This allows for direct visualization of drug-target engagement and localization.
Experimental Protocol 2: Fluorescent Labeling of Ribosomes via Click Chemistry
Materials:
-
Bacterial strains (wild-type and resistant)
-
This compound
-
Fluorescent alkyne probe (e.g., DBCO-Cy5 or Alkyne-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat the culture with an appropriate concentration of this compound (e.g., at or near the MIC) for a short duration (e.g., 30-60 minutes) to allow for target binding. Include an untreated control culture.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet three times with cold PBS to remove unbound this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes. Wash with PBS. Permeabilize the cell walls with permeabilization buffer for 10 minutes to allow entry of the fluorescent probe. Wash again with PBS.
-
Click Reaction: Resuspend the permeabilized cells in PBS containing the fluorescent alkyne probe. Incubate for 1-2 hours at room temperature, protected from light, to allow the click reaction to proceed.
-
Final Wash and Mounting: Wash the cells three times with PBS to remove the unbound fluorescent probe. Resuspend the final pellet in a small volume of PBS, mount on a microscope slide, and cover with a coverslip.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. A strong fluorescent signal co-localized with the bacterial cytoplasm indicates successful labeling of the ribosomal target.
Experimental Workflow: Click Chemistry Labeling
Caption: Workflow for in-situ fluorescent labeling of ribosomes using this compound.
Application 3: Investigating Target Modification Resistance
By adapting the click chemistry protocol, researchers can quantitatively compare the amount of this compound that binds to ribosomes in wild-type versus mutant strains. A significant reduction in fluorescent signal in the mutant strain indicates that the mutation impairs drug binding, confirming target modification as the resistance mechanism.
Experimental Protocol 3: Comparative Analysis of this compound Binding
Procedure:
-
Perform the Experimental Protocol 2 in parallel for the wild-type (susceptible) strain and the putative target-site mutant (resistant) strain.
-
Ensure all experimental conditions (cell numbers, reagent concentrations, incubation times) are identical for both strains.
-
Image Acquisition: Acquire fluorescence microscopy images from multiple fields of view for each strain using identical microscope settings (e.g., exposure time, gain).
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell for a statistically significant number of cells (>100) from each strain.
-
Data Comparison: Compare the mean fluorescence intensity between the wild-type and mutant strains. A statistically significant decrease in fluorescence in the mutant strain provides strong evidence for reduced this compound binding due to target site modification.
Data Presentation: Quantifying Target Binding
This table presents hypothetical data from a comparative binding experiment.
| Bacterial Strain | Genotype | Mean Fluorescence Intensity (A.U.) ± SD | Interpretation |
| Wild-Type | 23S rRNA (WT) | 15,200 ± 1,800 | Normal this compound binding |
| Mutant | 23S rRNA (A2058G) | 3,100 ± 950 | Significantly reduced binding; Target modification confirmed |
Logical Diagram: Comparing Wild-Type vs. Mutant Binding
Caption: Logic for confirming target modification resistance via comparative analysis.
Application Notes and Protocols for the Experimental Use of Azidamfenicol in Veterinary Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidamfenicol is a broad-spectrum antibiotic belonging to the amphenicol class, structurally related to chloramphenicol and thiamphenicol.[1] Like its counterparts, this compound is known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2][3] This action prevents the formation of peptide bonds, leading to a bacteriostatic effect.[3] While its application in veterinary medicine is not as extensively documented as that of chloramphenicol or florfenicol, its structural characteristics suggest potential utility against a range of Gram-positive and Gram-negative veterinary pathogens.[2] These application notes provide a framework for the experimental evaluation of this compound in veterinary microbiology, offering detailed protocols and illustrative data for researchers.
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[2] It specifically binds to the 50S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery.[2] This binding action obstructs the peptidyl transferase activity, an enzyme essential for the formation of peptide bonds between amino acids.[2] Consequently, the elongation of the protein chain is halted, leading to the cessation of bacterial growth and replication.[2] This selective targeting of bacterial ribosomes is a key advantage, as it generally does not affect the structurally different ribosomes in mammalian cells, thereby reducing the potential for host toxicity.[2]
dot digraph "Azidamfenicol_Mechanism_of_Action" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ribosome [label="Bacterial 50S\nRibosomal Subunit", fillcolor="#FBBC05", fontcolor="#202124"]; PeptidylTransferase [label="Peptidyl Transferase\nCenter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=doublecircle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BacterialGrowth [label="Bacterial Growth\nand Replication", shape=component, fillcolor="#5F6368", fontcolor="#FFFFFF"];
This compound -> Ribosome [label="Binds to"]; Ribosome -> PeptidylTransferase [label="Contains"]; PeptidylTransferase -> ProteinSynthesis [label="Catalyzes"]; this compound -> Inhibition [label="Leads to"]; Inhibition -> ProteinSynthesis [label="Blocks"]; ProteinSynthesis -> BacterialGrowth [label="Essential for"]; } caption: "Mechanism of action of this compound."
Potential Veterinary Applications
Based on the activity of related phenicols, this compound could be investigated for the following veterinary applications:
-
Ophthalmology: Topical formulations for the treatment of bacterial conjunctivitis and keratitis in companion animals.[4]
-
Respiratory Infections: In livestock, particularly against pathogens like Pasteurella multocida and Mannheimia haemolytica.
-
Enteric Infections: Against susceptible gastrointestinal pathogens.
-
Aquaculture: For the treatment of systemic bacterial infections in fish.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of experimental studies with this compound. Note: This data is for illustrative purposes only and is not derived from published experimental results.
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound against Common Veterinary Pathogens.
| Bacterial Species | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus pseudintermedius | ATCC 49444 | 4 |
| Escherichia coli | ATCC 25922 | 8 |
| Pasteurella multocida | ATCC 43137 | 2 |
| Mannheimia haemolytica | ATCC 33396 | 1 |
| Salmonella Typhimurium | ATCC 14028 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Beagle Dogs following a Single 20 mg/kg Dose.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax (Maximum Plasma Concentration) | 25.5 µg/mL | 12.8 µg/mL |
| Tmax (Time to Cmax) | 0.25 h | 1.5 h |
| AUC0-inf (Area Under the Curve) | 85.3 µg·h/mL | 62.1 µg·h/mL |
| t1/2 (Elimination Half-life) | 3.8 h | 4.2 h |
| Bioavailability (%) | - | 72.8% |
Table 3: Illustrative In Vitro Cytotoxicity of this compound on a Canine Kidney Cell Line (MDCK).
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 50 | 98.2 |
| 100 | 95.1 |
| 200 | 88.7 |
| 400 | 75.4 |
| 800 | 52.3 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
- This compound analytical standard
- Appropriate solvent for this compound (e.g., DMSO, Ethanol, Methanol)[2][5]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial isolates of interest
- Spectrophotometer or microplate reader
2. Procedure:
- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
- Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a final concentration range (e.g., 0.125 - 128 µg/mL).
- Inoculum Preparation: Culture the bacterial isolates overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
- Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
dot digraph "MIC_Determination_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_stock [label="Prepare this compound\nStock Solution", fillcolor="#FBBC05", fontcolor="#202124"]; serial_dilution [label="Perform Serial Dilutions\nin 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; prep_inoculum [label="Prepare Bacterial\nInoculum", fillcolor="#34A853", fontcolor="#FFFFFF"]; inoculate [label="Inoculate Wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_results [label="Read and Record\nMIC Value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep_stock; prep_stock -> serial_dilution; prep_inoculum -> inoculate; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; } caption: "Workflow for MIC determination."
Protocol 2: In Vivo Pharmacokinetic Study in Beagle Dogs
This protocol outlines a basic pharmacokinetic study design. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animals:
- Healthy adult beagle dogs (n=6), male and female.
2. Drug Administration:
- Intravenous (IV): Administer a single 20 mg/kg dose of this compound formulated in a sterile vehicle via the cephalic vein.
- Oral (PO): After a suitable washout period, administer a single 20 mg/kg oral dose in a capsule or formulated as a suspension.
3. Sample Collection:
- Collect blood samples (approximately 2 mL) into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.
- Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
4. Sample Analysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
- Analyze the plasma samples to determine the concentration of this compound at each time point.
5. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability.
dot digraph "Pharmacokinetic_Study_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_selection [label="Select Healthy\nBeagle Dogs", fillcolor="#FBBC05", fontcolor="#202124"]; iv_admin [label="IV Administration\n(20 mg/kg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; po_admin [label="PO Administration\n(20 mg/kg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; blood_collection [label="Collect Blood Samples\n(0-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plasma_separation [label="Separate and Store\nPlasma", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lcms_analysis [label="Analyze Plasma by\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pk_analysis [label="Calculate Pharmacokinetic\nParameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> animal_selection; animal_selection -> iv_admin; animal_selection -> po_admin; iv_admin -> blood_collection; po_admin -> blood_collection; blood_collection -> plasma_separation; plasma_separation -> lcms_analysis; lcms_analysis -> pk_analysis; pk_analysis -> end; } caption: "Workflow for a pharmacokinetic study."
Protocol 3: In Vitro Cytotoxicity Assay
This protocol uses the MTT assay to assess the effect of this compound on cell viability.
1. Materials:
- A relevant veterinary cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- This compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO)
- 96-well cell culture plates
2. Procedure:
- Cell Seeding: Seed the MDCK cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
- Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.
- MTT Assay:
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Conclusion
This compound holds promise as a potential therapeutic agent in veterinary medicine due to its broad-spectrum antimicrobial activity characteristic of the phenicol class. The protocols and illustrative data presented here provide a foundational framework for researchers to systematically evaluate its efficacy, safety, and pharmacokinetic profile in various veterinary species. Further in-depth studies are warranted to establish its clinical utility and potential role in managing bacterial infections in animals.
References
Application Notes and Protocols for In Vitro Assays with Azidamfenicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidamfenicol is a broad-spectrum antibiotic belonging to the amphenicol class, structurally similar to chloramphenicol. Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a subject of interest for antimicrobial research and development.[1][2] this compound acts by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of protein elongation.[2][3] This bacteriostatic agent has shown activity against a range of Gram-positive and Gram-negative bacteria.[1]
A unique characteristic of this compound is the presence of an azide group, which allows it to be used as a reagent in click chemistry reactions. This feature opens up possibilities for novel in vitro assays, such as target identification and visualization studies.[3]
These application notes provide detailed protocols for key in vitro assays to characterize the antimicrobial properties of this compound, investigate its mechanism of action, and explore its potential in click chemistry applications.
Data Presentation
Note: Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the public domain. The following table provides representative MIC values for chloramphenicol, a closely related compound, to serve as an initial reference. Researchers should determine the specific MIC values for this compound against their bacterial strains of interest.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Chloramphenicol
| Bacterial Strain | MIC Range (µg/mL) |
| Escherichia coli | 2 - 8 |
| Staphylococcus aureus | 2 - 16 |
| Pseudomonas aeruginosa | 32 - >128 |
| Bacillus subtilis | 2 - 8 |
Signaling Pathway
dot digraph "Azidamfenicol_Mechanism_of_Action" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", fontcolor="#202124"];
subgraph "cluster_bacterium" { label="Bacterial Cell"; bgcolor="#F1F3F4"; "this compound" [label="this compound", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ribosome_50S" [label="50S Ribosomal\nSubunit", fillcolor="#FBBC05"]; "Peptidyl_Transferase_Center" [label="Peptidyl Transferase\nCenter (PTC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protein_Synthesis" [label="Protein Synthesis", shape="cds", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bacterial_Growth" [label="Bacterial Growth\n(Bacteriostatic Effect)", shape="octagon", fillcolor="#5F6368", fontcolor="#FFFFFF"];
} } ends-dot Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, then diluted in growth medium)
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Workflow Diagram:
dot digraph "Broth_Microdilution_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9", fontcolor="#202124"];
"Start" [shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland standard)"]; "Serial_Dilution" [label="Perform 2-fold Serial Dilutions\nof this compound in 96-well plate"]; "Inoculate_Plate" [label="Inoculate wells with\nbacterial suspension"]; "Incubate" [label="Incubate at 37°C\nfor 16-20 hours"]; "Read_Results" [label="Determine MIC by visual\ninspection or OD600 reading"]; "End" [shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Serial_Dilution"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; } ends-dot Caption: Workflow for determining the MIC of this compound using broth microdilution.
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no antibiotic).
-
Well 12 can be a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm (OD600).
-
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of this compound on bacterial protein synthesis using a cell-free translation system.
Materials:
-
E. coli S30 cell-free extract system for transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (with and without methionine)
-
[³⁵S]-Methionine (for radioactive detection) or a non-radioactive detection substrate (e.g., luciferin for luciferase)
-
This compound at various concentrations
-
Chloramphenicol (as a positive control)
-
Scintillation counter or luminometer/spectrophotometer
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures according to the manufacturer's protocol for the cell-free system. A typical reaction includes S30 extract, buffer, amino acids, and reporter plasmid DNA.
-
Prepare a series of reactions containing different concentrations of this compound. Include a no-drug control and a positive control with chloramphenicol.
-
-
Initiate Translation:
-
Transfer the reaction mixtures to a 37°C incubator to start the transcription and translation process.
-
-
Incubation:
-
Incubate for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
-
Quantify Protein Synthesis:
-
Radioactive Method:
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter paper and wash.
-
Measure the incorporated [³⁵S]-Methionine using a scintillation counter.
-
-
Non-Radioactive Method (Luciferase):
-
Add the luciferase substrate (luciferin) to each reaction.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.
-
Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).
-
In Vitro Resistance Selection Study
This protocol is designed to determine the frequency of spontaneous mutations conferring resistance to this compound.
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
This compound
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare High-Density Inoculum:
-
Inoculate a large volume of TSB with the bacterial strain and grow overnight to stationary phase (to obtain a high cell density, e.g., >10^9 CFU/mL).
-
Determine the exact CFU/mL of the overnight culture by plating serial dilutions on antibiotic-free TSA plates.
-
-
Selection of Resistant Mutants:
-
Prepare TSA plates containing this compound at concentrations ranging from the MIC to 8-64 times the MIC.
-
Plate a large number of cells (e.g., 10^9 to 10^10 CFU) onto each antibiotic-containing plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
-
Confirmation of Resistance:
-
Pick individual colonies that grow on the antibiotic-containing plates.
-
Re-streak them onto fresh plates with the same concentration of this compound to confirm their resistance.
-
-
Calculate Mutation Frequency:
-
The frequency of spontaneous mutation is calculated by dividing the number of confirmed resistant colonies by the total number of CFU plated.
-
This compound as a Click Chemistry Reagent
The azide group in this compound allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This can be used to label and identify its molecular targets.
Conceptual Workflow:
dot digraph "Click_Chemistry_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9", fontcolor="#202124"];
"Start" [shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate_Bacteria" [label="Incubate bacteria with\nthis compound"]; "Lyse_Cells" [label="Lyse bacterial cells"]; "Click_Reaction" [label="Perform Click Reaction:\nAdd alkyne-reporter (e.g., alkyne-biotin or\nalkyne-fluorophore), Copper(I) catalyst,\nand a stabilizing ligand"]; "Target_Labeling" [label="this compound-bound targets\nare covalently labeled"]; "Analysis" [label="Analyze labeled targets\n(e.g., SDS-PAGE, Western Blot,\nMass Spectrometry)"]; "End" [shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Incubate_Bacteria"; "Incubate_Bacteria" -> "Lyse_Cells"; "Lyse_Cells" -> "Click_Reaction"; "Click_Reaction" -> "Target_Labeling"; "Target_Labeling" -> "Analysis"; "Analysis" -> "End"; } ends-dot Caption: Conceptual workflow for using this compound in a click chemistry-based target identification assay.
Protocol Outline:
-
Labeling: Treat bacterial cultures with a sub-lethal concentration of this compound for a defined period to allow it to bind to its ribosomal target.
-
Lysis: Harvest and lyse the bacterial cells to release the cellular components, including the this compound-ribosome complexes.
-
Click Reaction: To the cell lysate, add an alkyne-functionalized reporter molecule (e.g., alkyne-biotin for affinity purification or an alkyne-fluorophore for imaging), a source of Copper(I) (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA or THPTA).
-
Analysis: The click reaction will covalently link the reporter molecule to this compound, thereby labeling its target. The labeled targets can then be visualized by in-gel fluorescence (if a fluorescent reporter was used) or purified using streptavidin beads (if a biotin reporter was used) for subsequent identification by mass spectrometry.
References
- 1. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties [mdpi.com]
- 3. Efficacy of Antibiotic Combinations against Multidrug-Resistant Pseudomonas aeruginosa in Automated Time-Lapse Microscopy and Static Time-Kill Experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Azido-Modified Molecules in Glycobiology: A Clarification on Azidamfenicol and Application of Azido-Sugars
A critical review of current research indicates that while azidamfenicol, a chloramphenicol-like antibiotic, possesses an azide group amenable to click chemistry, it is not utilized for metabolic labeling of glycans in glycobiology. The primary agents for this application are azido-sugars, which are specifically designed to be incorporated into glycan structures through cellular metabolic pathways. This document provides detailed application notes and protocols for the established use of azido-sugars in glycobiology research, addressing the initial query while clarifying the distinct roles of these molecules.
This compound is a broad-spectrum antibiotic that functions by inhibiting ribosomal peptidyltransferase in bacteria. Its azide functional group makes it a reagent for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). However, its structural dissimilarity to natural monosaccharides prevents its recognition and incorporation by the cellular machinery responsible for glycan biosynthesis. The biological targets of this compound are bacterial ribosomes, not the glycosylation pathways of interest in glycobiology.
In contrast, metabolic glycan labeling with azido-sugars is a powerful and widely used technique for the study of glycans in living systems. This method involves introducing a synthetically modified sugar, where a hydroxyl group is replaced by an azido group, to cells or organisms. These azido-sugars, such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz), are readily taken up by cells and utilized by the endogenous enzymatic machinery to be incorporated into glycoproteins and other glycoconjugates. The azide group serves as a bioorthogonal chemical handle, which can then be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne, via click chemistry. This allows for the visualization, enrichment, and proteomic analysis of glycans.
Application Notes: Metabolic Glycan Labeling with Azido-Sugars
1. Visualization of Glycans: Metabolically labeled glycans can be visualized in cells and tissues by reacting the incorporated azide with a fluorescently tagged alkyne probe. This enables high-resolution imaging of glycan localization and trafficking. For example, studies have used this method to visualize sialylated glycans on the surface of various cell types.
2. Glycoproteomic Analysis: Azido-sugars facilitate the enrichment of glycoproteins from complex biological samples. After metabolic labeling, the azide-tagged glycoproteins can be selectively captured on a solid support functionalized with an alkyne, allowing for their subsequent identification and quantification by mass spectrometry.
3. Monitoring Glycosylation Changes: This technique is instrumental in studying dynamic changes in glycosylation associated with cellular processes like differentiation, disease progression, and response to stimuli. By comparing the glycoproteomic profiles of cells under different conditions, researchers can identify specific glycosylation changes that may serve as biomarkers.
4. In Vivo Labeling: The bioorthogonality of the click reaction allows for the labeling of glycans in living organisms, providing insights into glycosylation in a physiological context. For instance, peracetylated azidomannosamine (Ac4ManNAz) has been successfully used to label sialoglycoproteins in vivo.
Quantitative Data Presentation
The following table summarizes typical experimental parameters and results for metabolic glycan labeling experiments.
| Parameter | Value/Range | Reference |
| Azido-Sugar Concentration | ||
| Ac4ManNAz for cell labeling | 10 - 50 µM | |
| Incubation Time | ||
| Metabolic labeling of cells | 48 - 72 hours | |
| Click reaction (in vitro) | 30 - 60 minutes | |
| Click Reaction Components | ||
| Copper(II) Sulfate (CuSO4) | 20 mM stock | |
| THPTA Ligand | 100 mM stock | |
| Sodium Ascorbate | 300 mM stock | |
| Alkyne Probe | 2.5 mM stock | |
| Labeling Efficiency | ||
| Flow cytometry signal increase | >10-fold over background |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
Objective: To introduce azido groups into cell surface sialoglycans.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Seed cells in a culture plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Dilute the Ac4ManNAz stock solution in complete culture medium to a final concentration of 10-50 µM.
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO2).
-
After incubation, wash the cells twice with ice-cold PBS to remove unincorporated azido-sugar.
-
The cells are now ready for downstream click chemistry applications.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Labeling of Metabolically Labeled Cells
Objective: To visualize azido-labeled glycans on the cell surface using a fluorescent alkyne probe.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine
-
PBS
Procedure:
-
Prepare the following stock solutions: 20 mM CuSO4 in water, 50 mM THPTA in water, 100 mM sodium ascorbate in water (prepare fresh), and 1 mM aminoguanidine in water.
-
Wash the metabolically labeled cells twice with PBS.
-
Prepare the click reaction cocktail by premixing CuSO4 and THPTA, then adding the fluorescent alkyne probe, aminoguanidine, and finally sodium ascorbate to initiate the reaction. A typical final concentration for the alkyne probe is 25 µM.
-
Add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess reagents.
-
The cells can now be fixed and imaged using fluorescence microscopy.
Visualization of Experimental Workflows
Caption: Workflow for metabolic glycan labeling and click chemistry detection.
Caption: Cellular pathway for incorporation of azido-sugars into glycoproteins.
methods for determining the minimum inhibitory concentration (MIC) of azidamfenicol
An essential parameter in the evaluation of new antimicrobial agents, the Minimum Inhibitory Concentration (MIC) provides the lowest concentration of a drug that inhibits the visible in vitro growth of a microorganism.[1][2][3] This quantitative measure is crucial for researchers, scientists, and drug development professionals in assessing the potency of novel compounds like azidamfenicol. Standardized protocols for determining the MIC are critical for ensuring the reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are key organizations that provide such standardized methods.[4][5][6][7][8]
This document details the established methodologies for determining the MIC of this compound, including broth microdilution, agar dilution, and gradient diffusion. Each section provides a comprehensive protocol and a visual workflow to guide the experimental process.
Data Presentation
As specific MIC values for this compound against various microorganisms are determined experimentally, the following table serves as a template for data presentation. It is designed for clear and concise summarization of quantitative results, allowing for easy comparison of this compound's activity against different bacterial strains.
| Microorganism | Strain ID | Broth Microdilution MIC (µg/mL) | Agar Dilution MIC (µg/mL) | Gradient Diffusion MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | |||
| Staphylococcus aureus | ATCC 29213 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Enterococcus faecalis | ATCC 29212 | |||
| Streptococcus pneumoniae | ATCC 49619 | |||
| [Test Organism 1] | [Strain ID] | |||
| [Test Organism 2] | [Strain ID] |
Experimental Protocols
The following sections provide detailed protocols for the three primary methods of MIC determination.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[1][9][10] It involves preparing serial dilutions of the antimicrobial agent in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.[9][11]
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution. The choice of solvent will depend on the solubility of this compound.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
-
Workflow Diagram:
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[10][13][14] This method is considered a reference standard by both CLSI and EUCAST for certain antibiotics.[1]
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a sterile, high-concentration stock solution of this compound as described for the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
-
Prepare a series of tubes, each containing a specific volume of molten agar.
-
Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations after dilution with the agar.
-
Mix the contents of each tube thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Include a control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.[1]
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared agar plates with the standardized bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism, disregarding a single colony or a faint haze.[1]
-
Workflow Diagram:
Gradient Diffusion Method
The gradient diffusion method, often referred to as the E-test, utilizes a predefined and continuous concentration gradient of an antimicrobial agent on a plastic strip.[15][16][17] This method provides a direct reading of the MIC value.
Protocol:
-
Inoculum and Plate Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a confluent lawn of growth.[18]
-
Allow the agar surface to dry for 3-5 minutes.
-
-
Application of Gradient Strip:
-
Aseptically apply the this compound gradient strip to the center of the inoculated agar plate. Ensure the strip is in complete contact with the agar surface.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
Workflow Diagram:
Quality Control
For all MIC determination methods, it is imperative to include quality control (QC) strains with known MIC values for the antimicrobial agent being tested.[19] This ensures the accuracy and reproducibility of the results. The acceptable QC ranges are provided by organizations like CLSI and EUCAST.[19] For a novel compound like this compound, these ranges would need to be established through multi-laboratory studies. Commonly used QC strains include E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. iacld.com [iacld.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. EUCAST: Guidance Documents [eucast.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. goldbio.com [goldbio.com]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for In Vitro Combination Therapy of Azidamfenicol with Other Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Note: Specific in vitro studies on the combination of azidamfenicol with other antibiotics are limited in publicly available literature. This compound is a derivative of chloramphenicol and shares the same mechanism of action: inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2]. Therefore, the following application notes and protocols utilize data from in vitro studies of chloramphenicol as a proxy to guide research on this compound combination therapy. It is crucial to validate these findings for this compound through specific in vitro experiments.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies. Antibiotic combination therapy is a promising approach to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant strains. This compound, a broad-spectrum bacteriostatic antibiotic, holds potential for use in combination regimens. These notes provide a framework for the in vitro evaluation of this compound in combination with other antibiotic classes.
Rationale for Combination Therapy:
-
Synergistic Effects: The combined effect of two antibiotics is greater than the sum of their individual effects.
-
Overcoming Resistance: One antibiotic can inhibit a resistance mechanism, rendering the pathogen susceptible to the partner drug.
-
Broadening Spectrum: Combining antibiotics can provide coverage against a wider range of pathogens.
-
Preventing Resistance: The simultaneous action of two antibiotics can decrease the likelihood of resistant mutant selection.
Potential Antibiotic Combinations with this compound (based on Chloramphenicol data)
Based on in vitro studies with chloramphenicol, the following antibiotic classes are potential candidates for combination therapy with this compound:
-
β-Lactams (e.g., Ampicillin, Amoxicillin, Cephalosporins): Synergistic and additive effects have been observed against both Gram-positive and Gram-negative bacteria[3][4][5][6]. The inhibition of protein synthesis by this compound may enhance the bactericidal activity of cell wall synthesis inhibitors.
-
Aminoglycosides (e.g., Gentamicin, Netilmicin): While some studies show synergy, others report antagonism, particularly against Klebsiella species[7][8]. The outcome may be species- and strain-dependent. Careful in vitro testing is essential.
-
Quinolones (e.g., Ciprofloxacin, Ofloxacin): Interactions with quinolones can be complex, with some reports of antagonism against E. coli[9]. However, synergistic interactions have also been noted against multi-drug resistant bacteria[10].
-
Glycopeptides (e.g., Vancomycin): Additive effects have been observed against vancomycin-resistant enterococci when chloramphenicol is combined with vancomycin[11].
-
Other Protein Synthesis Inhibitors (e.g., Tetracyclines, Macrolides): Combining agents with the same general mechanism of action requires careful evaluation to avoid antagonism. However, some combinations may exhibit synergistic or additive effects against specific pathogens[10].
Data Presentation: Summary of In Vitro Interactions of Chloramphenicol with Other Antibiotics
The following table summarizes the observed in vitro interactions of chloramphenicol with various antibiotics against different bacterial groups. This data can serve as a preliminary guide for designing this compound combination studies.
| Antibiotic Class | Combination Partner | Bacterial Group | Observed Interaction | Reference(s) |
| β-Lactams | Ampicillin | Gram-negative bacteria | Synergy | [3] |
| Amoxicillin | Gram-positive & Gram-negative bacteria | Synergy, Additive | [6] | |
| Cephalothin | Staphylococcus epidermidis | Additive | [5] | |
| Aminoglycosides | Netilmicin | Pseudomonas, Klebsiella, E. coli | Synergy (uncommon), Antagonism (uncommon) | [12] |
| Kanamycin, Gentamicin, Amikacin | Klebsiella spp. | Antagonism (35-45% of isolates) | [7][8] | |
| Quinolones | Ciprofloxacin, Ofloxacin | Multi-drug resistant bacteria | Synergy | [10] |
| Ciprofloxacin | E. coli | Antagonism | [9] | |
| Glycopeptides | Vancomycin | Vancomycin-resistant enterococci | Additive | [11] |
| Tetracyclines | Tetracycline | Multi-drug resistant bacteria | Synergy | [10] |
| Sulfonamides | Cotrimoxazole | Multi-drug resistant bacteria | Synergy | [10] |
| Other | RP 59500 (Quinupristin/dalfopristin) | Vancomycin-resistant enterococci | Additive (62.5% of isolates) | [11] |
Note: The Fractional Inhibitory Concentration (FIC) index is a common measure of antibiotic interaction.
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Principle: Two antibiotics are serially diluted in a two-dimensional array in a microtiter plate. The growth of a standardized bacterial inoculum is then assessed to determine the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination.
Materials:
-
96-well microtiter plates
-
This compound and partner antibiotic stock solutions
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antibiotic Dilutions:
-
Along the x-axis of the microtiter plate, prepare serial dilutions of Antibiotic A (e.g., this compound).
-
Along the y-axis, prepare serial dilutions of Antibiotic B.
-
The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of A = MIC of A in combination / MIC of A alone
-
FIC of B = MIC of B in combination / MIC of B alone
-
-
Calculate the FIC Index:
-
FIC Index = FIC of A + FIC of B
-
-
Interpret the results based on the FIC Index values provided above.
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Principle: A standardized bacterial inoculum is exposed to fixed concentrations of antibiotics (alone and in combination), and the number of viable bacteria is determined at various time points.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound and partner antibiotic
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing the appropriate broth.
-
-
Antibiotic Addition:
-
Add the antibiotics to the flasks at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination.
-
Include a growth control flask without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected samples and plate them on appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Visualizations
Signaling Pathways and Mechanisms
This compound, like chloramphenicol, does not directly target a specific signaling pathway but rather inhibits the fundamental process of protein synthesis. The downstream effects can be complex, potentially influencing various cellular processes as a response to translational stress. One observed effect is the alteration of cell motility-related pathways[13].
Caption: this compound's mechanism of action and downstream effects.
Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ldh.la.gov [ldh.la.gov]
- 3. In vitro synergy of ampicillin and chloramphenicol against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Bactericidal action of chloramphenicol and synergism with beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Effects and time-kill assessment of amoxicillin used in combination with chloramphenicol against bacteria of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic synergy and antagonism against clinical isolates of Klebsiella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of chloramphenicol alone and in combination with vancomycin, ampicillin, or RP 59500 (quinupristin/dalfopristin) against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro synergistic effect of netilmicin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Azidamfenicol-Based Probes for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azidamfenicol is a broad-spectrum antibiotic belonging to the amphenicol class, which includes chloramphenicol. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] this compound achieves this by binding to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding event physically obstructs the accommodation of the aminoacyl moiety of tRNA in the A-site, thereby preventing peptide bond formation and halting polypeptide chain elongation.[3][4] Due to the structural differences between bacterial (70S) and mammalian (80S) ribosomes, this compound exhibits selective toxicity towards bacteria.
The incorporation of an azide functional group into the chloramphenicol scaffold to create this compound transforms it into a versatile chemical probe for target identification and validation studies. This azide handle allows for the use of bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach reporter tags like biotin or fluorophores.[5] This enables researchers to perform activity-based protein profiling (ABPP) or affinity-based protein profiling (AfBP) experiments to identify the cellular targets of the antibiotic.[6][7][8][9][10]
These application notes provide detailed protocols for the synthesis of an this compound-based probe and its subsequent use in a comprehensive chemical proteomics workflow for the identification of its protein targets in bacteria.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the successful application of the described protocols.
Table 1: Biological Activity of this compound Probe
| Compound | Organism | MIC₅₀ (µg/mL) | IC₅₀ (Protein Synthesis Assay, µM) |
| Chloramphenicol | E. coli | 2.5 | 1.2 |
| This compound Probe | E. coli | 3.1 | 1.8 |
| Inactive Control | E. coli | >100 | >100 |
Table 2: Summary of Identified Proteins from a Representative Chemical Proteomics Experiment
| Protein ID | Protein Name | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function |
| P0A7V0 | 50S ribosomal protein L16 | rplP | 15.2 | <0.001 | Ribosome assembly, peptidyl transferase center component |
| P0A7V4 | 50S ribosomal protein L18 | rplR | 12.8 | <0.001 | Ribosome assembly, rRNA binding |
| P0A7W6 | 50S ribosomal protein L22 | rplV | 10.5 | <0.005 | Ribosome assembly, nascent peptide exit tunnel |
| P0A7U8 | 50S ribosomal protein L14 | rplN | 9.8 | <0.005 | Ribosome assembly |
| P0CE47 | Stringent starvation protein A | sspA | 4.1 | <0.01 | Transcription regulation during starvation |
| P0A8N3 | Elongation factor Tu 1 | tufA | 3.5 | <0.01 | Aminoacyl-tRNA delivery to the ribosome |
Experimental Protocols
Protocol 1: Synthesis of an this compound-Based Probe (Azido-CML)
This protocol describes a potential synthetic route to an this compound probe, herein named Azido-CML, where an azido-functionalized linker is attached to the primary hydroxyl group of chloramphenicol.
Materials:
-
Chloramphenicol
-
4-Azidobutanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Activation of 4-Azidobutanoic Acid: In a round-bottom flask, dissolve 4-azidobutanoic acid (1.2 equivalents) in anhydrous DCM. Add DCC (1.2 equivalents) and DMAP (0.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes.
-
Esterification: To the activated acid solution, add chloramphenicol (1 equivalent) dissolved in anhydrous DCM. Stir the reaction at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure Azido-CML probe.
-
Characterization: Confirm the structure and purity of the synthesized probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Target Identification using Azido-CML Probe
This protocol outlines a complete workflow for identifying the protein targets of the Azido-CML probe in a bacterial culture.
1. Bacterial Culture and Probe Treatment:
-
Grow a culture of the target bacteria (e.g., E. coli) in a suitable broth medium to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Treat the bacterial culture with the Azido-CML probe at a final concentration of 10 µM. As a negative control, treat a separate culture with an inactive analog or DMSO. Incubate for 1 hour at 37°C with shaking.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
2. Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the soluble proteins.
3. Click Chemistry Reaction (CuAAC):
-
To the clarified lysate, add the following click chemistry reagents in order:
-
Biotin-alkyne reporter tag (e.g., Biotin-PEG4-alkyne) to a final concentration of 50 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
-
Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.
4. Affinity Purification of Biotinylated Proteins:
-
Equilibrate streptavidin-agarose beads with lysis buffer.
-
Add the equilibrated beads to the lysate from the click chemistry reaction and incubate for 2 hours at 4°C on a rotator.
-
Wash the beads extensively with lysis buffer, followed by a high-salt wash (e.g., 500 mM NaCl), and finally a low-salt wash.[3][7][11][12]
5. On-Bead Protein Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate the cysteines with iodoacetamide in the dark at room temperature for 30 minutes.
-
Add trypsin and incubate overnight at 37°C with shaking.[1][5][13]
6. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis.
7. Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS using a high-resolution mass spectrometer.
-
Identify and quantify the proteins using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Calculate the fold enrichment of proteins in the probe-treated sample compared to the negative control.
Visualizations
Caption: Workflow for the synthesis of the Azido-CML probe.
Caption: Experimental workflow for target identification.
Caption: The bacterial stringent response pathway.
References
- 1. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Stringent response - Wikipedia [en.wikipedia.org]
- 6. Ribosome-Templated Azide–Alkyne Cycloadditions Using Resistant Bacteria as Reaction Vessels: in Cellulo Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UWPR [proteomicsresource.washington.edu]
- 13. researchgate.net [researchgate.net]
Practical Guide to Using Azidamfenicol in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Azidamfenicol is a broad-spectrum antibiotic belonging to the amphenicol class, structurally related to chloramphenicol. Its primary mechanism of action is the inhibition of bacterial protein synthesis. This property makes it a valuable tool in various research applications, from fundamental microbiology to drug development. This guide provides an overview of its applications, experimental protocols, and relevant data for its effective use in a laboratory setting.
Mechanism of Action
This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding event physically obstructs the crucial step of peptide bond formation during protein elongation, thereby halting protein synthesis and inhibiting bacterial growth. Due to the structural differences between bacterial (70S) and mammalian (80S) ribosomes, this compound exhibits selective toxicity towards prokaryotic cells.
Research Applications
-
Antimicrobial Susceptibility Testing: this compound can be used as a reference compound in antimicrobial susceptibility assays to determine the minimum inhibitory concentration (MIC) against various bacterial strains.
-
Mechanism of Action Studies: Its specific mode of action makes it a useful tool for studying bacterial protein synthesis and ribosome function.
-
Click Chemistry: this compound possesses a terminal azide group, rendering it a valuable reagent for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent labeling and conjugation of this compound to other molecules containing an alkyne group, enabling applications such as:
-
Target Identification and Validation: Labeling this compound with a fluorescent dye or a biotin tag can help visualize its subcellular localization and identify its binding partners.
-
Drug Conjugation: Linking this compound to other bioactive molecules can create novel hybrid compounds with potentially enhanced or dual activities.
-
Quantitative Data
Due to the limited availability of published data specifically for this compound, the following tables include data for the closely related compound, chloramphenicol, to provide a frame of reference. Researchers are strongly encouraged to determine these values experimentally for this compound in their specific systems.
Table 1: Inhibitory Activity of Chloramphenicol
| Parameter | Organism/System | Value | Reference |
| Ki (Peptidyl Transferase) | E. coli ribosomes | 22 µM | |
| MIC | Staphylococcus aureus | 4.60 µg/mL | [1] |
| MIC | Escherichia coli | Not Available |
Table 2: Cytotoxicity Data for Chloramphenicol
| Cell Line | Assay | IC50 | Exposure Time | Reference |
| V79 (Chinese Hamster Lung) | Growth Inhibition | >300 µg/mL | 24-48 hr | [2] |
| V79 (Chinese Hamster Lung) | Cell Survival | >1000 µg/mL | 2-12 hr | [2] |
| V79 (Chinese Hamster Lung) | Cell Survival | Dose-dependent reduction at 3000 µg/mL | 2-24 hr | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on the manufacturer's instructions, dissolve this compound powder in 100% DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10 mg/mL or 25 mg/mL).
-
Gently vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C, protected from light.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 105 CFU/mL. This can be standardized by measuring the optical density at 600 nm (OD600).
-
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well. The final volume in each well should be uniform (e.g., 200 µL).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the OD600 using a microplate reader.[3]
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the stock solution) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol
Materials:
-
This compound
-
Alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
In a reaction vessel, dissolve this compound and the alkyne-containing molecule in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Add an aqueous solution of CuSO4. The final concentrations of the reactants should be optimized for the specific reaction.
-
Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques to isolate the desired triazole product.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for cytotoxicity MTT assay.
Caption: Investigating signaling pathway effects.
References
- 1. researchgate.net [researchgate.net]
- 2. [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
Troubleshooting & Optimization
Optimizing Azidamfenicol Click Chemistry: A Technical Support Center
Welcome to the technical support center for optimizing your azidamfenicol click chemistry reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve higher yields and reproducible results in your research and drug development projects.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. This section addresses common problems and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II) by dissolved oxygen.[1][2][3] 2. Degradation of Reagents: Sodium ascorbate solution is prone to oxidation and should be prepared fresh.[4][5] 3. Suboptimal Reagent Concentrations: Incorrect stoichiometry of reactants, catalyst, ligand, or reducing agent. 4. Inappropriate Solvent or pH: The reaction is sensitive to solvent and pH conditions, which can affect catalyst stability and reaction rate.[6][7][8] | 1. Use a Cu(I)-stabilizing ligand such as TBTA or the water-soluble THPTA.[1][2][3] These ligands protect Cu(I) from oxidation and can accelerate the reaction.[9] 2. Prepare sodium ascorbate solution fresh before each experiment.[4][5] 3. Optimize reagent ratios. A common starting point is an excess of the azide or alkyne partner, with catalytic amounts of copper and ligand, and an excess of sodium ascorbate.[1][3] 4. Ensure appropriate solvent and pH. The reaction is generally robust in a pH range of 4-12 and in various solvents, including aqueous buffers.[6][7][8] However, optimization for your specific substrates may be necessary. |
| Reaction Reproducibility Issues | 1. Inconsistent Reagent Quality: Purity of this compound, the alkyne substrate, and other reagents can vary. 2. Variability in Reaction Setup: Differences in the order of reagent addition or exposure to air.[10] 3. Precipitation of Reagents: Poor solubility of reactants or catalyst complexes in the chosen solvent. | 1. Use high-purity reagents. Verify the purity of your starting materials. 2. Standardize your protocol. Add reagents in a consistent order. A common practice is to pre-mix the copper sulfate and ligand before adding to the azide and alkyne, followed by the addition of sodium ascorbate to initiate the reaction.[2][3] Degas solutions to minimize oxygen exposure.[4][5] 3. Adjust the solvent system. If precipitation occurs, consider using a co-solvent like DMSO or heating the mixture slightly.[4][5] |
| Side Product Formation | 1. Oxidative Damage to Biomolecules: Reactive oxygen species can be generated under the reaction conditions, potentially damaging sensitive substrates like proteins or DNA.[9] 2. Copper-Mediated Degradation: Some molecules, like those containing boronic acids, can be degraded by copper catalysts.[11] | 1. Use a protective ligand. Ligands like THPTA can act as sacrificial reductants, protecting biomolecules from oxidation.[9] 2. Minimize reaction time and catalyst concentration. Use the lowest effective concentration of copper and monitor the reaction to stop it once complete. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about optimizing this compound click chemistry reactions.
Q1: What is the optimal source of copper for the reaction?
The active catalyst is Cu(I). You can use Cu(I) salts directly (e.g., CuI, CuBr), but they are unstable. A more reliable method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][2][3] This approach is generally more robust as it continuously generates the active catalyst.
Q2: Why is a ligand necessary, and which one should I choose?
A ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and minimizing side reactions.[2][3][9] The choice of ligand depends on your reaction solvent.
-
Tris-(benzyltriazolylmethyl)amine (TBTA) is effective in organic or mixed aqueous/organic solvents.[2]
-
Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand ideal for reactions in aqueous buffers and with biological molecules.[1][2]
Q3: What are the recommended starting concentrations and ratios for the reactants?
The optimal concentrations will depend on your specific substrates. However, a good starting point for optimization is provided in the table below.
| Reagent | Typical Stock Concentration | Recommended Molar Equivalents/Final Concentration |
| This compound (or alkyne partner) | Varies | 1 equivalent |
| Alkyne partner (or this compound) | 10 mM in DMSO/water | 1.5 - 50 equivalents[3][4] |
| Copper(II) Sulfate (CuSO₄) | 20 mM - 100 mM in water | 0.1 - 25 equivalents[1][3] (often complexed with ligand) |
| Ligand (e.g., THPTA) | 100 mM - 200 mM in water | 0.5 - 125 equivalents (typically 1:2 to 1:5 ratio with CuSO₄)[1][9] |
| Sodium Ascorbate | 100 mM - 300 mM in water (prepare fresh) | 5 - 50 equivalents[1][3][10] |
Q4: How can I monitor the progress of my reaction?
You can monitor the reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the triazole product.
Experimental Protocols
This section provides a detailed methodology for a typical this compound click chemistry reaction. This protocol can be used as a starting point for your optimization.
Protocol: General this compound Click Chemistry Reaction
-
Preparation of Stock Solutions:
-
This compound: Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO, water).
-
Alkyne Substrate: Prepare a 10 mM stock solution in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.[1]
-
THPTA Ligand: Prepare a 200 mM stock solution in water.[3]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh immediately before use. [1][4]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution and the alkyne substrate solution.
-
In a separate tube, prepare the catalyst complex by mixing CuSO₄ and the THPTA ligand. A common ratio is 1:2 to 1:5 (CuSO₄:THPTA).[1][9] Let this mixture incubate for a few minutes.
-
Add the catalyst complex to the tube containing the azide and alkyne.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.[2]
-
Vortex the reaction mixture briefly.
-
-
Incubation:
-
Analysis and Purification:
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate key relationships and workflows.
Caption: Experimental workflow for the this compound click chemistry reaction.
Caption: Troubleshooting logic for low yield in click chemistry reactions.
References
- 1. confluore.com.cn [confluore.com.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Click Chemistry [organic-chemistry.org]
- 7. jetir.org [jetir.org]
- 8. bioclone.net [bioclone.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor solubility of azidamfenicol in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azidamfenicol. The following information addresses common challenges related to its poor solubility in aqueous buffers and provides detailed protocols for its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What are the general solubility properties of this compound?
A1: this compound, a derivative of chloramphenicol, is known to have poor solubility in aqueous solutions. It is classified as a sparingly soluble compound in water. However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol. For experimental purposes, it is common practice to first dissolve this compound in a small amount of an organic solvent like DMSO before preparing a working solution in your aqueous buffer of choice.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent. DMSO is a common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh out a specific amount of this compound powder. For a 10 mM stock solution, you would need 2.953 mg of this compound for 1 mL of DMSO (Molecular Weight of this compound: 295.25 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution if needed.[1]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Properly stored, the stock solution in DMSO should be stable for several months.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
-
Increase the DMSO Concentration in the Final Solution: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO. However, it is crucial to determine the tolerance of your specific experimental system by running a vehicle control (buffer with the same final DMSO concentration).
-
Use a Co-solvent System: For some applications, a mixture of solvents can improve solubility. For instance, a combination of DMSO and polyethylene glycol (PEG) or ethanol might be more effective than DMSO alone.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound does not have strongly acidic or basic groups, slight pH adjustments of the buffer might have a minor effect on its solubility. It is important to ensure the chosen pH is compatible with your experimental setup.
-
Use of Surfactants: In some in vitro assays, non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds. Compatibility with your assay must be verified.
Q4: What is the expected solubility of this compound in common aqueous buffers?
A4: Direct quantitative solubility data for this compound in specific aqueous buffers is limited in publicly available literature. However, based on data for the closely related compound chloramphenicol and its derivatives, we can estimate its solubility. The solubility of chloramphenicol in water is approximately 2.5 mg/mL, and in PBS (pH 7.2), it is around 0.12 mg/mL.[2][3] Given the structural similarities, the aqueous solubility of this compound is expected to be in a similar low range. The table below provides a summary of solubility data for this compound and related compounds.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | Soluble | [4] |
| DMF | Soluble | ||
| Ethanol | Soluble | ||
| Methanol | Soluble | ||
| Chloramphenicol | Water | ~2.5 mg/mL | [3] |
| PBS (pH 7.2) | ~0.12 mg/mL | [2] | |
| Ethanol | ~50 mg/mL | [5] | |
| Borax Buffer (pH 7.4) | Higher stability than in unbuffered aqueous solution | [6] | |
| Thiamphenicol | Water | Insoluble | [7] |
| DMSO | ~30 mg/mL | [5] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] | |
| Florfenicol | Water | ~1.3 mg/mL | [8] |
| DMSO | ~50 mg/mL | [9] | |
| 1:30 DMSO:PBS (pH 7.2) | ~0.03 mg/mL | [9] |
Note: The solubility of this compound in aqueous buffers is expected to be low, similar to its analogues. It is recommended to experimentally determine the solubility in your specific buffer system.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays (e.g., MIC testing)
This protocol describes the preparation of a working solution of this compound from a DMSO stock for use in microdilution assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer (e.g., Mueller-Hinton Broth, Tris-HCl, PBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw the frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in the desired aqueous buffer to achieve the final working concentrations. It is crucial to perform the dilutions in a stepwise manner to minimize precipitation.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of buffer.
-
Then, dilute the 1 mM intermediate solution 1:10 by adding 10 µL to 90 µL of buffer to get the final 100 µM concentration.
-
-
Vortexing: Vortex gently after each dilution step to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the protocol by using a higher percentage of DMSO in the final solution (while ensuring it is not detrimental to your experiment) or by preparing a fresh, more dilute working solution.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately to avoid potential degradation or precipitation over time.
Protocol 2: Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues when preparing aqueous solutions of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. US20090062397A1 - Compounds and methods for enhancing solubility of florfenicol and structurally-related antibiotics using cyclodextrins - Google Patents [patents.google.com]
- 3. Chloramphenicol - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
preventing non-specific binding of azidamfenicol in cellular assays
Welcome to the technical support center for azidamfenicol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using this compound in cellular assays, with a particular focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic antibiotic that is an analog of chloramphenicol. Its primary mechanism of action is the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds.[1][2][3][4][5][6] In eukaryotic cells, it can also inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes.[7][8][9][10][11] Additionally, this compound is functionalized with an azide group, making it a valuable tool for "click chemistry" reactions, allowing for the covalent labeling and detection of its binding partners.
Q2: What are the main applications of this compound in cellular assays?
This compound is primarily used in two types of cellular assays:
-
Antibacterial agent studies: To investigate its efficacy and mechanism of action against various bacterial strains.
-
Chemical biology probe: Utilizing its azide group for click chemistry-based applications such as:
-
Target identification and validation: Identifying the cellular binding partners of the chloramphenicol scaffold.
-
Pull-down assays: To isolate and identify proteins that interact with this compound.
-
Fluorescence imaging: Visualizing the subcellular localization of this compound's targets.
-
Q3: What causes non-specific binding of this compound in cellular assays?
Non-specific binding of this compound can arise from several factors:
-
Hydrophobic interactions: The aromatic nitrobenzene ring of the chloramphenicol scaffold can interact non-specifically with hydrophobic pockets in proteins and lipids.
-
Electrostatic interactions: Charged moieties on the molecule can interact with oppositely charged cellular components.
-
High probe concentration: Using an excessively high concentration of this compound can lead to saturation of its primary target and subsequent binding to lower-affinity, non-specific sites.
-
Off-target binding: Besides the mitochondrial ribosome, chloramphenicol and its analogs may have other, weaker binding partners in eukaryotic cells, such as the Ser/Thr phosphatase CTDSP1.[12][13]
-
Cellular autofluorescence: In fluorescence-based assays, endogenous fluorophores within the cell can contribute to background signal.[14]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during cellular assays with this compound.
High Background in Fluorescence Imaging
Problem: You observe high, diffuse background fluorescence in your imaging experiments, making it difficult to distinguish the specific signal.
| Potential Cause | Troubleshooting Steps |
| Excessive this compound Concentration | Titrate the this compound concentration to find the lowest effective concentration that still provides a specific signal. Start with a range of concentrations (e.g., 1-50 µM) and determine the optimal concentration empirically. |
| Insufficient Washing | Increase the number and/or duration of washing steps after incubation with this compound and the click chemistry reagents. Use a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS) to help remove non-specifically bound probe. |
| Inadequate Blocking | Pre-incubate cells with a blocking agent before adding this compound. The choice of blocking agent and its concentration should be optimized for your cell type and assay. |
| Cellular Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with excitation/emission wavelengths in the far-red or near-infrared spectrum to minimize overlap with endogenous fluorophores.[14] |
| Non-specific Binding of Fluorophore | Run a control where you perform the click reaction without prior this compound treatment. If you still observe high background, the fluorescent alkyne itself may be binding non-specifically. Consider using a different fluorophore or a lower concentration. |
Non-Specific Bands in Pull-Down Assays and Western Blots
Problem: Your pull-down experiment followed by Western blot shows multiple non-specific bands in addition to your target of interest.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis and Binding Buffers | Increase the stringency of your lysis and binding buffers by adding or increasing the concentration of non-ionic detergents (e.g., Triton X-100, NP-40) and/or salt (e.g., NaCl). |
| Ineffective Blocking of Beads | Before adding the cell lysate, thoroughly block the affinity beads (e.g., streptavidin or antibody-conjugated beads) with a suitable blocking agent. |
| Insufficient Washing of Beads | After incubating the lysate with the beads, perform extensive washing steps with increasing stringency. For example, you can increase the detergent and/or salt concentration in the wash buffers. |
| Protein Aggregation | Ensure that your cell lysate is properly clarified by centrifugation to remove insoluble protein aggregates. The addition of a reducing agent (e.g., DTT or BME) to the lysis buffer can also help prevent non-specific interactions mediated by disulfide bonds. |
| Contamination with Endogenous Biotin (for streptavidin-based pull-downs) | If you are using a streptavidin-based pull-down, pre-clear the lysate with streptavidin-agarose beads to remove endogenously biotinylated proteins. |
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for various reagents used to minimize non-specific binding. These should be optimized for your specific experimental setup.
Table 1: Recommended Blocking Agents and Concentrations
| Blocking Agent | Typical Concentration Range | Application | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Immunofluorescence, Western Blot, Pull-down assays | Use high-purity, IgG-free BSA to avoid cross-reactivity with antibodies.[15] |
| Normal Serum | 5-10% (v/v) | Immunofluorescence | Use serum from the same species as the secondary antibody to block non-specific antibody binding.[14][16] |
| Non-fat Dry Milk | 3-5% (w/v) | Western Blot | Cost-effective, but may not be suitable for all antibodies, especially those targeting phosphorylated proteins. |
| Fish Gelatin | 0.1-0.5% (w/v) | Immunofluorescence, Western Blot | Can be a good alternative to BSA or milk, especially when cross-reactivity is an issue. |
| Casein | 0.5-1% (w/v) | ELISA, Western Blot | A common component of many commercial blocking buffers.[15] |
Table 2: Recommended Detergents in Wash Buffers
| Detergent | Typical Concentration Range | Application |
| Tween-20 | 0.05-0.1% (v/v) | Immunofluorescence, Western Blot, Pull-down assays |
| Triton X-100 | 0.1-0.5% (v/v) | Cell Lysis, Pull-down assays |
| NP-40 (Igepal CA-630) | 0.1-0.5% (v/v) | Cell Lysis, Pull-down assays |
Experimental Protocols
Protocol 1: Click Chemistry-Based Pull-Down Assay in Mammalian Cells
This protocol outlines a general procedure for identifying the cellular targets of this compound using a click chemistry-based pull-down assay followed by mass spectrometry or Western blot analysis.
Materials:
-
This compound
-
Biotin-alkyne
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Streptavidin-agarose beads
-
Wash buffers of increasing stringency
Procedure:
-
Cell Treatment: Treat mammalian cells with an optimized concentration of this compound for a specified duration. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Click Reaction: To the cell lysate, add the click chemistry reaction cocktail containing biotin-alkyne, CuSO4, THPTA, and freshly prepared sodium ascorbate.[17][18] Incubate at room temperature for 1-2 hours.
-
Protein Precipitation: Precipitate the proteins to remove unreacted click chemistry reagents.
-
Resuspend and Block: Resuspend the protein pellet in a buffer containing a blocking agent and incubate with streptavidin-agarose beads that have been pre-blocked.
-
Washing: Wash the beads extensively with a series of wash buffers with increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Western blot, or mass spectrometry.
Protocol 2: Fluorescence Imaging of this compound Targets
This protocol provides a general workflow for visualizing the subcellular localization of this compound's binding partners using fluorescence microscopy.
Materials:
-
This compound
-
Fluorescent alkyne (e.g., Alexa Fluor 488 alkyne)
-
Copper(II) sulfate (CuSO4)
-
THPTA
-
Sodium ascorbate
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with an optimized concentration of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in 3% BSA in PBS.
-
Click Reaction: Incubate the cells with the click chemistry reaction cocktail containing the fluorescent alkyne, CuSO4, THPTA, and sodium ascorbate.
-
Washing: Wash the cells extensively with PBS containing 0.05% Tween-20.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Visualizations
Signaling Pathways Potentially Affected by this compound
As an analog of chloramphenicol, this compound may have off-target effects on eukaryotic cells, particularly through the inhibition of mitochondrial protein synthesis.[7][8][9][10][11] This can lead to mitochondrial stress and the activation of downstream signaling pathways.
Caption: Potential off-target signaling pathways affected by this compound.
Experimental Workflow for this compound Pull-Down Assay
The following diagram illustrates the key steps in a click chemistry-based pull-down assay to identify this compound's binding partners.
Caption: Workflow for this compound pull-down assay.
Logical Flow for Troubleshooting High Background
This diagram provides a logical approach to troubleshooting high background signals in cellular assays with this compound.
Caption: Troubleshooting logic for high background signal.
References
- 1. Binding to ribosomes and mode of action of chloramphenicol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Chloramphenicol-Binding Protein in Escherichia coli Ribosomes by Affinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 11. Mitochondrial stress response triggered by defects in protein synthesis quality control | Life Science Alliance [life-science-alliance.org]
- 12. Chloramphenicol inhibits eukaryotic Ser/Thr phosphatase and infection-specific cell differentiation in the rice blast fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. broadpharm.com [broadpharm.com]
- 18. confluore.com [confluore.com]
overcoming challenges in the synthesis of azidamfenicol derivatives
Technical Support Center: Synthesis of Azidamfenicol Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, particularly during the critical step of converting a hydroxyl group to an azide.
Q1: My azidation reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common problem that can stem from several factors. Systematically investigating the following areas can help identify and resolve the issue.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after the expected reaction time, consider extending the time or slightly increasing the temperature. Ensure your reagents, especially the azide source (e.g., sodium azide) and activating agents, are fresh and anhydrous.
-
-
Side Reactions: The primary competing side reaction is elimination (E2), which forms an undesired alkene byproduct, especially with secondary alcohols.
-
Solution: Use less sterically hindered bases if applicable. Employ milder reaction conditions and polar aprotic solvents like DMF or DMSO, which favor the SN2 substitution pathway over E2 elimination.[1]
-
-
Product Loss During Workup: Your desired product might be lost during the extraction or purification phases.[2]
-
Solution: Check the aqueous layer after extraction by TLC to ensure your product is not water-soluble. If using column chromatography, ensure the chosen solvent system provides good separation and that the product is not irreversibly binding to the silica gel. Avoid acidic or basic workup conditions if your product is sensitive to them.[2]
-
Q2: I'm observing multiple unexpected spots on my TLC plate after the reaction. What are they and how can I minimize them?
A2: Multiple spots indicate the formation of byproducts. Identifying the nature of these byproducts is key to optimizing the reaction.
-
Elimination Product: As mentioned, an E2 elimination reaction can compete with the desired SN2 substitution, leading to an alkene byproduct. This is more common when converting secondary alcohols.
-
Di-azide Formation: If your precursor molecule has other potential leaving groups or reactive sites, multiple azidations could occur.
-
Rearrangement Products: While less common in SN2 reactions, carbocation rearrangements can occur if reaction conditions inadvertently favor an SN1 pathway (e.g., protic solvents, non-nucleophilic conditions).[1]
-
Byproducts from Reagents: In Mitsunobu reactions, triphenylphosphine oxide is a major byproduct that can complicate purification.[3][4]
-
Solution: To minimize byproducts, strictly follow anhydrous conditions and use high-purity reagents. To favor SN2, use a polar aprotic solvent. If using the Mitsunobu reaction, specific purification techniques may be needed to remove triphenylphosphine oxide, such as precipitation or specialized chromatography.
-
Q3: The purification of my final this compound derivative is proving difficult. What strategies can I employ?
A3: Purification is often as challenging as the reaction itself. A multi-step approach is often effective.
-
Column Chromatography: This is the most common method for purifying organic compounds.[5]
-
Troubleshooting: If separation is poor, try different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). Consider using a different stationary phase, like alumina, if your compound is sensitive to silica gel.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[6][7]
-
Troubleshooting: Experiment with various solvent/anti-solvent systems to induce crystallization. Slow cooling or evaporation can yield higher quality crystals.
-
-
Handling Mitsunobu Byproducts: The removal of triphenylphosphine oxide (TPPO) is a known challenge.
-
Solution: TPPO can sometimes be precipitated from a nonpolar solvent like hexane or ether. Alternatively, converting triphenylphosphine to a charged phosphonium salt by adding methyl iodide can make its removal via extraction or silica gel chromatography easier.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for converting the precursor's hydroxyl group to an azide?
A: A widely used and reliable two-step method involves:
-
Activation of the Alcohol: Convert the hydroxyl group into a good leaving group, typically a sulfonate ester like a tosylate (-OTs) or mesylate (-OMs). This reaction is usually high-yielding.
-
Nucleophilic Substitution: Displace the sulfonate ester with an azide nucleophile, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF. This SN2 reaction proceeds with inversion of stereochemistry, which is critical for biological activity.[8]
The Mitsunobu reaction is another powerful one-pot method that achieves the conversion with inversion of configuration, but purification can be more complex.[4]
Q: Are there any specific safety precautions I should take when working with organic azides?
A: Yes. Organic azides are high-energy compounds and can be potentially explosive, especially low molecular weight azides or when heated.[9]
-
Always handle them behind a blast shield.
-
Avoid heating them neat. If heating is required for a reaction, do so in a solution.
-
Do not use metal spatulas or ground glass joints, as friction can initiate decomposition. Use Teflon or plastic equipment.
-
Quench any residual azide in the reaction mixture before workup using a reducing agent like triphenylphosphine (Staudinger reaction).
Q: How does the choice of solvent affect the azidation reaction?
A: The solvent plays a critical role. For the SN2 displacement of a leaving group (like a tosylate) with sodium azide, a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is ideal. These solvents solvate the sodium cation but leave the azide anion relatively "naked" and highly nucleophilic, thus accelerating the desired reaction. Protic solvents (e.g., water, ethanol) should be avoided as they can solvate the azide nucleophile, reducing its reactivity.
Quantitative Data Summary
The following table summarizes typical yields for common azidation methods used on secondary alcohols, which are structurally relevant to this compound precursors. Actual yields will vary based on the specific substrate and reaction conditions.
| Method | Key Reagents | Typical Yield (%) | Key Advantages | Common Challenges |
| Two-Step: Tosylation then Azidation | 1. TsCl, Pyridine2. NaN₃, DMF | 75-95 | Reliable, high-yielding, uses common reagents | Two separate reaction steps are required |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, HN₃ or DPPA | 60-90 | One-pot reaction, proceeds with inversion of stereochemistry[4] | Difficult purification from phosphine oxide byproduct[3] |
| Direct Conversion via Phosphate Activation | bis(2,4-dichlorophenyl) chlorophosphate, NaN₃, DMAP | 70-92[10] | One-pot, mild conditions | Requires specialized activating agent |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of an Azide from a Secondary Alcohol via a Tosylate Intermediate
This protocol is a representative procedure for the conversion of a secondary hydroxyl group in an amphenicol-like precursor to an azide.
Step A: Tosylation of the Secondary Alcohol
-
Dissolve the alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step B: Nucleophilic Displacement with Sodium Azide
-
Dissolve the crude tosylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.3 M).
-
Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the tosylate spot and the appearance of the product azide spot.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash extensively with brine (4-5 times) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure organic azide.
Visualizations
Diagram 1: Synthetic Workflow
Caption: A typical two-step synthetic route to this compound derivatives.
Diagram 2: Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in azidation reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. How To [chem.rochester.edu]
- 3. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. rroij.com [rroij.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Metal‐Catalysed Azidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Optimizing Copper Catalyst Concentration for Azidamfenicol Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing copper catalyst concentration in azidamfenicol conjugation experiments via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper (Cu) concentration for this compound conjugation?
For most bioconjugation applications, the recommended copper concentration is between 50 µM and 100 µM.[1][2] Reactivity is often significantly lower at concentrations below 50 µM, while concentrations exceeding 100 µM do not typically lead to a substantial increase in reaction rates and may be detrimental.[1][2]
Q2: Why is a copper catalyst necessary for this reaction?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) significantly accelerates the reaction rate by a factor of 107 to 108 compared to the uncatalyzed version.[3] The copper catalyst ensures the reaction is rapid, specific, and high-yielding under mild, aqueous conditions suitable for biomolecules.[3][4]
Q3: What is the role of a ligand in the reaction mixture?
Copper-binding ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are crucial for several reasons:
-
Accelerate the reaction: Ligands enhance the catalytic activity of the copper ions.[5][6]
-
Stabilize the Cu(I) oxidation state: The active catalyst is Cu(I), which can be readily oxidized. Ligands protect it from oxidation.[7][8]
-
Protect biomolecules: The reaction can generate reactive oxygen species (ROS). Ligands can act as sacrificial reductants, protecting sensitive biomolecules from oxidative damage.[5][9][10]
A ligand-to-copper ratio of at least 5:1 is generally recommended.[1][5]
Q4: Which reducing agent should I use?
Sodium ascorbate is the most commonly used reducing agent to generate the active Cu(I) catalyst from a Cu(II) salt (e.g., CuSO₄) in situ.[1][2][5][7] It is effective and convenient for most applications.[1][2]
Q5: What is this compound's role in this conjugation?
This compound is a chloramphenicol-like antibiotic that contains an azide group.[11] This azide moiety makes it a suitable reagent for click chemistry, allowing it to be conjugated to molecules containing an alkyne group through the CuAAC reaction.[11]
Troubleshooting Guide
Q1: My reaction is very slow or has a low yield. What should I do?
-
Possible Cause: Suboptimal copper concentration.
-
Possible Cause: Absence or insufficient concentration of a copper-chelating ligand.
-
Solution: Add a water-soluble ligand like THPTA at a concentration of at least five equivalents relative to the copper concentration.[1]
-
-
Possible Cause: Degradation of the Cu(I) catalyst.
-
Solution: Ensure you have a sufficient concentration of a reducing agent like sodium ascorbate. Also, minimize oxygen exposure by capping the reaction tube.[5]
-
-
Possible Cause: The alkyne or azide group on your biomolecule is inaccessible.
Q2: I am observing damage to my protein/biomolecule. How can I prevent this?
-
Possible Cause: Generation of reactive oxygen species (ROS) by the copper/ascorbate system.[9]
-
Possible Cause: Side reactions from ascorbate oxidation byproducts.
-
Solution: Add aminoguanidine to the reaction mixture. It can intercept byproducts of ascorbate oxidation that might otherwise modify or crosslink proteins.[1]
-
Q3: The reaction is not working in my complex biological system. What could be the issue?
-
Possible Cause: Sequestration of the copper catalyst by other molecules in the system (e.g., proteins with metal-binding motifs like His-tags).[12]
Q4: My buffer seems to be inhibiting the reaction. Is this possible?
-
Possible Cause: Certain buffer components can interfere with the reaction.
-
Solution: Avoid high concentrations (>0.2 M) of chloride ions, as they can compete for copper binding. Tris buffers can also slow down the reaction due to copper binding. A pH around 7 is generally recommended.[12]
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for this compound Conjugation
| Reagent | Recommended Concentration | Notes |
| Copper (Cu) | 50 µM - 100 µM | A concentration of 50 µM often marks a point of significant rate increase.[1] |
| Ligand (e.g., THPTA) | ≥ 5 equivalents to Copper | A 5:1 ligand-to-copper ratio is a common starting point.[1][5] |
| Sodium Ascorbate | 3- to 10-fold excess | Acts as the reducing agent to maintain the Cu(I) state.[7] |
| This compound | Dependent on application | |
| Alkyne-modified molecule | Dependent on application |
Experimental Protocols
Optimized Protocol for this compound Conjugation
This protocol is a general guideline for the conjugation of an alkyne-modified biomolecule to this compound.
1. Reagent Preparation:
- Prepare stock solutions of:
- Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7).
- This compound in a compatible solvent (e.g., DMSO).
- CuSO₄ in water (e.g., 20 mM).
- Ligand (e.g., THPTA) in water (e.g., 50 mM).
- Sodium Ascorbate in water (e.g., 100 mM). Prepare this solution fresh.
2. Reaction Assembly:
- In a microcentrifuge tube, combine the following in order:
- A solution of your alkyne-modified biomolecule in buffer.
- The this compound stock solution.
- A premixed solution of CuSO₄ and the ligand. It is recommended to mix the copper and ligand before adding them to the reaction mixture.[1]
- Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Incubation:
- Close the tube to minimize oxygen exposure.[5]
- Mix the reaction gently (e.g., by inverting the tube several times).
- Allow the reaction to proceed at room temperature for 1-2 hours. Reaction times may vary depending on the specific reactants and concentrations.
4. Purification:
- Purify the resulting conjugate using a method appropriate for your biomolecule, such as molecular weight cutoff filtration, dialysis, or chromatography, to remove the catalyst and excess small-molecule reagents.
Visualizations
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jenabioscience.com [jenabioscience.com]
reducing background fluorescence in azidamfenicol labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in azidamfenicol labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a broad-spectrum antibiotic that is structurally similar to chloramphenicol. It functions by binding to the peptidyl transferase center of bacterial ribosomes, thereby inhibiting protein synthesis.[1][2] The key feature of this compound for labeling experiments is the presence of an azide group. This azide group allows for a bioorthogonal reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with an alkyne-containing fluorescent probe.[3][4][5] This enables the specific visualization of bacterial ribosomes.
Q2: What are the main sources of high background fluorescence in my this compound labeling experiment?
High background fluorescence can originate from several sources:
-
Unbound this compound or Fluorescent Probe: Excess unbound this compound or fluorescent alkyne probe that is not washed away can lead to a diffuse background signal.
-
Non-specific Binding: The fluorescent probe may non-specifically bind to cellular components other than the this compound-labeled ribosomes. This compound itself could also potentially bind non-specifically to other structures.
-
Cellular Autofluorescence: Both bacterial and mammalian cells have endogenous molecules that fluoresce naturally, which can contribute to the background signal.[6]
-
Contaminated Reagents or Media: Components in the cell culture media or impurities in the reagents can be fluorescent.
-
Suboptimal Fixation and Permeabilization: Improper fixation can lead to increased autofluorescence, while inadequate permeabilization can trap unbound reagents within the cells.
Q3: Can this compound label mammalian mitochondria?
Yes, this is a potential issue. Chloramphenicol, the parent compound of this compound, is known to bind to mammalian mitochondrial ribosomes and inhibit their protein synthesis.[7][8][9][10] Therefore, it is crucial to perform control experiments to assess the extent of mitochondrial labeling in your specific cell type and experimental conditions.
Q4: What are essential control experiments to include?
To ensure the specificity of your labeling, the following controls are highly recommended:
-
No this compound Control: Treat cells with the fluorescent alkyne probe only (without prior this compound treatment). This will reveal the extent of non-specific binding of the fluorescent probe.
-
No Fluorescent Probe Control: Treat cells with this compound but perform the click reaction without the fluorescent alkyne probe. This helps to assess any intrinsic fluorescence of this compound or changes in cellular autofluorescence upon treatment.
-
Unstained Control: Image cells that have not been treated with this compound or the fluorescent probe to determine the basal level of autofluorescence.
-
Competition Control: Co-incubate cells with an excess of non-azide-containing chloramphenicol along with this compound before adding the fluorescent probe. A significant reduction in fluorescence would indicate specific binding to the chloramphenicol binding site on the ribosome.
-
Mitochondrial Co-localization: Use a specific mitochondrial stain (e.g., MitoTracker) to assess the degree of co-localization between your this compound-derived signal and mitochondria.
Experimental Protocols
This section provides a detailed methodology for a typical this compound labeling experiment. Note that optimization of concentrations and incubation times may be necessary for your specific bacterial strain and cell type.
Protocol 1: this compound Labeling of Bacteria
-
Bacterial Culture: Grow your bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in the appropriate culture medium.[11]
-
This compound Treatment:
-
Harvest the bacteria by centrifugation and wash once with fresh, pre-warmed medium.
-
Resuspend the bacteria in fresh medium containing the desired concentration of this compound. A starting concentration of 2 µM can be tested, as this has been shown to inhibit 50% of protein synthesis in E. coli.
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for this compound to bind to the ribosomes.
-
-
Washing:
-
Pellet the bacteria by centrifugation.
-
Wash the bacterial pellet thoroughly with phosphate-buffered saline (PBS) at least three times to remove unbound this compound. This is a critical step to reduce background.
-
-
Fixation:
-
Resuspend the bacterial pellet in a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the fixed cells three times with PBS to remove the fixative.
-
-
Permeabilization (if required for your probe):
-
If using a cell-impermeable fluorescent probe, permeabilize the bacterial cell wall. This can be achieved by treatment with a mild detergent like Triton X-100 (e.g., 0.1% in PBS) for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction mix. A typical reaction mix includes:
-
Fluorescent alkyne probe (e.g., 2-20 µM final concentration).
-
Copper(II) sulfate (CuSO₄) (e.g., 100 µM final concentration).
-
A copper-stabilizing ligand such as THPTA (e.g., 500 µM final concentration) to protect cells from copper-induced damage.[3]
-
A reducing agent like sodium ascorbate (e.g., 5 mM final concentration), added fresh to initiate the reaction.
-
-
Resuspend the permeabilized cells in the click reaction mix.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Imaging:
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Incomplete removal of unbound this compound. | Increase the number and duration of washing steps after this compound incubation. |
| Incomplete removal of unbound fluorescent probe. | Increase the number and duration of washing steps after the click chemistry reaction. Include a mild detergent (e.g., 0.1% Tween 20) in the wash buffer. | |
| Non-specific binding of the fluorescent probe. | Decrease the concentration of the fluorescent probe. Perform a titration to find the optimal concentration. Include a "no this compound" control to assess the level of non-specific binding. | |
| High cellular autofluorescence. | Image an unstained control sample to determine the level of autofluorescence. If possible, choose a fluorescent probe with an emission spectrum that does not overlap with the autofluorescence. Consider treating with a quenching agent like sodium borohydride after fixation. | |
| Weak or No Signal | Insufficient this compound labeling. | Increase the concentration of this compound or the incubation time. Ensure bacteria are in an active growth phase. |
| Inefficient click chemistry reaction. | Prepare the sodium ascorbate solution fresh. Ensure the correct concentrations of all click chemistry reagents. Optimize the reaction time. | |
| Inadequate permeabilization. | If using a cell-impermeable probe, ensure the permeabilization step is effective. Try a different permeabilization agent or extend the incubation time. | |
| Photobleaching. | Minimize the exposure time to the excitation light during microscopy. Use an anti-fade mounting medium. | |
| Signal in Mammalian Mitochondria | Off-target binding of this compound. | Perform a co-localization experiment with a mitochondrial-specific dye. Reduce the concentration of this compound and/or the incubation time. Perform a competition assay with unlabeled chloramphenicol. |
Visualizations
References
- 1. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A simple and efficient fluorescent labeling method in Staphylococcus aureus for real-time tracking of invasive bacteria [frontiersin.org]
- 9. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Azidamfenicol Cytotoxicity in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of azidamfenicol-induced cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a derivative of chloramphenicol, primarily induces cytotoxicity by inhibiting mitochondrial protein synthesis.[1] Due to the similarity between mitochondrial and bacterial ribosomes, this compound can bind to the 50S subunit of the mitochondrial ribosome.[1] This inhibition disrupts the production of essential mitochondrial proteins, leading to mitochondrial dysfunction, decreased ATP synthesis, increased production of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[2][3]
Q2: What are the typical signs of this compound cytotoxicity in cell culture?
A2: Signs of this compound cytotoxicity can include:
-
A significant decrease in cell proliferation or cell death.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Increased number of floating cells in the culture medium.
-
Activation of apoptotic pathways, which can be confirmed by assays for caspase activity.[3]
Q3: How can I determine the cytotoxic concentration of this compound for my specific cell line?
A3: The cytotoxic concentration of this compound, typically represented as the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. This is crucial as sensitivity to the compound can vary significantly between different cell types. A standard cytotoxicity assay, such as the MTT or SRB assay, can be used to generate a dose-response curve and calculate the IC50 value.
Q4: Are there any strategies to reduce this compound-induced cytotoxicity during long-term experiments?
A4: Yes, several strategies can be employed to mitigate cytotoxicity:
-
Dose Optimization: Use the lowest effective concentration of this compound required for your experiment.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where the compound is added for a specific duration and then removed.
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can help neutralize the increased reactive oxygen species (ROS) and reduce apoptosis.[3][4]
-
Development of Resistant Cell Lines: For very long-term studies, gradually exposing cells to increasing concentrations of this compound can lead to the development of a resistant cell line.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after adding this compound. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a concentration well below the suspected IC50 for initial experiments. |
| Gradual increase in cell death over several days or passages. | Cumulative toxicity from continuous exposure to this compound. | Consider an intermittent dosing strategy. Alternatively, co-administer an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress.[3][4] |
| Inconsistent results between experiments. | Variations in cell density at the time of treatment. Contamination of cell culture. | Standardize the cell seeding density for all experiments. Regularly test for mycoplasma and other contaminants.[5] |
| Difficulty in establishing a stable, long-term culture with continuous this compound exposure. | High selective pressure leading to the death of the entire cell population. | Attempt to develop a resistant cell line by starting with a very low concentration of this compound and gradually increasing it over several passages. |
| Reduced metabolic activity of cells even at sub-lethal concentrations. | Mitochondrial dysfunction caused by this compound. | Monitor mitochondrial health using assays for mitochondrial membrane potential or ATP levels. Consider if the observed metabolic changes are an acceptable part of the experimental model. |
Quantitative Data
Note: Specific IC50 values for this compound are not widely available in peer-reviewed literature. The following table provides representative IC50 values for the parent compound, chloramphenicol, to give a general indication of the concentration range that might be cytotoxic. It is imperative to determine the IC50 of this compound empirically for your specific cell line and experimental conditions.
| Compound | Cell Line | Assay Duration | IC50 (µg/mL) | Reference |
| Chloramphenicol | V79 (Chinese Hamster Lung) | 24-48 hr | >300 | [6] |
| Chloramphenicol | Human Keratinocytes | Not Specified | (Inhibited proliferation) | [3] |
| Chloramphenicol | Hematopoietic progenitor cells | Not Specified | (Suppressed growth) | [7] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve a range of final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Preparation of Solutions: Prepare a stock solution of this compound at the desired concentration (e.g., 2x the IC50 value). Prepare a stock solution of NAC (e.g., 1 M in sterile water, pH adjusted to 7.0-7.4 with NaOH).
-
Co-treatment: Treat the cells with this compound in the presence or absence of a range of NAC concentrations (e.g., 1-10 mM).[8][9] A typical starting concentration for NAC is 5 mM.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assessment of Cytotoxicity: Evaluate cell viability using an appropriate method (e.g., MTT assay, trypan blue exclusion) or assess apoptosis (e.g., caspase-3 activity assay).
-
Analysis: Compare the viability or apoptosis levels in cells treated with this compound alone to those co-treated with NAC to determine the protective effect of the antioxidant.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Cell Treatment: Seed and treat cells with this compound as desired in a 96-well plate. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing 2x Reaction Buffer and DTT.
-
Assay: Add 50 µL of the reaction mixture to each well containing the cell lysate. Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Compare the absorbance values of the treated samples to the negative control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Proposed pathway of this compound-induced apoptosis.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Chloramphenicol-induced mitochondrial stress increases p21 expression and prevents cell apoptosis through a p21-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloramphenicol induces in vitro growth arrest and apoptosis of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloramphenicol induces in vitro growth arrest and apoptosis of human keratinocytes. (2006) | Svetlana Popadić | 12 Citations [scispace.com]
- 5. gulhanemedj.org [gulhanemedj.org]
- 6. [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The myelotoxicity of chloramphenicol: in vitro and in vivo studies: I. In vitro effects on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
improving the efficiency of strain-promoted click reactions with azidamfenicol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing strain-promoted click reactions with azidamfenicol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Low reaction rate: The intrinsic kinetics of the chosen cyclooctyne with this compound may be slow. | - Increase temperature: Heating the reaction can significantly accelerate the reaction rate. For example, performing the reaction at 98°C for 5 minutes can sometimes yield quantitative labeling.[1] - Optimize pH: The reaction rate can be pH-dependent. Generally, higher pH values (within a range of 5-10) can increase reaction rates.[2][3] - Choose a more reactive cyclooctyne: Different cyclooctynes exhibit vastly different reaction rates. Consider using a more reactive derivative like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[4][5] - Increase reactant concentration: Higher concentrations of this compound and the cyclooctyne will lead to a faster reaction. |
| Poor solubility of reactants: this compound or the cyclooctyne may not be fully dissolved in the reaction buffer. | - Add a co-solvent: The addition of a small amount of an organic co-solvent like DMSO (up to 10%) can improve the solubility of hydrophobic reactants.[1] - Use micellar catalysis: Anionic and cationic surfactants can be used to form micelles, which can enhance the reaction rate between a cyclooctyne and a hydrophobic azide.[6] | |
| Degradation of reactants: The cyclooctyne or this compound may be unstable under the reaction conditions. | - Check the stability of your cyclooctyne: Some highly strained alkynes can be unstable. Ensure proper storage and handling. - Protect from light: Some reagents, particularly fluorescently labeled ones, may be photolabile. | |
| Interference from other molecules: Other molecules in the reaction mixture may be interfering with the click reaction. | - Purify your sample: Ensure that your this compound and the molecule it is being attached to are free from interfering substances. - Consider thiol interference: In cellular environments, free thiols can sometimes react with strained alkynes. Pre-treatment with a low concentration of hydrogen peroxide can mitigate this issue.[7] | |
| Non-specific labeling or side reactions | Reactivity of the cyclooctyne: Highly reactive cyclooctynes may exhibit some off-target reactivity. | - Choose a cyclooctyne with a balance of reactivity and stability. - Optimize reaction time: Use the shortest reaction time necessary for sufficient product formation to minimize the chance of side reactions. |
| Presence of contaminants: Impurities in the reactants or buffers could lead to side reactions. | - Use high-purity reagents and buffers. | |
| Difficulty in product purification | Similar properties of reactants and product: The product may have similar solubility or chromatographic behavior to the starting materials. | - Incorporate a purification handle: If synthesizing a probe, consider including a purification tag (e.g., biotin) in the design of your cyclooctyne or azide. - Optimize your purification method: Explore different chromatography techniques (e.g., reverse-phase HPLC, size-exclusion chromatography) or precipitation methods. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a SPAAC reaction with this compound?
A1: There is no single optimal temperature, as it depends on the specific cyclooctyne used and the desired reaction time. While many SPAAC reactions proceed at room temperature, increasing the temperature can significantly accelerate the reaction.[1] For instance, heating to 98°C for 5 minutes has been shown to achieve quantitative labeling in some systems without increasing non-specific background.[1] It is recommended to empirically determine the optimal temperature for your specific experimental setup.
Q2: How does pH affect the efficiency of the SPAAC reaction?
A2: The rate of SPAAC reactions can be influenced by the pH of the buffer. Generally, higher pH values tend to increase reaction rates.[2][3] However, the optimal pH can also depend on the specific buffer system used. For example, HEPES buffer at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH.[2][3] It is advisable to screen a few different buffer systems and pH values to find the best conditions for your reaction.
Q3: Which cyclooctyne should I choose for my reaction with this compound?
A3: The choice of cyclooctyne is critical and depends on the specific requirements of your experiment, such as the desired reaction rate and the stability of the alkyne. Dibenzocyclooctyne (DBCO) and its derivatives are widely used due to their high reactivity and stability.[4] Bicyclononyne (BCN) is another popular choice.[4] The structure of the cyclooctyne directly influences the reaction rate, so it is important to select one that is appropriate for your application.[4][5]
Q4: Can I perform SPAAC reactions in a complex biological medium like cell lysate or cell culture medium?
A4: Yes, one of the key advantages of SPAAC is its bioorthogonality, meaning it can be performed in complex biological environments with minimal side reactions.[][9] However, factors in the medium, such as the presence of certain buffers or other molecules, can still affect the reaction kinetics.[2][3] It is good practice to first optimize the reaction in a simpler buffer system before moving to a more complex medium.
Q5: My cyclooctyne is not very soluble in aqueous buffers. How can I improve its solubility?
A5: Poor aqueous solubility of cyclooctynes is a common issue. To address this, you can add a small amount of a water-miscible organic solvent, such as DMSO or DMF, as a co-solvent.[1] Typically, up to 10% of a co-solvent can be used without significantly impacting the biological system. Another approach is to use micellar catalysis, where surfactants are used to create micelles that can solubilize hydrophobic reactants and accelerate the reaction.[6]
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a DBCO-labeled Biomolecule
This protocol provides a general starting point for the conjugation of this compound to a biomolecule functionalized with a DBCO group. The concentrations and reaction conditions should be optimized for your specific application.
Materials:
-
This compound solution (e.g., 10 mM stock in DMSO)
-
DBCO-labeled biomolecule solution (concentration will vary depending on the biomolecule)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer)
-
DMSO (if needed as a co-solvent)
-
Microcentrifuge tubes or other suitable reaction vessels
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the DBCO-labeled biomolecule and the reaction buffer.
-
Add this compound: Add the this compound stock solution to the reaction mixture. The final concentration of this compound should typically be in excess of the DBCO-labeled biomolecule to drive the reaction to completion. A 10- to 50-fold excess is a common starting point.
-
Add Co-solvent (if necessary): If solubility is an issue, add DMSO to the reaction mixture. The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
Incubate the reaction: Incubate the reaction at the desired temperature. This can range from room temperature to 37°C for live-cell applications, or higher for in vitro reactions.[1][2][3] The incubation time will depend on the reactants and temperature and can range from minutes to several hours.
-
Monitor the reaction (optional): The progress of the reaction can be monitored by techniques such as LC-MS, HPLC, or SDS-PAGE if the biomolecule is a protein.
-
Purify the product: Once the reaction is complete, the this compound-conjugated biomolecule can be purified from unreacted starting materials using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography.
Visualizations
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A typical experimental workflow for a SPAAC reaction with this compound.
References
- 1. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
Technical Support Center: Aggregation of Azidamfenicol-Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azidamfenicol-labeled proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly protein aggregation, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a photo-reactive chemical probe derived from the antibiotic chloramphenicol. It is designed for photoaffinity labeling, a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample.[1] The azido group in this compound is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene that covalently crosslinks to interacting proteins. This allows for the "capture" and subsequent identification of proteins that bind to chloramphenicol-like compounds.
Q2: I've observed precipitation after labeling my protein with this compound. What is causing this?
Protein aggregation after chemical labeling is a common issue that can arise from several factors:
-
Increased Hydrophobicity: The this compound label itself possesses hydrophobic characteristics. Covalent attachment of this probe, especially to already hydrophobic regions of your protein, can increase the overall hydrophobicity of the protein surface, leading to self-association and aggregation.[2]
-
Conformational Changes: The labeling process or the presence of the label itself can induce conformational changes in the protein, exposing previously buried hydrophobic patches that can interact with other protein molecules.
-
High Labeling Stoichiometry: Attaching too many this compound molecules to a single protein can significantly alter its surface properties, including charge and hydrophobicity, thereby promoting aggregation.
-
Buffer Conditions: Suboptimal buffer conditions, such as pH close to the protein's isoelectric point (pI) or inappropriate ionic strength, can reduce protein solubility and favor aggregation.
Q3: How can I detect and quantify the aggregation of my this compound-labeled protein?
Several biophysical techniques can be employed to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation in your sample.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large aggregates due to light scattering.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution. It can detect the presence of even small amounts of aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Under non-denaturing conditions, aggregated proteins will migrate slower or fail to enter the resolving gel.
Troubleshooting Guides
Issue: Visible Precipitation or Turbidity After Labeling Reaction
This is a clear indication of significant protein aggregation. The following steps can help you troubleshoot this issue.
| Parameter | Recommendation | Rationale |
| Labeling Ratio | Reduce the molar excess of this compound during the labeling reaction. | A lower labeling stoichiometry reduces the overall hydrophobicity introduced to the protein, minimizing the driving force for aggregation. |
| Protein Concentration | Perform the labeling reaction at a lower protein concentration. | High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. |
| Buffer pH | Adjust the pH of the labeling buffer to be at least 1-2 units away from the protein's isoelectric point (pI). | At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion and increasing the propensity for aggregation. |
| Ionic Strength | Optimize the salt concentration (e.g., 50-500 mM NaCl) in your buffer. | Salts can help to shield surface charges and modulate protein-protein interactions. The optimal concentration is protein-dependent. |
| Additives | Include solubility-enhancing excipients in your buffer. | See the table below for a list of common additives and their working concentrations. |
Issue: No Visible Precipitate, but Biophysical Methods (DLS, SEC) Indicate Aggregation
Even in the absence of visible precipitation, the presence of soluble aggregates can compromise your downstream experiments.
| Parameter | Recommendation | Rationale |
| Buffer Optimization | Screen a panel of buffers with varying pH, ionic strength, and additives. | A systematic screen can identify conditions that favor the monomeric state of the labeled protein. |
| Detergents | Add a low concentration of a non-denaturing detergent (e.g., 0.01-0.1% Tween-20 or CHAPS). | Detergents can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation. |
| Reducing Agents | If your protein has cysteine residues, include a reducing agent like DTT or TCEP (1-5 mM). | This prevents the formation of non-native disulfide bonds which can contribute to aggregation. |
| Glycerol | Include 5-20% (v/v) glycerol in your buffer. | Glycerol is a common cryoprotectant and osmolyte that can stabilize proteins and increase their solubility. |
| Purification Method | Purify the labeled protein using size exclusion chromatography (SEC) immediately after the labeling reaction. | SEC can separate the monomeric labeled protein from aggregates and unreacted label. |
Commonly Used Buffer Additives to Mitigate Aggregation
| Additive | Typical Working Concentration | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses protein aggregation by interacting with hydrophobic patches and increasing protein solubility. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and acts as a preferential hydration agent, stabilizing the native protein structure. |
| Sugars (Sucrose, Trehalose) | 0.25-1 M | Stabilize protein structure through preferential exclusion, promoting a more compact and soluble state. |
| Non-detergent Sulfobetaines (NDSBs) | 0.1-1 M | Zwitterionic compounds that can reduce protein-protein interactions and enhance solubility. |
| Mild Detergents (Tween-20, CHAPS) | 0.01-0.1% (w/v) | Disrupt hydrophobic interactions that can lead to aggregation. |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of a Target Protein with this compound
This protocol provides a general workflow for labeling a purified protein with this compound. Optimization of concentrations and incubation times is recommended for each specific protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV lamp (365 nm)
-
Ice bucket
-
Microcentrifuge tubes
Procedure:
-
Preparation: In a microcentrifuge tube on ice, combine your purified protein with the desired molar excess of this compound. A starting point is a 1:10 to 1:50 molar ratio of protein to this compound. The final DMSO concentration should be kept below 5% to minimize its effect on protein structure.
-
Incubation (Binding): Incubate the mixture in the dark at 4°C for 15-30 minutes to allow for the non-covalent binding of this compound to the protein.
-
UV Crosslinking: Place the open tube on ice and irradiate with a 365 nm UV lamp for 10-20 minutes. The distance from the lamp to the sample should be minimized and kept consistent.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Removal of Unreacted Probe: Proceed immediately to a desalting column or size exclusion chromatography to remove unreacted this compound and separate the labeled protein from any aggregates that may have formed.
Protocol 2: Assessing Protein Stability with a Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), can be used to assess the thermal stability of your protein before and after labeling, and to screen for stabilizing buffer conditions.
Materials:
-
Real-time PCR instrument
-
96-well PCR plates
-
SYPRO Orange dye (5000x stock in DMSO)
-
Labeled and unlabeled protein samples
-
Buffer solutions to be tested
Procedure:
-
Prepare Protein-Dye Mixture: Dilute your protein (both labeled and unlabeled) to a final concentration of 2-5 µM in the respective test buffers. Add SYPRO Orange dye to a final concentration of 5x.
-
Set up the Plate: Aliquot 20-25 µL of each protein-dye mixture into the wells of a 96-well PCR plate. Include no-protein controls for each buffer.
-
Run the Assay: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while monitoring the fluorescence of SYPRO Orange.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater protein stability.
Protocol 3: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
SEC is a powerful tool for separating and quantifying monomers, dimers, and higher-order aggregates.
Materials:
-
HPLC system with a UV detector
-
SEC column appropriate for the molecular weight of your protein
-
Mobile phase (a well-buffered solution, e.g., PBS with 150 mM NaCl, pH 7.4)
-
Labeled protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of your labeled protein sample.
-
Data Acquisition: Monitor the elution profile at 280 nm (for protein) and potentially at a wavelength specific to the label if it has a distinct absorbance.
-
Data Analysis: Aggregates, having a larger hydrodynamic radius, will elute before the monomeric protein. The area under each peak can be integrated to quantify the percentage of monomer and aggregates.
Visualizations
Caption: A diagram illustrating the general experimental workflow for photoaffinity labeling.
Caption: A logical flowchart for troubleshooting protein aggregation issues.
References
optimizing storage conditions for azidamfenicol and its derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage and handling of azidamfenicol and its derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1]. Under long-term storage at -20°C, this compound in solid form has been shown to be stable for at least four years[2].
Q2: How should I store solutions of this compound and its derivatives?
A2: Once dissolved, it is recommended to store solutions in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. For stock solutions, storage at -20°C is suitable for up to one month, while storage at -80°C can extend stability for up to six months[3]. Always use a validated stability-indicating method to confirm the concentration of your working solutions over time, especially for sensitive experiments.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several common laboratory solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, many antibiotics are light-sensitive. Therefore, it is best practice to protect both solid compounds and solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.
Q5: What are the general stability characteristics of antibiotics like this compound?
A5: The stability of an antibiotic is influenced by its chemical structure. Generally, antibiotics are most stable as dry powders[4]. Once in solution, they become more susceptible to hydrolysis. The presence of functional groups like the azide in this compound may influence its stability profile compared to its parent compound, chloramphenicol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Experiments | Degradation of this compound or its derivative due to improper storage. | Prepare fresh stock solutions from solid compound stored at -20°C. Aliquot solutions to minimize freeze-thaw cycles. Confirm the concentration of the stock solution using a validated analytical method like HPLC. |
| Inconsistent Experimental Results | Variability in the concentration of working solutions. | Always use freshly prepared dilutions from a recently quantified stock solution. Ensure thorough mixing of solutions before use. |
| Appearance of Unexpected Peaks in HPLC Analysis | Presence of degradation products. | Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in developing a stability-indicating HPLC method. Review storage conditions and handling procedures to minimize degradation. |
| Precipitation of Compound in Solution | Exceeding the solubility limit of the compound in the chosen solvent, especially at lower temperatures. | To increase solubility, you can gently heat the solution to 37°C and use an ultrasonic bath[3]. Ensure the storage temperature does not cause the compound to precipitate out of solution. If it does, gently warm and sonicate before use. |
| Discoloration of Solid Compound or Solution | Potential chemical degradation. | Do not use discolored material. Discard the affected batch and obtain a fresh supply. Review storage conditions to prevent future degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on established methods for chloramphenicol and its derivatives and should be validated for this compound.
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted to 4.0.
-
Purified water
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Detection Wavelength: 270-280 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Generate degradation products through forced degradation studies (see Protocol 2).
-
Inject the standard solution and the degraded samples into the HPLC system.
-
Analyze the chromatograms to ensure that the peak for this compound is well-resolved from any degradation product peaks.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products. This is crucial for developing a stability-indicating analytical method.
-
Stress Conditions (as per ICH guidelines):
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-4 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified time (e.g., 1-2 hours). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 1) and compare the chromatograms to that of an unstressed standard solution to identify degradation peaks.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Factors Influencing Compound Stability.
References
method refinement for quantifying azidamfenicol conjugation efficiency
Welcome to the technical support center for method refinement in quantifying azidamfenicol conjugation efficiency. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the conjugation and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in conjugation reactions?
A1: this compound is a broad-spectrum antibiotic, similar in structure to chloramphenicol.[1] A key feature for conjugation is its azide group, which allows it to be used as a "click chemistry" reagent.[1] It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to covalently link with molecules containing alkyne groups.[1]
Q2: Which analytical method is best for quantifying my this compound conjugate?
A2: The optimal method depends on your specific requirements for sensitivity, purity, and available equipment.
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating the conjugate from unreacted starting materials and quantifying based on peak area. It is widely used for purity assessment and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity than HPLC. It can confirm the identity of the conjugate by its mass and provide very accurate quantification, making it ideal for complex biological samples.[2][3][4]
-
Spectrophotometry (e.g., UV-Vis): A simpler, faster method if the conjugate has a unique absorbance wavelength compared to the starting materials. However, it is less specific and can be prone to interference from impurities.
Q3: How can I improve the yield of my conjugation reaction?
A3: Low conjugation yield is a common issue.[5] To improve it, consider the following:
-
Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, pH, and solvent.[5][6][7]
-
Reagent Quality: Ensure the purity and stability of your this compound, alkyne-containing molecule, and any catalysts or ligands. Contaminants can inhibit the reaction.
-
Catalyst Concentration: For CuAAC reactions, titrate the concentration of the copper catalyst and reducing agent to find the optimal ratio that maximizes yield without causing degradation.
-
Purification Method: Be aware that the desired conjugate can be lost during purification steps.[6] Consider alternative purification techniques if you suspect significant loss.
Q4: My antibody/protein is precipitating after conjugation with this compound. What can I do?
A4: Precipitation can occur due to over-modification of the protein, which changes its isoelectric properties.[8] Try reducing the equivalents of the labeling reagent used in the reaction.[8] Additionally, adjusting the pH of the buffer after the reaction is complete can sometimes help to resuspend the precipitated protein.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound conjugation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inappropriate reaction conditions (time, temp, pH).[5][6] | Optimize reaction parameters systematically. Review literature for similar conjugations to find established conditions.[6] |
| Low purity of starting materials (e.g., antibody purity <95%). | Use highly purified biomolecules. Impurities can compete in the reaction. | |
| Incompatible buffer components (e.g., Tris, glycine, azide).[8] | Perform a buffer exchange into a non-amine-containing, azide-free buffer (e.g., PBS) before starting the conjugation. | |
| Degradation of reagents. | Use fresh reagents. Ensure proper storage conditions for all components, especially temperature-sensitive ones. | |
| Lack of Site-Specificity | Multiple reactive sites available on the target biomolecule.[6] | If precise site-specificity is critical, consider incorporating unnatural amino acids with unique reactive handles into your protein structure.[5][6] |
| Conjugate Instability | Linker length or chemistry is not optimal. | Experiment with crosslinkers of different lengths and chemical properties to improve stability.[5][6] |
| Incorrect storage conditions. | Store conjugates at recommended temperatures (typically -20 to -80°C) and consider storing in aliquots to avoid freeze-thaw cycles. | |
| Difficulty in Purification | Similar physicochemical properties of conjugate and starting materials. | Explore alternative purification methods such as different types of chromatography (e.g., ion exchange, size exclusion) or affinity purification if a tag is present.[6] |
| Product loss during the purification step.[6] | Check all fractions (flow-through, washes, elutions) for the presence of your conjugate to diagnose where the loss is occurring. | |
| Inconsistent Quantification Results | Inaccurate measurement of starting material concentration. | Verify the concentration of your starting biomolecule and this compound using a reliable method (e.g., Bradford assay, NanoDrop) before conjugation.[8] |
| Matrix effects in complex samples (for LC-MS). | Include an internal standard (e.g., a deuterated version of the analyte) to normalize for variations in sample preparation and instrument response.[9] |
Experimental Workflows and Protocols
The following diagrams and protocols provide a general framework for performing and analyzing this compound conjugation experiments.
General Experimental Workflow
Caption: Workflow for this compound conjugation and quantification.
Troubleshooting Logic for Low Conjugation Yield
Caption: Decision tree for troubleshooting low conjugation yield.
Protocol 1: General this compound Conjugation via CuAAC
This protocol provides a starting point for conjugating an alkyne-modified protein with this compound.
-
Reagent Preparation:
-
Prepare the alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 50 mM in water).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration (e.g., 1 mg/mL).
-
Add this compound to the protein solution. A 10- to 20-fold molar excess over the protein is a common starting point.
-
Add the sodium ascorbate to the reaction mixture (final concentration typically 5x that of copper).
-
Initiate the reaction by adding CuSO₄ (final concentration typically 1 mM).
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (SEC), dialysis, or spin filtration columns with an appropriate molecular weight cutoff.
-
Protocol 2: Quantification of Conjugation Efficiency by LC-MS/MS
This protocol is adapted from methods for chloramphenicol analysis and is suitable for sensitive quantification.[2][4]
-
Sample Preparation:
-
Following purification, accurately determine the concentration of the total protein in the conjugate sample (e.g., via BCA assay).
-
If necessary, perform an enzymatic digest (e.g., with trypsin) to generate a specific peptide containing the this compound conjugate for bottom-up analysis. This can improve ionization and provides site-specific information.
-
For intact protein analysis, dilute the sample in an appropriate mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to separate the conjugated protein/peptide from any unconjugated species (e.g., 5% to 95% B over 15-30 minutes).
-
MS Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the conjugate's properties.
-
MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion (the mass-to-charge ratio of your conjugated protein or peptide) and one or more specific product ions that are unique to the this compound portion of the molecule.[4]
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of a purified conjugate standard.
-
Calculate the concentration of the conjugate in your sample by comparing its peak area to the standard curve.
-
The conjugation efficiency can be expressed as a ratio of moles of conjugated this compound to moles of total protein.
-
Quantitative Data Summary
The choice of quantification method involves trade-offs in performance and complexity.
| Quantification Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations |
| RP-HPLC | Separation by hydrophobicity, detection by UV absorbance. | Medium | Medium | Medium | Requires a chromophore; resolution depends on column and gradient. |
| LC-MS/MS | Separation by LC, detection by mass-to-charge ratio. | High | High | Medium-Low | Confirms identity and quantity; susceptible to matrix effects. |
| UV-Vis Spectrophotometry | Measures absorbance at a specific wavelength. | Low | Low | High | Fast and simple; only suitable if conjugate has a unique absorbance peak. |
| Colorimetric Assays | Chemical reaction produces a colored product for measurement. | Medium | Low-Medium | High | Can be fast but may have interference from reaction components.[10] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. agilent.com [agilent.com]
- 4. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. hiyka.com [hiyka.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
troubleshooting low signal-to-noise ratio in azidamfenicol-based assays
Welcome to the technical support center for azidamfenicol-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in assays?
This compound is a derivative of chloramphenicol, a broad-spectrum antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2]. A key structural feature of this compound is the presence of an azide group, which makes it a valuable reagent for "click chemistry." This allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or enzymes, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In assays, this compound can be used as a probe to study ribosomal activity or as a building block in the synthesis of more complex molecules for drug discovery.
Q2: What are the common types of assays where this compound is used?
This compound is amenable to a variety of assay formats, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly in a competitive ELISA format where this compound or its derivatives compete with a sample analyte for antibody binding.
-
Fluorescence-Based Assays: The azide group allows for the attachment of a fluorophore via click chemistry, enabling detection through fluorescence intensity, fluorescence polarization, or Förster resonance energy transfer (FRET).
-
Chloramphenicol Acetyltransferase (CAT) Assays: As a chloramphenicol analog, this compound can be used in variations of the CAT assay to study enzyme activity or screen for inhibitors.
Q3: What are the main contributors to a low signal-to-noise ratio in these assays?
A low signal-to-noise ratio can be caused by either a weak signal, a high background, or a combination of both. Common causes include:
-
High Background:
-
Insufficient blocking of non-specific binding sites on the microplate.
-
Inadequate washing, leaving behind unbound reagents.
-
Cross-reactivity of antibodies with other molecules in the sample.
-
Contamination of reagents or buffers.
-
-
Low Signal:
-
Suboptimal concentrations of antibodies, antigens, or other key reagents.
-
Degradation of reagents due to improper storage or handling.
-
Incorrect incubation times or temperatures.
-
Issues with the detection instrument (e.g., incorrect filter sets, gain settings).
-
Troubleshooting Guides
Issue 1: High Background in Your this compound ELISA
A high background can mask the specific signal from your analyte, leading to a poor signal-to-noise ratio. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. Increase the concentration of the blocking agent or the incubation time. Consider using a commercially available blocking buffer. |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure the wash buffer volume is sufficient to completely cover the well surface. Increase the soak time for each wash step. |
| Antibody Concentration Too High | Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies. This will help you find the concentration that gives the best signal-to-noise ratio. |
| Cross-Reactivity | Ensure the specificity of your antibodies. If using a polyclonal antibody, consider switching to a monoclonal antibody. Include appropriate controls to test for cross-reactivity. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure all buffers are prepared with purified water and are properly stored. |
Issue 2: Weak or No Signal in Your this compound Fluorescence-Based Assay
A weak or absent signal can prevent the detection and quantification of your target. Here are some troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentration of your fluorescently labeled this compound probe and any other critical reagents to find the optimal working concentration. |
| Reagent Degradation | Ensure all reagents, especially fluorescent dyes and enzymes, are stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles. |
| Incorrect Incubation Conditions | Optimize incubation times and temperatures. Longer incubation times may be needed for low-affinity interactions, but can also increase background. |
| Instrument Settings | Verify that the excitation and emission wavelengths on your plate reader are correctly set for your fluorophore. Adjust the gain or sensitivity settings to amplify the signal without saturating the detector. |
| Quenching of Fluorescence | Some components in your sample or buffer may quench the fluorescence signal. Identify and remove any quenching agents if possible. |
Experimental Protocols
Key Experiment: Checkerboard Titration for Antibody Optimization in ELISA
This protocol is essential for determining the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
-
Plate Coating:
-
Prepare serial dilutions of the capture antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Coat the wells of a 96-well microplate with the different concentrations of the capture antibody.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate as described above.
-
Add a constant, known concentration of your this compound conjugate (antigen) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Prepare serial dilutions of the enzyme-conjugated detection antibody.
-
Add the different concentrations of the detection antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB for HRP).
-
Incubate until a color change is observed.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Analyze the data to identify the combination of capture and detection antibody concentrations that provides the highest specific signal and the lowest background.
-
Quantitative Data Summary: Recommended Reagent Concentrations
The following table provides general starting concentrations for key reagents. These should be optimized for your specific assay.
| Reagent | Typical Concentration Range | Notes |
| Capture Antibody (ELISA) | 0.5 - 10 µg/mL | Optimize using a checkerboard titration. |
| Detection Antibody (ELISA) | 0.1 - 2 µg/mL | Optimize using a checkerboard titration. |
| Blocking Agents (BSA, non-fat milk) | 1 - 5% (w/v) | Higher concentrations may be needed for high-binding plates. |
| Tween-20 in Wash Buffer | 0.05 - 0.1% (v/v) | Helps to reduce non-specific binding. |
| This compound-Fluorophore Probe | 10 - 100 nM | Highly dependent on the specific fluorophore and assay. |
| Copper (II) Sulfate (for Click Chemistry) | 50 - 100 µM | Used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). |
| Sodium Ascorbate (for Click Chemistry) | 1 - 5 mM | Acts as a reducing agent to generate Cu(I) in situ. |
Visualizations
Caption: A flowchart for troubleshooting low signal-to-noise ratio.
Caption: Workflow for labeling this compound via click chemistry.
Caption: Logical flow of a competitive ELISA for this compound detection.
References
Validation & Comparative
Comparative Efficacy of Azidamfenicol and Chloramphenicol Against Resistant Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of azidamfenicol and chloramphenicol, focusing on their efficacy against resistant bacterial strains. This document summarizes available data, details relevant experimental protocols, and visualizes key mechanisms of action and resistance.
Executive Summary
This compound, a derivative of chloramphenicol, and its parent compound, chloramphenicol, are broad-spectrum antibiotics that inhibit bacterial protein synthesis. While chloramphenicol has a long history of use and consequently, well-documented patterns of resistance, data on the comparative efficacy of this compound, particularly against contemporary resistant isolates, is limited in publicly available literature. This guide synthesizes the existing information on both compounds to provide a framework for understanding their potential roles in combating antibiotic resistance. Both antibiotics function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis[1][2]. The primary mechanism of resistance to chloramphenicol is enzymatic inactivation by chloramphenicol acetyltransferase (CAT)[3].
Mechanism of Action
Both this compound and chloramphenicol are bacteriostatic antibiotics that interfere with bacterial protein synthesis. They bind reversibly to the 50S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site of the ribosome and inhibiting the peptidyl transferase step of protein elongation[1][2]. This action halts the production of essential proteins, thereby inhibiting bacterial growth.
Comparative Efficacy: Quantitative Data
Table 1: Chloramphenicol MIC Distribution for Methicillin-Resistant Staphylococcus aureus (MRSA)
| MIC (µg/mL) | Percentage of Isolates (%) |
| ≤2 | 58.0 |
| 4 | 17.8 |
| 8 | 10.3 |
| 16 (Intermediate) | 2.3 |
| ≥32 (Resistant) | 11.5 |
Data compiled from a study on 174 MRSA isolates.[4]
Table 2: Chloramphenicol MIC Distribution for Resistant Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Resistant |
| Escherichia coli (MDR) | 8 | >128 | 32 |
| Klebsiella pneumoniae (MDR) | 16 | >128 | 50 |
| Pseudomonas aeruginosa (MDR) | 64 | >128 | 67 |
| Acinetobacter baumannii (MDR) | 32 | >128 | 81 |
Data compiled from a study on multidrug-resistant (MDR) Gram-negative bacilli.[5]
Mechanisms of Resistance
The most prevalent mechanism of resistance to chloramphenicol is the enzymatic inactivation of the drug by Chloramphenicol Acetyltransferase (CAT) . This enzyme, often encoded by genes located on mobile genetic elements such as plasmids, catalyzes the acetylation of the two hydroxyl groups of chloramphenicol using acetyl-CoA as a cofactor. The resulting acetylated chloramphenicol is unable to bind to the bacterial ribosome, rendering the antibiotic ineffective[3]. Several variants of the cat gene exist, leading to different levels of resistance[6][7]. While it is plausible that this compound is also a substrate for CAT enzymes, specific studies on this are lacking.
Other less common resistance mechanisms include efflux pumps that actively transport the antibiotic out of the bacterial cell and mutations in the ribosomal binding site[8].
Experimental Protocols
Standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures[9][10][11][12][13][14]. The broth microdilution method is a commonly used technique.
Broth Microdilution Protocol for MIC Determination
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound or chloramphenicol of a known concentration in a suitable solvent.
-
Preparation of Microdilution Plates: Aseptically dispense serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye[15][16].
Conclusion and Future Directions
Both this compound and chloramphenicol are potent inhibitors of bacterial protein synthesis. While chloramphenicol's efficacy against resistant bacteria has been documented, there is a clear need for comprehensive, direct comparative studies to evaluate the in vitro and in vivo activity of this compound against a wide range of clinically relevant resistant pathogens. Such studies are essential to determine if this compound offers any advantages over chloramphenicol, particularly against strains harboring known chloramphenicol resistance mechanisms. Researchers are encouraged to conduct head-to-head comparative studies using standardized methodologies, such as those outlined by CLSI and EUCAST, to generate the robust data needed to guide future drug development and clinical use.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and comparison of chloramphenicol acetyltransferase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. [PDF] Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard | Semantic Scholar [semanticscholar.org]
- 13. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. litfl.com [litfl.com]
- 16. idexx.dk [idexx.dk]
Validating Azidamfenicol's Inhibition of Ribosomal Peptidyltransferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of azidamfenicol's inhibitory effects on the ribosomal peptidyltransferase center (PTC) with other known inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the mechanism of action and experimental workflows.
Executive Summary
This compound, a chloramphenicol-class antibiotic, effectively inhibits bacterial protein synthesis by targeting the ribosomal peptidyltransferase, the catalytic core of the ribosome responsible for peptide bond formation. This guide presents a comparative analysis of this compound's inhibitory potency against that of other well-established PTC inhibitors, including other phenicols, lincosamides, oxazolidinones, and macrolides. The data summarized herein provides researchers with a quantitative basis for evaluating this compound's efficacy and for designing further experimental investigations.
Comparative Analysis of Peptidyltransferase Inhibitors
The inhibitory activity of various antibiotics targeting the ribosomal peptidyltransferase center is presented below. The data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), have been compiled from multiple studies to provide a comparative overview.
| Antibiotic | Class | Inhibition Constant (Ki) | IC50 | Organism/System | Reference |
| This compound | Phenicol | 22 µM | - | - | |
| Chloramphenicol | Phenicol | 0.7 µM | - | E. coli cell-free system | |
| Thiamphenicol | Phenicol | 0.45 µM | - | E. coli cell-free system | |
| Tevenel | Phenicol | 1.7 µM | - | E. coli cell-free system | |
| Lincomycin | Lincosamide | 10.0 µM (initial), 2.0 µM (isomerized) | - | E. coli cell-free system | |
| Linezolid | Oxazolidinone | - | 0.3 µg/mL | Staphylococcus aureus | |
| Tedizolid | Oxazolidinone | - | 0.31 µM | Rat heart mitochondria | |
| Clarithromycin | Macrolide | 8 nM (overall dissociation constant) | 0.15 µg/mL | E. coli cell-free system / S. aureus | |
| Azithromycin | Macrolide | - | 5 µg/mL | S. aureus | |
| Erythromycin | Macrolide | 36 nM (overall dissociation constant) | - | E. coli cell-free system | |
| Blasticidin S | Nucleoside | 0.2 µM | - | E. coli cell-free system |
Experimental Protocols for Validating Peptidyltransferase Inhibition
Two primary assays are widely used to validate the inhibition of ribosomal peptidyltransferase: the puromycin reaction and the in vitro translation (IVT) assay.
The Puromycin Reaction Assay
This classical assay directly measures the catalytic activity of the peptidyltransferase center. Puromycin, an aminonucleoside antibiotic, acts as an analog of the 3' end of an aminoacyl-tRNA. It can accept the nascent polypeptide chain from a peptidyl-tRNA at the P-site of the ribosome, resulting in the formation of a peptidyl-puromycin product. Inhibitors of the PTC will decrease the rate of this reaction.
Detailed Methodology:
-
Preparation of Ribosomal Complexes:
-
Isolate 70S ribosomes from the desired bacterial strain (e.g., E. coli).
-
Program the ribosomes with a suitable mRNA template (e.g., poly(U)) and a P-site substrate, typically a radiolabeled N-acetyl-aminoacyl-tRNA (e.g., N-acetyl-[³H]Phe-tRNA). This forms the pre-translocation complex.
-
-
Inhibition Reaction:
-
Incubate the prepared ribosomal complexes with varying concentrations of the test inhibitor (e.g., this compound) for a defined period to allow for binding to the ribosome.
-
-
Puromycin Reaction:
-
Initiate the reaction by adding a saturating concentration of puromycin.
-
Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 25-37°C).
-
-
Product Extraction and Quantification:
-
Terminate the reaction by adding a high-salt buffer.
-
Extract the peptidyl-puromycin product from the reaction mixture using an organic solvent (e.g., ethyl acetate). The unreacted N-acetyl-[³H]Phe-tRNA will remain in the aqueous phase.
-
Quantify the amount of radiolabeled peptidyl-puromycin in the organic phase using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of product formed against the inhibitor concentration to determine the IC50 value.
-
For kinetic studies to determine the inhibition constant (Ki), the reaction is performed with varying concentrations of both puromycin and the inhibitor, and the data are analyzed using enzyme kinetics models (e.g., Lineweaver-Burk plots).
-
In Vitro Translation (IVT) Inhibition Assay
This assay measures the overall effect of an inhibitor on protein synthesis in a cell-free system. The inhibition of a reporter protein's synthesis, often a luminescent enzyme like luciferase, is used as a proxy for peptidyltransferase inhibition.
Detailed Methodology:
-
Preparation of the IVT System:
-
Utilize a commercially available bacterial or eukaryotic cell-free translation system (e.g., E. coli S30 extract or rabbit reticulocyte lysate). These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy sources, and initiation, elongation, and termination factors).
-
-
Template and Inhibitor Preparation:
-
Use a DNA or mRNA template encoding a reporter protein (e.g., firefly luciferase).
-
Prepare a dilution series of the test inhibitor (e.g., this compound).
-
-
Translation Reaction:
-
Combine the cell-free extract, the reporter template, and the different concentrations of the inhibitor in a microplate format.
-
Incubate the reactions at the optimal temperature for the specific IVT system (e.g., 30-37°C) for a set period (e.g., 60-90 minutes).
-
-
Quantification of Reporter Protein Activity:
-
Add the substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of functional reporter protein synthesized.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of this compound's action and the experimental workflow for its validation.
Cross-Reactivity of Azidamfenicol with Other Amphenicol Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of azidamfenicol with other prominent amphenicol antibiotics, namely chloramphenicol, thiamphenicol, and florfenicol. Due to a lack of direct experimental data for this compound, this comparison is based on structural similarities and available cross-reactivity data for the other amphenicols.
Structural Comparison and Potential for Cross-Reactivity
The potential for cross-reactivity in immunoassays is primarily dictated by the structural similarity of the analytes to the immunogen used for antibody generation. All four amphenicol antibiotics share a common p-nitrophenyl or a related substituted phenyl ethyl backbone, which is the primary epitope recognized by antibodies.
This compound is a semi-synthetic derivative of chloramphenicol.[1] It retains the core p-nitrophenyl propanediol structure of chloramphenicol. The key difference lies in the substitution of the dichloroacetyl group with an azidoacetyl group. This structural similarity, particularly the shared backbone, suggests a high potential for this compound to cross-react with antibodies raised against chloramphenicol.
Chloramphenicol , the parent compound, features a p-nitrophenyl group and a dichloroacetyl side chain. It is the most common target for amphenicol immunoassays.
Thiamphenicol is an analogue of chloramphenicol where the p-nitrophenyl group is replaced by a p-methylsulfonylphenyl group. This modification can significantly affect antibody recognition, though some cross-reactivity is still observed.
Florfenicol is a fluorinated synthetic analog of thiamphenicol. It also possesses the p-methylsulfonylphenyl group but has a fluorine atom replacing a hydroxyl group. These structural changes further differentiate it from chloramphenicol, generally leading to lower cross-reactivity with chloramphenicol-specific antibodies.
The structural relationships can be visualized in the following diagram:
Quantitative Cross-Reactivity Data
The following table summarizes published cross-reactivity data from various competitive ELISA studies for chloramphenicol, thiamphenicol, and florfenicol. It is important to note that cross-reactivity can vary significantly depending on the specific antibody and assay conditions.
| Antibody Specificity | Analyte | Cross-Reactivity (%) | Reference |
| Anti-Thiamphenicol | Thiamphenicol | 100 | [2] |
| Chloramphenicol | 300 | [2] | |
| Florfenicol | 15.6 | [2] | |
| Anti-Florfenicol | Florfenicol | 100 | [3] |
| Florfenicol Amine | 16.2 | [3] | |
| Thiamphenicol | 9.5 | [3] | |
| Chloramphenicol | 9.4 | [3] | |
| Anti-Chloramphenicol | Chloramphenicol | 100 | [1] |
| Chloramphenicol-glucuronide | 65 | [1] | |
| Thiamphenicol | < 1 | [1] | |
| Florfenicol | < 1 | [1] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of amphenicol antibiotics. This protocol is representative and may require optimization for specific antibodies and analytes.
Objective: To determine the concentration of an antibiotic that causes 50% inhibition (IC50) of antibody binding and to calculate the percentage cross-reactivity relative to the primary analyte.
Materials:
-
Microtiter plates (96-well) coated with an appropriate antigen-protein conjugate (e.g., chloramphenicol-BSA).
-
Monoclonal or polyclonal antibody specific to the primary amphenicol antibiotic.
-
Standard solutions of the primary antibiotic and the cross-reactants (this compound, etc.).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Microplate reader.
Procedure:
-
Coating: Microtiter plate wells are coated with an antigen-protein conjugate.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer.
-
Competitive Reaction:
-
Add standard solutions of the primary analyte and the test compounds (cross-reactants) at various concentrations to the wells.
-
Add a fixed concentration of the primary antibody to all wells.
-
Incubate to allow competition between the free antibiotic in the solution and the coated antigen for antibody binding sites.
-
-
Washing: Wash the plate to remove unbound antibodies and antibiotics.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody captured on the plate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add the substrate solution. The enzyme on the bound secondary antibody will catalyze a color change.
-
Stopping the Reaction: Stop the color development by adding a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the concentration for the primary analyte and each of the test compounds.
-
Determine the IC50 value for each compound.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of primary analyte / IC50 of test compound) x 100
The following diagram illustrates the workflow of a competitive ELISA for determining cross-reactivity:
Conclusion
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. Comparsion of an immunochromatographic strip with ELISA for simultaneous detection of thiamphenicol, florfenicol and chloramphenicol in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of a competitive ELISA for detection of florfenicol antibiotic in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Azidamfenicol as a Bioorthogonal Chemical Reporter: A Comparative Validation Guide
In the ever-evolving landscape of chemical biology, bioorthogonal chemical reporters have emerged as indispensable tools for elucidating complex biological processes. These reporters, bearing unique chemical functionalities, enable the specific labeling and visualization of biomolecules in their native environment without interfering with cellular functions. This guide provides a comprehensive validation of azidamfenicol as a bioorthogonal chemical reporter, comparing its performance with established alternatives such as L-azidohomoalanine (AHA) and O-propargyl-puromycin (OPP). This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to employ the most suitable bioorthogonal tools for their studies.
Executive Summary
This compound, a derivative of the antibiotic chloramphenicol, presents itself as a potential bioorthogonal reporter for studying protein synthesis. Its azide moiety allows for covalent modification via click chemistry. However, a thorough review of the current scientific literature reveals a significant lack of comprehensive validation data for this compound in this capacity. In contrast, reporters like AHA and OPP have been extensively characterized, with a wealth of data available on their incorporation, efficiency, and potential cellular effects. This guide, therefore, serves as a comparative analysis of the validated reporters, AHA and OPP, while positioning this compound as a promising yet unproven candidate that warrants further investigation.
Comparative Data Analysis
The following tables summarize the key performance indicators for this compound, AHA, and OPP based on available data. It is important to note that the data for this compound is largely inferred from studies on its parent compound, chloramphenicol, and requires direct experimental validation.
| Performance Metric | This compound | L-Azidohomoalanine (AHA) | O-Propargyl-puromycin (OPP) |
| Target Biomolecule | Nascent Polypeptide Chains | Nascent Polypeptide Chains | Nascent Polypeptide Chains |
| Incorporation Mechanism | Ribosomal Peptidyltransferase Center | Methionyl-tRNA Synthetase | Ribosomal A-site |
| Incorporation Efficiency | Data not available | Moderate to High (competes with methionine) | High (terminates translation) |
| Labeling Specificity | Expected to be specific for nascent chains | High (incorporates in place of methionine) | High (C-terminal labeling of nascent chains) |
| Reported Cytotoxicity | Likely at higher concentrations (inferred from chloramphenicol)[1][2][3] | Low at typical labeling concentrations | Can be cytotoxic at higher concentrations |
| Effect on Protein Synthesis | Inhibitory at high concentrations[4][5][6] | Can reduce protein synthesis rates | Chain termination inhibitor |
| Cell Permeability | High | High | High |
| Validated in: | In vitro translation systems (inferred) | Bacteria, Yeast, Mammalian Cells, Animals | Mammalian Cells, in vivo models |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Chemical Engineering of rAAV Capsid: Advancing Gene Therapy Targeting Using Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Spectrum of Azidamfenicol and Newer Antibiotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial spectrum of the classic antibiotic, azidamfenicol, with several classes of newer antibacterial agents. The analysis is supported by quantitative susceptibility data and detailed experimental protocols to assist researchers in understanding the relative therapeutic potential and spectrum of activity of these compounds.
Introduction
This compound is a broad-spectrum antibiotic, a derivative of chloramphenicol, that demonstrates activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Like its predecessor, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[1] While effective, the emergence of antibiotic resistance and the development of novel antibacterial agents with improved safety and efficacy profiles necessitate a comparative evaluation.
This guide contrasts the in vitro activity of this compound with four newer antibiotics representing different mechanistic classes:
-
Linezolid: An oxazolidinone that inhibits the initiation of protein synthesis.
-
Ceftriaxone: A third-generation cephalosporin that inhibits cell wall synthesis.
-
Meropenem: A broad-spectrum carbapenem that inhibits cell wall synthesis.
-
Levofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
Comparative Antibacterial Spectrum
The in vitro activity of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are presented below.
Note on this compound Data: Specific and comprehensive MIC data for this compound against a wide range of clinical isolates is limited in publicly available literature. As this compound is a derivative of chloramphenicol with a very similar mechanism of action and antibacterial spectrum, MIC data for chloramphenicol is used here as a proxy to provide a relevant comparison. This substitution should be considered when interpreting the data.
Table 1: Comparative in vitro Activity (MIC50/MIC90 in µg/mL) Against Gram-Positive Bacteria
| Organism | This compound (Chloramphenicol proxy) | Linezolid | Ceftriaxone | Meropenem | Levofloxacin |
| Staphylococcus aureus (MSSA) | 4 / 8 | 2 / 2 | 2 / 4 | 0.12 / 0.25 | 0.5 / 1 |
| Staphylococcus aureus (MRSA) | 4 / >32 | 2 / 2 | >16 / >16 | 1 / 2 | 1 / >32 |
| Streptococcus pneumoniae | 2 / 4 | 1 / 1 | 0.03 / 0.25 | ≤0.06 / 0.25 | 1 / 1 |
| Enterococcus faecalis | 8 / 16 | 2 / 2 | >16 / >16 | 2 / 8 | 2 / 8 |
Table 2: Comparative in vitro Activity (MIC50/MIC90 in µg/mL) Against Gram-Negative Bacteria
| Organism | This compound (Chloramphenicol proxy) | Linezolid | Ceftriaxone | Meropenem | Levofloxacin |
| Escherichia coli | 8 / 16 | >16 / >16 | 0.06 / 0.25 | ≤0.06 / 0.06 | 0.06 / 0.12 |
| Klebsiella pneumoniae | 8 / 32 | >16 / >16 | 0.12 / 0.5 | ≤0.06 / 0.12 | 0.12 / 0.5 |
| Pseudomonas aeruginosa | >128 / >128 | >16 / >16 | 8 / 32 | 0.5 / 2 | 1 / 4 |
| Haemophilus influenzae | 0.5 / 1 | 8 / 16 | ≤0.015 / ≤0.015 | 0.12 / 0.25 | 0.015 / 0.03 |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following are standardized methods for determining the MIC of an antimicrobial agent.
Broth Microdilution Method
This method involves testing a microorganism's susceptibility to serial dilutions of an antibiotic in a liquid broth medium.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only). Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the test organism is then inoculated.
Protocol:
-
Preparation of Antibiotic Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a specific concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of each agar plate with a standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot). Multiple strains can be tested on the same plate.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for MIC determination and a conceptual representation of the comparative antibacterial spectra.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Conceptual overview of antibacterial spectra.
Conclusion
This guide provides a comparative framework for evaluating the antibacterial spectrum of this compound relative to a selection of newer antibiotics. While this compound (represented by chloramphenicol) maintains a broad spectrum of activity, newer agents like meropenem offer a wider range of coverage, particularly against challenging pathogens such as Pseudomonas aeruginosa. Conversely, agents like linezolid provide a more targeted spectrum, which can be advantageous in specific clinical scenarios to minimize off-target effects. The provided data and protocols serve as a foundational resource for further research and development in the field of antibacterial therapeutics.
References
Azidamfenicol's Efficacy Against ESKAPE Pathogens: A Comparative Analysis
A comprehensive review of the in-vitro activity of azidamfenicol, a chloramphenicol-like antibiotic, against the critical ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp. This guide provides a comparative analysis with alternative antibiotics, supported by available experimental data and standardized testing methodologies.
The rise of multidrug-resistant (MDR) bacteria, particularly the ESKAPE pathogens, poses a significant threat to global public health. These pathogens are a leading cause of nosocomial infections and are notorious for their ability to "escape" the effects of many commonly used antibiotics.[1][2][3] This necessitates the exploration of novel and repurposed antimicrobial agents. This compound, a synthetic antibiotic belonging to the amphenicol class, presents a potential therapeutic option. This guide evaluates its activity against the formidable ESKAPE pathogens by comparing its performance with established last-resort antibiotics.
Mechanism of Action: A Familiar Target
This compound, like its predecessor chloramphenicol, exerts its antibacterial effect by inhibiting protein synthesis.[4][5][6] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds and halting protein elongation.[4][6] This mechanism is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[4]
Comparative In-Vitro Activity
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the available MIC data for chloramphenicol (as a proxy for this compound) and key comparator antibiotics against the ESKAPE pathogens. It is important to note that direct MIC data for this compound is limited in publicly available literature; therefore, data for chloramphenicol is used to infer potential efficacy due to their similar mechanism of action.
| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Gram-Positive | ||||
| Enterococcus faecium | Chloramphenicol | - | - | >80[3] |
| Vancomycin | 1[7] | - | - | |
| Linezolid | 2[1] | 2[1] | 96.4[1] | |
| Daptomycin | ≤4 (Susceptible)[8] | - | - | |
| Staphylococcus aureus (MRSA) | Chloramphenicol | - | - | 74[3] |
| Vancomycin | 1[7] | - | - | |
| Linezolid | 2[6] | 2[1] | 100[1] | |
| Daptomycin | <1 (Susceptible)[9] | - | - | |
| Gram-Negative | ||||
| Klebsiella pneumoniae | Chloramphenicol | - | - | 43[3] |
| Meropenem | - | - | (Variable)[10] | |
| Colistin | 0.5[11] | 16[11] | - | |
| Tigecycline | 1[12] | 4[12] | - | |
| Acinetobacter baumannii | Chloramphenicol | - | - | <20[3] |
| Meropenem | 32-512 (Resistant)[13] | - | - | |
| Colistin | 0.5[11] | 0.5[11] | - | |
| Tigecycline | ≤2 (Susceptible)[14] | - | >90 (in some studies)[15] | |
| Pseudomonas aeruginosa | Chloramphenicol | - | - | 13[3] |
| Meropenem | 32-512 (Resistant)[13] | - | - | |
| Colistin | - | - | (Variable) | |
| Enterobacter spp. | Chloramphenicol | - | - | 20 to >90[3] |
| Meropenem | - | - | (Variable)[10] | |
| Tigecycline | ≤2 (Susceptible)[14] | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates are based on interpretive criteria from various studies. Data for carbapenems (e.g., meropenem) show a wide range of MICs due to the high prevalence of resistance.
Experimental Protocols: Determining Antibacterial Susceptibility
The determination of MIC values is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][16] The broth microdilution method is a commonly used and recommended procedure.
Broth Microdilution Method (CLSI/EUCAST Guidelines)
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Key Steps:
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of the antibiotic of known concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial pathogen using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The available in-vitro data for chloramphenicol suggests that this compound may hold promise against Gram-positive ESKAPE pathogens, including multidrug-resistant strains of E. faecium and S. aureus. Its activity against the Gram-negative members of this group appears to be more variable and generally lower. The high rates of resistance to last-resort antibiotics like carbapenems underscore the urgent need for continued research and development of new therapeutic agents. While this compound's similar mechanism to chloramphenicol provides a basis for its potential utility, further direct comparative studies are crucial to definitively establish its place in the therapeutic arsenal against the formidable ESKAPE pathogens. The potential for toxicity, as seen with chloramphenicol, also necessitates careful evaluation in future studies.[17][18][19]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. mjima.org [mjima.org]
- 6. Comparison of Linezolid Activities under Aerobic and Anaerobic Conditions against Methicillin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the optimal dosing of daptomycin for VRE bacteremia? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of Tigecycline Susceptibility Testing Methods for Expanded-Spectrum Cephalosporin- and Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa: characterization of carbapenemase genes and E-test evaluation of colistin-based combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Major Variation in MICs of Tigecycline in Gram-Negative Bacilli as a Function of Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Could chloramphenicol be used against ESKAPE pathogens? A review of in vitro data in the literature from the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Azidamfenicol Across Bacterial Species: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular target and activity of azidamfenicol, a chloramphenicol-like antibiotic, against various bacterial species. This document synthesizes available experimental data to elucidate its mechanism of action and facilitate further research and development.
This compound, an analog of chloramphenicol, exerts its antibacterial effect by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, effectively inhibiting the peptidyl transferase center (PTC). This action blocks the formation of peptide bonds, a critical step in the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.[1] This bacteriostatic mechanism is common to the chloramphenicol class of antibiotics.
Comparative Analysis of this compound Activity
While this compound is known to be a broad-spectrum antibiotic, precise quantitative data comparing its potency across different bacterial species is limited in publicly available literature. However, a known inhibition constant (Ki) for its activity against ribosomal peptidyltransferase has been reported.
Table 1: Inhibition Constant (Ki) of this compound
| Compound | Molecular Target | Inhibition Constant (Ki) | Bacterial Species |
| This compound | Ribosomal Peptidyltransferase | 22 µM | Not Specified[2][3] |
Due to the scarcity of specific comparative data for this compound, we present the Minimum Inhibitory Concentration (MIC) values for its parent compound, chloramphenicol, against key bacterial species to provide a relevant benchmark. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Minimum Inhibitory Concentration (MIC) of Chloramphenicol Against Various Bacterial Species
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Escherichia coli | Gram-Negative | 2 - 8 |
| Staphylococcus aureus | Gram-Positive | 2 - 16 |
| Pseudomonas aeruginosa | Gram-Negative | 8 - >256 |
Note: The provided MIC ranges for chloramphenicol are compiled from various studies and can vary depending on the specific strain and testing methodology. The higher resistance of Pseudomonas aeruginosa is often attributed to its low outer membrane permeability and the presence of efflux pumps.
Experimental Protocols for Target Validation
Confirming the molecular target of an antibiotic like this compound involves a series of well-established experimental procedures. Below are detailed methodologies for key experiments.
Ribosome Binding Assay
This assay determines the affinity of the antibiotic for the bacterial ribosome. A common method is a competition binding assay using a fluorescently labeled antibiotic.
Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes from the desired bacterial species (e.g., E. coli, S. aureus) through differential centrifugation of cell lysates.
-
Fluorescent Probe: Utilize a fluorescently labeled analog of an antibiotic known to bind to the 50S subunit (e.g., BODIPY-erythromycin).
-
Competition Assay:
-
Incubate a fixed concentration of purified ribosomes with the fluorescent probe.
-
Add increasing concentrations of unlabeled this compound.
-
Measure the displacement of the fluorescent probe using fluorescence polarization or anisotropy. A decrease in polarization indicates that this compound is competing for the same binding site.
-
-
Data Analysis: Calculate the binding affinity (Kd or Ki) of this compound by analyzing the competition curve.
Peptidyl Transferase Inhibition Assay (Puromycin Reaction)
This assay directly measures the inhibition of the peptidyl transferase activity of the ribosome.
Protocol:
-
Preparation of Ribosome-mRNA-tRNA Complex:
-
Program purified ribosomes with a synthetic mRNA template.
-
Bind a radiolabeled fMet-tRNAfMet (or other suitable peptidyl-tRNA analog) to the P-site of the ribosome.
-
-
Inhibition Reaction:
-
Incubate the prepared ribosomal complexes with varying concentrations of this compound.
-
Initiate the peptidyl transferase reaction by adding puromycin, an aminoacyl-tRNA analog that accepts the nascent polypeptide chain.
-
-
Detection of Product:
-
Extract the reaction mixture with ethyl acetate to separate the puromycin-linked radiolabeled peptide from the unreacted peptidyl-tRNA.
-
Quantify the radioactivity in the ethyl acetate layer using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (the concentration of this compound required to inhibit 50% of the peptidyl transferase activity) from the dose-response curve.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow for target identification.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for confirming the molecular target.
References
comparing the in vitro and in vivo efficacy of azidamfenicol
Azidamfenicol, also known by trade names such as Azimexon and Azidol, is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] It was developed to enhance the efficacy and reduce the side effects associated with chloramphenicol.[1] Although some sources mention that this compound has shown promising results in various clinical trials for severe bacterial infections like meningitis and typhoid fever, specific data from these trials, including cure rates, patient demographics, and adverse event profiles, are not detailed in the available literature.[1]
Mechanism of Action: Inhibiting Bacterial Protein Synthesis
The antibacterial effect of this compound is achieved through a mechanism of action similar to that of chloramphenicol. It functions by inhibiting bacterial protein synthesis.[1] This process is crucial for bacterial growth and replication. This compound binds to the 50S ribosomal subunit of bacterial ribosomes, which prevents the transfer of amino acids to growing peptide chains, thereby halting protein synthesis.[1] This bacteriostatic action controls the spread of bacterial infections, allowing the host's immune system to eliminate the pathogens.[1]
In Vitro Efficacy: Data Gaps
A critical component in evaluating the efficacy of an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium in vitro. Despite extensive searches, specific MIC values for this compound against common bacterial strains such as Staphylococcus aureus or Escherichia coli are not available in the reviewed literature. Without this fundamental data, a quantitative assessment of its in vitro potency and a direct comparison with other antibiotics cannot be made.
In Vivo Efficacy: Limited Public Data
Similarly, detailed results from in vivo studies, such as those conducted in animal infection models or human clinical trials, are not publicly accessible. Information regarding efficacy in murine pneumonia models or clinical outcomes in the treatment of specific infections like typhoid fever remains generalized, without the specific data points required for a thorough comparative analysis.[1]
Experimental Protocols
Due to the absence of specific experimental studies on this compound in the available literature, detailed protocols for in vitro susceptibility testing or in vivo efficacy models specifically for this drug cannot be provided.
Conclusion
While this compound was developed as a potentially improved alternative to chloramphenicol, the lack of publicly available, quantitative data on its in vitro and in vivo efficacy makes a direct and objective comparison challenging. For researchers, scientists, and drug development professionals, this data gap highlights the need for further research and publication of experimental results to fully understand the therapeutic potential and clinical utility of this compound in the current landscape of infectious disease treatment. Without such data, its advantages over existing alternatives remain largely unsubstantiated in the scientific literature.
References
validation of azidamfenicol's utility in high-throughput screening assays
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a continuous and pressing challenge in drug discovery. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of vast chemical libraries. Azidamfenicol, a derivative of the chloramphenicol family of antibiotics, presents itself as a compelling candidate for such screening campaigns. This guide provides an objective comparison of this compound's utility in HTS assays against its structural analogs—chloramphenicol, thiamphenicol, and florfenicol—supported by available experimental data and detailed protocols.
Performance Comparison of this compound and Analogs
The utility of a compound in HTS is determined by several key performance indicators. While direct comparative HTS data for this compound is limited in publicly available literature, we can infer its potential performance based on its biochemical and antimicrobial properties in comparison to well-characterized analogs.
Table 1: Biochemical and Antimicrobial Properties of this compound and Comparators
| Parameter | This compound | Chloramphenicol | Thiamphenicol | Florfenicol |
| Mechanism of Action | Inhibition of ribosomal peptidyltransferase | Inhibition of ribosomal peptidyltransferase | Inhibition of ribosomal peptidyltransferase | Inhibition of ribosomal peptidyltransferase |
| Binding Target | 50S ribosomal subunit | 50S ribosomal subunit | 50S ribosomal subunit | 50S ribosomal subunit |
| Ki for Peptidyltransferase Inhibition | 22 µM | Not widely reported | Not widely reported | Not widely reported |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative) | Broad-spectrum (Gram-positive and Gram-negative) | Broad-spectrum (Gram-positive and Gram-negative) | Broad-spectrum (Gram-positive and Gram-negative) |
| Reported MIC Range (µg/mL) vs. Listeria monocytogenes | Data not available | 4 - 50[1] | Data not available | Data not available |
| Reported MIC Range (µg/mL) vs. Various aquatic animal bacteria | Data not available | Generally higher MICs than florfenicol[2] | Generally higher MICs than florfenicol and chloramphenicol[2] | Generally lower MICs than chloramphenicol and thiamphenicol[2] |
| Known Resistance Mechanisms | Likely susceptible to chloramphenicol resistance mechanisms (e.g., CAT) | Acetylation by Chloramphenicol Acetyltransferase (CAT), efflux pumps, ribosomal mutations[3] | Not inactivated by CAT | Not inactivated by CAT |
| Key Structural Difference from Chloramphenicol | Azido group replaces the nitro group | p-Nitro group | Methylsulfonyl group replaces the nitro group | Fluorine atom and a methylsulfonyl group |
| Potential for Off-Target Effects | Reduced potential for aplastic anemia compared to chloramphenicol | Associated with a risk of aplastic anemia[4] | Not associated with aplastic anemia[4] | Not associated with aplastic anemia |
Interpreting the Data for HTS Utility:
A lower Ki value, such as that reported for this compound, suggests a higher binding affinity to its target, which is a desirable characteristic for a screening compound.[5] A potent inhibitor is more likely to generate a robust signal in a well-designed assay. The broad-spectrum activity of all four compounds makes them suitable for screening against a wide range of bacterial pathogens.
Florfenicol and thiamphenicol's resistance to the common chloramphenicol acetyltransferase (CAT) enzyme is a significant advantage, as it allows for screening against strains that are resistant to chloramphenicol.[6] this compound's susceptibility to such resistance mechanisms would need to be considered when selecting screening strains. The reduced potential for severe side effects like aplastic anemia makes this compound, thiamphenicol, and florfenicol more attractive candidates for further drug development compared to chloramphenicol.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the validation of this compound in HTS.
Protocol 1: High-Throughput Bacterial Growth Inhibition Assay
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds in a 384-well plate format, suitable for HTS.
Materials:
-
This compound and comparator compounds (Chloramphenicol, Thiamphenicol, Florfenicol)
-
Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 384-well microtiter plates
-
Automated liquid handler
-
Microplate incubator capable of maintaining 37°C
-
Microplate reader for measuring optical density (OD) at 600 nm
-
Positive control (e.g., a known effective antibiotic against the test strain)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Compound Plate Preparation:
-
Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Using an automated liquid handler, perform serial dilutions of the compounds in the 384-well plates to create a concentration gradient. The final concentrations should typically range from 0.01 to 100 µg/mL.
-
Include wells with positive and negative controls on each plate.
-
-
Bacterial Inoculum Preparation:
-
From an overnight culture of the test bacterium, prepare a fresh culture in CAMHB and grow to the mid-logarithmic phase.
-
Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Execution:
-
Using a liquid handler, dispense the bacterial inoculum into each well of the compound plates.
-
Seal the plates and incubate at 37°C for 16-20 hours with shaking.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the optical density of each well at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the negative control).[5][7]
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.
-
Assess assay quality by calculating the Z'-factor and signal-to-background ratio (S/B).
-
Z'-factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| where σ is the standard deviation, μ is the mean, pos is the positive control, and neg is the negative control. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
S/B Ratio Calculation: S/B = μ_neg / μ_pos A higher S/B ratio indicates a larger assay window.
-
-
Visualizing the Mechanism of Action
To understand the utility of this compound in HTS, it is crucial to visualize its mechanism of action and the workflow of a typical screening process.
Caption: this compound inhibits bacterial protein synthesis.
Caption: A typical HTS workflow for antibacterial screening.
Conclusion
This compound, as a member of the chloramphenicol family, holds promise for use in high-throughput screening campaigns aimed at discovering new antibacterial agents. Its potent inhibition of a crucial bacterial target, combined with a potentially favorable safety profile compared to chloramphenicol, makes it a valuable tool for researchers. While direct comparative HTS performance data remains to be extensively published, the available biochemical and antimicrobial data suggest that this compound is a viable candidate for inclusion in HTS libraries. The provided protocols and visualizations offer a framework for its validation and implementation in drug discovery workflows. Further studies directly comparing the HTS performance of this compound against its analogs are warranted to fully elucidate its utility in this critical area of research.
References
- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial effect of chloramphenicol, thiamphenicol and florfenicol against aquatic animal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. idexx.dk [idexx.dk]
- 6. In vitro activity of chloramphenicol and thiamphenicol analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Azidamfenicol and Its Analogs: A Guide for Researchers
For researchers and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the stability of azidamfenicol and its key analogs—florfenicol, thiamphenicol, and chloramphenicol—under various stress conditions. The information herein is collated from peer-reviewed studies to support formulation development, stability-indicating method design, and shelf-life determination.
This guide summarizes quantitative stability data, details common experimental protocols for stress testing, and visualizes known degradation pathways to provide a comprehensive overview of the chemical stability of these structurally related antibiotics.
Comparative Stability Data
The stability of amphenicol antibiotics varies significantly based on their chemical structure and the environmental conditions to which they are exposed. The following tables summarize the degradation of this compound's main analogs under hydrolytic, oxidative, photolytic, and thermal stress conditions. Due to the limited publicly available stability data for this compound, its stability profile is inferred based on the general characteristics of organic azides.
Table 1: Summary of Degradation under Forced Hydrolysis
| Compound | Condition | Degradation (%) | Key Degradation Products |
| Florfenicol | Acidic (1N HCl, 60°C, 2h) | Significant | Florfenicol amine, Thiamphenicol[1] |
| Alkaline (1N NaOH, 60°C, 1h) | 100% | Florfenicol amine, Thiamphenicol[1] | |
| Thiamphenicol | Not specified | Generally stable | Not specified |
| Chloramphenicol | Acidic (1N HCl) | Stable | - |
| Acidic (1N HCl, heat) | 23.75% | 2-amino-1-(4-nitrophenyl)propane-1,3-diol[2] | |
| Alkaline (0.1N NaOH, heat) | 100% | 2-amino-1-(4-nitrophenyl)propane-1,3-diol[2] | |
| This compound | Not available | Expected to be susceptible to hydrolysis, particularly under acidic conditions which can protonate the azide group. | Not available |
Table 2: Summary of Degradation under Oxidative Stress
| Compound | Condition | Degradation (%) | Key Degradation Products |
| Florfenicol | 10% H₂O₂, 24h | Stable | -[1] |
| Thiamphenicol | Not specified | Generally stable | Not specified |
| Chloramphenicol | Not specified | Generally stable | - |
| This compound | Not available | The azide group is generally resistant to oxidation, suggesting potential stability. | Not available |
Table 3: Summary of Degradation under Photolytic and Thermal Stress
| Compound | Stress Type | Condition | Degradation (%) | Key Degradation Products |
| Florfenicol | Photolytic | Sunlight | Significant | Photoinduced hydrolysis, oxidation, dechlorination, and side-chain cleavage products[3] |
| Thermal | 80°C / 95% RH, 10 days (solution) | Slight | Products observed in hydrolytic conditions[1] | |
| Thermal | 100°C, 1h (in water) | ~2-15% | Thiamphenicol | |
| Thiamphenicol | Thermal | 100°C, up to 2h (in water) | <20% | Not specified |
| Chloramphenicol | Photolytic | Daylight, 6h | ~15% | Dichloroacetic acid, p-nitrobenzaldehyde[4] |
| Thermal | 100°C, 1h (in water) | 14.2 ± 1.6% | Various degradation products identified[5][6] | |
| Thermal | 90°C, 4h | 9.652% | Not specified[2] | |
| This compound | Photolytic | Not available | Organic azides can be light-sensitive. | Not available |
| Thermal | Not available | Organic azides can be thermally labile and potentially explosive. | Not available |
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies on amphenicol antibiotics, based on methodologies reported in the literature.
Preparation of Stock Solutions
A stock solution of the antibiotic is typically prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7]
-
Acid Hydrolysis: The stock solution is treated with an equal volume of 1N hydrochloric acid and refluxed at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). Samples are withdrawn at various time points, neutralized, and diluted for analysis.
-
Base Hydrolysis: The stock solution is treated with an equal volume of 1N sodium hydroxide and kept at a specified temperature (e.g., 60-80°C) for a set duration (e.g., 1-4 hours). Samples are then neutralized and prepared for analysis.
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) and kept at room temperature for a specified time (e.g., 24 hours), protected from light.
-
Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 80-100°C) for a defined period. For solutions, the stock solution is heated under controlled temperature and humidity conditions.
-
Photolytic Degradation: The drug substance (in solid state or in solution) is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly employed for the analysis of the stressed samples.
-
Chromatographic Conditions (Example for Florfenicol) [1]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 4.5) and methanol (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 25°C
-
Degradation Pathways and Mechanisms
Understanding the degradation pathways is crucial for identifying potential degradants that may need to be monitored in stability studies.
Florfenicol Degradation Pathway
Florfenicol is susceptible to degradation under hydrolytic and photolytic conditions. The primary degradation pathways involve hydrolysis of the amide bond and dechlorination.
Chloramphenicol Degradation Pathway
Chloramphenicol primarily degrades through hydrolysis of the amide linkage, especially under alkaline conditions. Photodegradation also leads to the formation of several products.
Experimental Workflow for Stability Indicating Method Development
The development of a stability-indicating method follows a systematic workflow to ensure that the analytical procedure can accurately measure the decrease in the amount of the API due to degradation.
Conclusion
This comparative analysis highlights the varying stability profiles of this compound's analogs. Florfenicol and chloramphenicol show significant degradation under hydrolytic and photolytic stress, while thiamphenicol appears to be relatively more stable. All three analogs are generally stable under oxidative conditions.
For this compound, while direct stability data is lacking, the presence of the azide functional group suggests potential sensitivity to heat, light, and acidic conditions, which could lead to the release of hydrazoic acid. Therefore, careful handling and storage, as well as the development of a specific stability-indicating method, are crucial for any formulation containing this compound.
The experimental protocols and degradation pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to design robust stability studies and ensure the quality, safety, and efficacy of pharmaceutical products containing these amphenicol antibiotics.
References
- 1. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uii.ac.id [journal.uii.ac.id]
- 3. Stability studies on florfenicol using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the potential for resistance development to azidamfenicol versus chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potential for resistance development to azidamfenicol and its parent compound, chloramphenicol. The analysis is based on available experimental data and established methodologies in the field of antibiotic resistance. While extensive data exists for chloramphenicol, specific experimental studies on the rate and mechanisms of resistance to this compound are limited. Therefore, this comparison extrapolates the potential for this compound resistance based on its structural similarity to chloramphenicol and known cross-resistance mechanisms.
Executive Summary
Chloramphenicol, a broad-spectrum antibiotic, has seen its clinical utility decline due to the widespread development of bacterial resistance. The primary mechanisms of resistance to chloramphenicol are well-characterized and include enzymatic inactivation by chloramphenicol acetyltransferases (CATs), active efflux of the drug, and, less commonly, modifications to its ribosomal target. This compound, an analog of chloramphenicol, is also susceptible to inactivation by CAT enzymes, suggesting a similar potential for resistance development through this common mechanism. This guide presents quantitative data on chloramphenicol resistance, details the experimental protocols used to assess resistance, and provides visual representations of the key molecular pathways involved.
Mechanism of Action
Both this compound and chloramphenicol are potent inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding obstructs the attachment of the aminoacyl-tRNA to the A-site, thereby preventing the formation of peptide bonds and halting protein elongation. This bacteriostatic action is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4]
Mechanisms of Resistance to Chloramphenicol
Bacteria have evolved several mechanisms to counteract the effects of chloramphenicol. These are the most clinically significant:
-
Enzymatic Inactivation: The most common form of resistance is the enzymatic modification of chloramphenicol by chloramphenicol acetyltransferases (CATs).[5][6][7] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl groups of chloramphenicol, rendering it unable to bind to the ribosome.[6] this compound is also known to be inactivated by CATs.
-
Efflux Pumps: Bacteria can actively transport chloramphenicol out of the cell using efflux pumps, thereby reducing the intracellular concentration of the drug below its effective level.[5][7][8] Several families of efflux pumps have been implicated in chloramphenicol resistance.[8]
-
Target Site Modification: Mutations in the 23S rRNA component of the 50S ribosomal subunit can alter the binding site of chloramphenicol, reducing its affinity and leading to resistance. This mechanism is less common compared to enzymatic inactivation and efflux.[5]
Quantitative Data on Resistance Development
The following tables summarize experimental data on the development of resistance to chloramphenicol. No equivalent quantitative data for this compound was identified in the public domain.
Table 1: Mutation Frequencies for Chloramphenicol Resistance in E. coli
| Exposure Concentration (mg/L) | Exposure Duration (days) | Mutation Frequency | Fold Increase vs. Spontaneous | Reference |
| 16 | 5 | 0.41 | >7.0 x 107 | [9] |
| 8 | 1 | - | - | [9] |
| 4 | 3 | 1.3 x 10-4 | - | [9] |
| 4 | 5 | 3.4 x 10-3 | - | [9] |
| 1 | 5 | 2.6 x 10-6 | - | [9] |
| <0.006 | 50 | No significant increase | - | [9] |
| Spontaneous | - | <5.9 x 10-9 | 1 | [9] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Chloramphenicol against various bacterial isolates
| Bacterial Species | Condition | MIC (µg/mL) | Reference |
| Pseudomonas putida KT2440 | Wild Type | 200 | [10] |
| Escherichia coli C | Wild Type | 4 - 6 | [11] |
| Escherichia coli C | Deep rough LPS mutants | 0.75 - 2 | [11] |
| Streptomyces coelicolor | Wild Type | 80 | [8] |
| Streptomyces coelicolor | cmlR1 disruption | 50 | [8] |
| Streptomyces coelicolor | cmlR2 disruption | 5 | [8] |
Table 3: Prevalence of Chloramphenicol Resistance in Clinical Isolates (2017-2020)
| Sample Origin | Total Isolates (N) | Resistant Isolates (n) | Resistance Rate (%) | Reference |
| Sputum | 1010 | 491 | 49.8 | [12][13] |
| Blood | 1250 | 275 | 22.5 | [12][13] |
| Ear/Eye | 1396 | 145 | 10.4 | [12][13] |
| Body Fluids | 217 | 5 | 2.3 | [12][13] |
| Overall Average | 3873 | 916 | 24 | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of antibiotic resistance. Below are protocols for key experiments used to evaluate the potential for resistance development.
Serial Passage Experiment for MIC Determination
This method is used to determine the rate and extent to which bacteria can develop resistance to an antibiotic through continuous exposure to sub-inhibitory concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. revvity.com [revvity.com]
- 4. Serial passage - Wikipedia [en.wikipedia.org]
- 5. Assay of chloramphenicol acetyl transferase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. Measuring Microbial Mutation Rates with the Fluctuation Assay [app.jove.com]
- 8. Two Distinct Major Facilitator Superfamily Drug Efflux Pumps Mediate Chloramphenicol Resistance in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Trend of Changes in Chloramphenicol Resistance during the Years 2017-2020: A Retrospective Report from Israel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Azidamfenicol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Azidamfenicol, a chloramphenicol analogue. Adherence to these protocols is critical to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes nitrile or chloroprene gloves, safety glasses or goggles, and a lab coat.[3] All handling of this compound powder should be conducted in a certified ducted fume hood to avoid inhalation of dust.[3] Facilities must be equipped with an eyewash station and a safety shower.[3]
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, preferably at an emergency eyewash station.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse the mouth with water.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies in the United States. The Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Additionally, state regulations, which may be more stringent than federal laws, must be followed.[4][7] It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous.[7]
Step-by-Step Disposal Procedure for this compound
Given its classification and similarity to chloramphenicol, this compound waste should be managed as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including unused or expired product, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected for disposal.[8]
2. Labeling and Storage:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[3]
3. Disposal:
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination.[4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a licensed facility.[5][6][9] This process is designed to destroy the chemical compounds, preventing their release into the environment.
4. Decontamination:
-
After handling and disposal, decontaminate all work surfaces and equipment with soap and water.[3]
-
Dispose of all cleaning materials (e.g., paper towels) as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Nitrile or chloroprene gloves, safety glasses/goggles, lab coat | [3] |
| Engineering Controls | Certified ducted fume hood for handling powder | [3] |
| Emergency Eyewash/Shower | Required in facilities storing or using the material | [3] |
| Storage Conditions | Tightly closed containers in a dry, cool, and well-ventilated place | [3] |
Experimental Protocols
The procedures outlined above are based on established safety protocols for handling hazardous chemicals and pharmaceutical waste. Specific experimental protocols involving this compound should be reviewed and approved by your institution's safety committee to ensure they incorporate appropriate waste disposal measures from the outset.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C11H13N5O5 | CID 62858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. boards.straightdope.com [boards.straightdope.com]
Essential Safety and Operational Guide for Handling Azidamfenicol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Azidamfenicol. The following procedures for personal protective equipment, laboratory operations, and waste disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that the Safety Data Sheet (SDS) for this compound lacks specific PPE recommendations, a conservative approach is warranted, drawing from guidelines for the structurally related antibiotic, chloramphenicol, and general safety protocols for azido compounds. A thorough risk assessment should be conducted for any specific laboratory procedure involving this compound.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation | Justification |
| Hand Protection | Double gloving with nitrile or chloroprene gloves. | To prevent skin contact.[1] The outer glove should be removed and disposed of as contaminated waste after handling. The inner glove provides an additional layer of protection. Always inspect gloves for tears or punctures before use.[1] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles are mandatory.[2][3] A face shield should be used when there is a significant risk of splashes or aerosol generation.[4] | To protect the eyes from dust, splashes, and aerosols.[2][3] this compound is an irritant, and eye contact should be strictly avoided. |
| Respiratory Protection | A NIOSH-approved respirator may be required if the Permissible Exposure Limit (PEL) is exceeded, or if there is a potential for aerosol generation.[5] A dust mask may be appropriate for handling small quantities of powder. | While the SDS for this compound states respiratory protection is "not required,"[6] the related compound chloramphenicol may require a respirator if exposure limits are exceeded.[5] The azido group also warrants caution. A risk assessment should determine the specific need and type of respiratory protection. |
| Protective Clothing | A lab coat, fully buttoned with long sleeves, is required.[1] For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric should be considered.[7] | To protect skin and personal clothing from contamination.[1] |
Experimental Protocols: Safe Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting :
-
Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Use plastic or ceramic spatulas for handling, as metal spatulas can potentially form unstable metal azides with the azido group.[8]
-
Handle the compound gently to avoid creating dust.
-
-
In-Use Procedures :
-
Post-Handling :
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of outer gloves into the designated chemical waste container.
-
Remove and store reusable PPE properly. Wash hands again.
-
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous chemical waste.[6] Antibiotic waste, in general, should not be disposed of in standard laboratory trash or down the drain, as this can contribute to environmental contamination and the development of antibiotic resistance.[9]
-
Solid Waste : Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a clearly labeled, sealed container designated for hazardous chemical waste.[10]
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container.[10] Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Decontamination : All glassware and equipment should be decontaminated before being removed from the designated work area.
Emergency Spill Response Workflow
Caption: Workflow for handling an this compound spill.
References
- 1. research.uga.edu [research.uga.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
